Go6976
Description
An inhibitor of calcium-dependent isoforms of protein kinase C.
Protein Kinase Inhibitors; structure in first source
Properties
IUPAC Name |
3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-27-17-9-4-2-7-14(17)20-21-16(13-26-24(21)29)19-15-8-3-5-10-18(15)28(12-6-11-25)23(19)22(20)27/h2-5,7-10H,6,12-13H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVYILCFSYNJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C4C(=C5C6=CC=CC=C6N(C5=C31)CCC#N)CNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159731 | |
| Record name | Go 6976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136194-77-9 | |
| Record name | 12-(2-Cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136194-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Go 6976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136194779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Go-6976 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17029 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Go 6976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GO-6976 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9IQO7JZ16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Go6976: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Go6976 is a potent, cell-permeable, and reversible inhibitor of a range of protein kinases. Initially identified as a selective inhibitor of the conventional protein kinase C (PKC) isoforms, its activity profile has been shown to encompass other critical signaling kinases, including Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (Flt3). This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its impact on cellular signaling pathways.
Core Mechanism of Action: Kinase Inhibition
This compound exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of sensitive kinases. Its indolocarbazole structure allows it to fit into the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascades controlled by these kinases, leading to a variety of cellular responses.
Primary Targets: Conventional Protein Kinase C (PKC) Isoforms
This compound demonstrates high affinity for the calcium-dependent, conventional PKC isoforms (cPKCs), specifically PKCα and PKCβ1.[1] It is significantly less potent against the novel (nPKCs) and atypical (aPKCs) PKC isoforms.[2] This selectivity for cPKCs makes it a valuable tool for dissecting the specific roles of these isoforms in cellular processes.
Secondary Targets and Off-Target Effects
Beyond its effects on PKC, this compound has been shown to inhibit other kinases with significant potency. Notably, it is a potent inhibitor of JAK2 and Flt3, both of which are crucial mediators in hematopoiesis and are implicated in various cancers.[1] The compound also exhibits inhibitory activity against TrkA and TrkB. This broader activity profile should be considered when interpreting experimental results.
Quantitative Inhibition Data
The inhibitory potency of this compound against a panel of kinases is summarized below. These values, typically presented as the half-maximal inhibitory concentration (IC50), are crucial for determining appropriate experimental concentrations.
| Target Kinase | IC50 (nM) | Species/System | Reference |
| PKC (total) | 7.9 | Rat Brain | [1] |
| PKCα | 2.3 | Cell-free assay | [1] |
| PKCβ1 | 6.2 | Cell-free assay | [1] |
| PKCδ | > 3000 | In vitro | |
| PKCε | > 3000 | In vitro | |
| PKCζ | > 3000 | In vitro | |
| JAK2 | Potent inhibitor | Cell-free assay | [1] |
| Flt3 | Potent inhibitor | Cell-free assay | [1] |
| TrkA | 5 | In vitro | |
| TrkB | 30 | In vitro | |
| JAK3 | 130 | In vitro |
Impact on Cellular Signaling Pathways
The inhibition of its target kinases by this compound leads to the modulation of several critical signaling pathways.
PKC Signaling Pathway
By inhibiting conventional PKC isoforms, this compound blocks the downstream signaling events initiated by diacylglycerol (DAG) and intracellular calcium. This can affect a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.
References
Go6976: A Technical Guide to its Selectivity as a Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Go6976 is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC). This indolocarbazole compound exhibits a high degree of selectivity for the conventional, calcium-dependent PKC isozymes, making it a valuable tool for dissecting PKC-mediated signaling pathways and a lead compound in drug discovery programs. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Selectivity Profile of this compound
This compound is a powerful inhibitor of Protein Kinase C (PKC) with an IC50 of 7.9 nM.[1] It shows a preference for the Ca2+-dependent isoforms of PKC. Specifically, it potently inhibits PKCα and PKCβ1 with IC50 values of 2.3 nM and 6.2 nM, respectively.[1] In contrast, it does not inhibit the Ca2+-independent PKC isoforms δ, ε, and ζ, even at micromolar concentrations (IC50 > 3μM).[2] Kinetic studies have revealed that this compound is an ATP-competitive inhibitor.[2]
While highly selective for conventional PKC isoforms, this compound has been shown to inhibit other kinases at higher concentrations. These off-target effects are important considerations in experimental design and interpretation. This compound has been observed to inhibit TrkA, TrkB, JAK2, and JAK3 tyrosine kinases with IC50 values of 5, 30, 130, and 370 nM, respectively. It is also a potent inhibitor of JAK2 and Flt3.[1]
The table below summarizes the inhibitory activity of this compound against a panel of protein kinases.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| PKCα | 2.3[1] | Serine/Threonine Kinase (cPKC) | Calcium-dependent isoform |
| PKCβ1 | 6.2[1] | Serine/Threonine Kinase (cPKC) | Calcium-dependent isoform |
| PKC (Rat Brain) | 7.9[1] | Serine/Threonine Kinase (PKC) | Mixed population of isoforms |
| PKCδ | > 3000 | Serine/Threonine Kinase (nPKC) | Calcium-independent isoform |
| PKCε | > 3000 | Serine/Threonine Kinase (nPKC) | Calcium-independent isoform |
| PKCζ | > 3000 | Serine/Threonine Kinase (aPKC) | Calcium-independent isoform |
| TrkA | 5 | Tyrosine Kinase | Off-target |
| TrkB | 30 | Tyrosine Kinase | Off-target |
| JAK2 | 130 | Tyrosine Kinase | Off-target |
| JAK3 | 370 | Tyrosine Kinase | Off-target |
| Flt3 | Potent inhibitor (IC50 not specified)[1] | Tyrosine Kinase | Off-target |
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound relies on robust and reproducible in vitro kinase assays. Below are detailed methodologies for two common assay formats: a radiometric assay and a fluorescence-based assay.
Radiometric Protein Kinase C Assay
This traditional method measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase.
Materials:
-
Purified, active Protein Kinase C enzyme (e.g., PKCα, PKCβ1)
-
PKC substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
[γ-³²P]ATP
-
This compound (or other test inhibitor) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Kinase Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, the PKC substrate, and the purified PKC enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Add a small volume of the diluted inhibitor or DMSO (for the vehicle control) to the reaction tubes.
-
Initiate the Kinase Reaction: Add [γ-³²P]ATP to each reaction tube to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase isoform.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the Reaction: Spot a portion of the reaction mixture onto the P81 phosphocellulose paper. The paper will bind the phosphorylated substrate.
-
Washing: Immerse the P81 papers in a beaker of stop solution and wash several times to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence-Based Protein Kinase C Assay
This method utilizes a modified substrate that exhibits a change in fluorescence upon phosphorylation, providing a non-radioactive alternative for measuring kinase activity.
Materials:
-
Purified, active Protein Kinase C enzyme
-
Fluorescently-labeled PKC substrate (e.g., a peptide with a solvatochromic dye like Sox)
-
ATP
-
This compound (or other test inhibitor) dissolved in DMSO
-
Kinase reaction buffer (as described for the radiometric assay)
-
A fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare the kinase reaction buffer, a solution of the fluorescent substrate, and a solution of ATP. Prepare serial dilutions of this compound.
-
Set up the Assay Plate: In a multi-well plate, add the kinase reaction buffer, the PKC enzyme, and the diluted this compound or DMSO vehicle.
-
Initiate the Reaction: Add the fluorescent substrate and ATP to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Monitor the increase in fluorescence intensity over time.
-
Data Analysis: The initial rate of the reaction (the slope of the linear phase of the fluorescence increase) is proportional to the kinase activity. Calculate the reaction rate for each inhibitor concentration.
-
IC50 Determination: Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Classical PKC Signaling Pathway and the Effect of this compound
The following diagram illustrates the canonical activation pathway of classical Protein Kinase C isoforms and indicates the point of inhibition by this compound.
Caption: Classical PKC signaling pathway and this compound inhibition.
General Workflow for Kinase Inhibitor Selectivity Screening
This diagram outlines a typical experimental workflow for characterizing the selectivity of a kinase inhibitor like this compound.
Caption: Kinase inhibitor selectivity screening workflow.
References
Go6976: An In-depth Technical Guide to its Target Proteins and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go6976 is a potent, cell-permeable, and selective inhibitor of a range of protein kinases. Initially identified as a member of the indolocarbazole family of compounds, it has become a valuable tool in cell biology and drug discovery for dissecting signaling pathways and for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the target proteins of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the signaling pathways it modulates.
Core Target Profile: Protein Kinase C (PKC)
This compound is most renowned for its selective inhibition of the conventional Protein Kinase C (PKC) isoforms. It exhibits high potency against the Ca²⁺-dependent isoforms, PKCα and PKCβ1, while showing significantly less activity against Ca²⁺-independent novel (δ, ε, θ, η) and atypical (ζ, ι/λ) PKC isoforms.[1][2] This selectivity makes it a powerful tool for distinguishing the roles of conventional PKCs from other family members in various cellular processes.
The mechanism of inhibition is ATP-competitive, meaning this compound binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[2]
Quantitative Analysis of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against a panel of protein kinases. The half-maximal inhibitory concentration (IC₅₀) values are provided, indicating the concentration of this compound required to reduce the activity of a given kinase by 50%.
| Target Protein Family | Target Protein | IC₅₀ (nM) | Species/Assay Condition |
| Protein Kinase C (PKC) | PKC (total from rat brain) | 7.9 | Rat Brain |
| PKCα | 2.3 | Recombinant | |
| PKCβ1 | 6.2 | Recombinant | |
| PKCδ | > 3000 | Recombinant | |
| PKCε | > 3000 | Recombinant | |
| PKCζ | > 3000 | Recombinant | |
| Janus Kinase (JAK) | JAK2 | 2.3 - 130 | Cell-free/Recombinant |
| JAK3 | 370 | Recombinant | |
| Fms-like Tyrosine Kinase 3 (Flt3) | Flt3 | Potent inhibitor | Cell-based |
| Tropomyosin Receptor Kinase (Trk) | TrkA | 5 | Recombinant |
| TrkB | 30 | Recombinant |
Off-Target Activities and Considerations
While this compound is a selective inhibitor, it is crucial to acknowledge its off-target effects, particularly at higher concentrations. As indicated in the table, this compound also potently inhibits JAK2 and Flt3, which are key mediators in cytokine and growth factor signaling.[1][3][4] This multi-target profile should be carefully considered when interpreting experimental results. For instance, effects observed in cells treated with this compound could be attributable to the inhibition of JAK/STAT signaling in addition to or instead of PKC inhibition.
Experimental Protocols
In Vitro Kinase Assay for IC₅₀ Determination
This protocol outlines a typical biochemical assay to determine the IC₅₀ value of this compound against a specific kinase. This method is based on measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphoric acid (to stop the reaction)
-
P81 phosphocellulose paper or similar filter membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in kinase reaction buffer. The final concentrations should span a range that is expected to encompass the IC₅₀ value.
-
Set up the Kinase Reaction: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Add this compound: Add the diluted this compound or DMSO (for the control) to the reaction mixture.
-
Initiate the Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration is typically kept at or near the Km value for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding a solution of phosphoric acid.
-
Spotting and Washing: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Modulation
This compound has been instrumental in elucidating the roles of its target kinases in various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by this compound.
Protein Kinase C (PKC) Signaling Pathway
// Nodes GPCR [label="GPCR / RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FBBC05", fontcolor="#202124"]; Ca [label="Ca²⁺", fillcolor="#FBBC05", fontcolor="#202124"]; PKC_alpha_beta [label="PKCα / PKCβ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nSubstrates", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GPCR -> PLC; PLC -> PIP2 [dir=none]; PIP2 -> DAG [label="hydrolysis"]; PIP2 -> IP3 [label="hydrolysis"]; IP3 -> Ca [label="release"]; DAG -> PKC_alpha_beta [label="activation"]; Ca -> PKC_alpha_beta [label="activation"]; PKC_alpha_beta -> Downstream [label="phosphorylation"]; this compound -> PKC_alpha_beta [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } platz Caption: this compound inhibits conventional PKC isoforms (α and β).
JAK/STAT Signaling Pathway
// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; STAT_dimer [label="STAT Dimer\n(pSTAT)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor; Receptor -> JAK2 [label="activation"]; JAK2 -> STAT [label="phosphorylation"]; STAT -> STAT_dimer [label="dimerization"]; STAT_dimer -> Nucleus; Nucleus -> Gene; this compound -> JAK2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } platz Caption: this compound directly inhibits JAK2 kinase activity.
MAPK/ERK Signaling Pathway (PKC-dependent activation)
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC_alpha_beta [label="PKCα / PKCβ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK; RTK -> PKC_alpha_beta [label="activation via PLC"]; PKC_alpha_beta -> Raf [label="activation"]; Ras -> Raf [label="activation"]; RTK -> Ras [label="activation"]; Raf -> MEK [label="phosphorylation"]; MEK -> ERK [label="phosphorylation"]; ERK -> Transcription; this compound -> PKC_alpha_beta [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; } platz Caption: this compound can block PKC-mediated activation of the MAPK/ERK pathway.
Conclusion
This compound is a versatile and potent kinase inhibitor with a well-defined selectivity profile for conventional PKC isoforms. Its utility as a research tool is underscored by the wealth of data on its inhibitory constants and its characterized effects on major signaling pathways. However, researchers must remain cognizant of its off-target activities, particularly against JAK2 and Flt3, to ensure accurate interpretation of experimental outcomes. This guide provides a foundational understanding of this compound's target proteins and its application in studying cellular signaling, serving as a valuable resource for the scientific community.
References
- 1. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The protein kinase C inhibitor this compound [12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo(2,3-a)pyrrolo(3,4-c)-carbazole] potentiates agonist-induced mitogen-activated protein kinase activation through tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
The Dual Nature of Go6976: A Selective PKC Inhibitor with Broader Kinase Interactions
For Immediate Release
Go6976, a synthetic indolocarbazole, is a potent, cell-permeable inhibitor of Protein Kinase C (PKC), demonstrating significant selectivity for conventional, calcium-dependent PKC isozymes, particularly PKCα and PKCβ1.[1][2][3][4] This selectivity has established this compound as a valuable tool in dissecting the roles of these specific PKC isoforms in various cellular processes. However, emerging evidence reveals a broader kinase inhibitory profile, encompassing receptor tyrosine kinases and Janus kinases, thus requiring careful consideration in experimental design and data interpretation. This guide provides an in-depth technical overview of the core functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Function: Selective Inhibition of Conventional PKC Isoforms
This compound exhibits high affinity for the ATP-binding site of conventional PKC isoforms, acting as a competitive inhibitor.[4] Its inhibitory potency is most pronounced against PKCα and PKCβ1, with significantly less activity towards novel and atypical PKC isoforms.[1][2][4] This selectivity is attributed to subtle differences in the kinase domains of the various PKC isozymes.
The primary mechanism of this compound involves preventing the phosphorylation of PKC substrates, thereby blocking downstream signaling cascades. These pathways are integral to a multitude of cellular functions, including cell proliferation, differentiation, apoptosis, and migration.[5] By selectively inhibiting conventional PKCs, this compound allows researchers to investigate the specific contributions of these isoforms to these complex biological phenomena.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against a range of protein kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below.
| Target Kinase | IC50 (nM) | Source |
| PKC (total from rat brain) | 7.9 | [1][2][6] |
| PKCα | 2.3 | [1][2][3][6] |
| PKCβ1 | 6.2 | [1][2][3][6] |
| PKCδ | > 3000 | [1][2] |
| PKCε | > 3000 | [1][2] |
| PKCζ | > 3000 | [1][2] |
Table 1: Inhibitory Activity of this compound against Protein Kinase C Isoforms
| Off-Target Kinase | IC50 (nM) | Source |
| TrkA | 5 | [1][2] |
| TrkB | 30 | [1][2] |
| JAK2 | 130 | [1][2] |
| JAK3 | 370 | [1][2] |
| FLT3 | 0.7 | [7] |
Table 2: Inhibitory Activity of this compound against Other Kinases
Signaling Pathway Inhibition by this compound
This compound primarily targets the canonical PKC signaling pathway. Upon activation by diacylglycerol (DAG) and intracellular calcium (Ca2+), conventional PKCs (cPKCs) phosphorylate a wide array of substrate proteins, leading to diverse cellular responses. This compound intervenes by blocking the catalytic activity of cPKCs.
Caption: this compound inhibits the canonical PKC signaling pathway.
Experimental Protocols
In Vitro PKC Kinase Assay
This protocol outlines a method to determine the inhibitory activity of this compound against PKCα and PKCβ1 in a cell-free system.
Materials:
-
Recombinant human PKCα or PKCβ1
-
This compound
-
Histone H1 (as substrate)
-
Phosphatidylserine and Diacylglycerol (as cofactors)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
8.5% Phosphoric Acid
-
Nitrocellulose filters (0.45 µm)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PKC enzyme (5-10 units), histone H1 (40 µg), phosphatidylserine (1 µg), and diolein (0.2 µg).
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 10 µM [γ-³²P]ATP (1 µCi/ml).
-
Incubate the reaction for 5 minutes at 30°C.
-
Stop the reaction by adding 2 ml of 8.5% phosphoric acid.
-
Filter the mixture through nitrocellulose filters to capture the phosphorylated substrate.
-
Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration relative to the control and determine the IC50 value.
Caption: Workflow for an in vitro PKC kinase assay.
Cell Viability (MTS) Assay
This protocol provides a general method to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., RPMI with 10% FCS)
-
This compound
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well microplate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µl of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 200 µl of the this compound dilutions (or medium with DMSO as a control) to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express the results as a percentage of the control (untreated cells) and determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Broader Kinase Interactions and Implications
While highly selective for conventional PKCs, this compound is not entirely specific. It has been shown to inhibit other kinases, including the receptor tyrosine kinases TrkA and TrkB, and the non-receptor tyrosine kinases JAK2 and FLT3, albeit at higher concentrations than those required for PKC inhibition.[1][2][7] This "off-target" activity is a critical consideration for researchers. When interpreting cellular effects of this compound, it is essential to consider the potential contribution of these other inhibited kinases, especially when using higher concentrations of the inhibitor. For instance, the potent inhibition of FLT3 by this compound suggests its potential application in the context of acute myeloid leukemia where FLT3 mutations are prevalent.[7]
Caption: Interpreting the cellular effects of this compound.
Conclusion
This compound is a powerful pharmacological tool for the study of conventional Protein Kinase C signaling. Its high potency and selectivity for PKCα and PKCβ1 allow for the targeted investigation of their roles in cellular physiology and pathology. However, researchers must remain cognizant of its broader kinase inhibitory profile, particularly at higher concentrations. A thorough understanding of its polypharmacology, coupled with carefully designed experiments, will ensure the accurate interpretation of data and facilitate further discoveries in the complex field of signal transduction.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Go6976 Pathway Analysis: A Technical Guide for Researchers
An in-depth exploration of the signaling pathways, molecular targets, and experimental applications of the indolocarbazole inhibitor, Go6976.
This compound is a potent, cell-permeable, and selective inhibitor of protein kinases, initially identified as a selective inhibitor of Ca2+-dependent protein kinase C (PKC) isozymes.[1][2] Subsequent research has revealed its activity against a broader range of kinases, making it a valuable tool for dissecting complex signaling networks in various physiological and pathological contexts, including cancer and immunological disorders.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its application in research.
Core Mechanism of Action and Target Selectivity
This compound primarily functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases to prevent the transfer of phosphate groups to their substrates.[2] Its selectivity is a key feature, with a pronounced preference for the conventional PKC isoforms, PKCα and PKCβ1.[1][5]
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound has been quantified against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. This data highlights the compound's high affinity for conventional PKC isoforms and its significant activity against other important kinases like JAK2 and FLT3.[1][3][4][5][6]
| Target Protein | IC50 Value (nM) | Cell/Assay Type |
| PKC (total from rat brain) | 7.9 | In vitro kinase assay |
| PKCα | 2.3 | In vitro kinase assay |
| PKCβ1 | 6.2 | In vitro kinase assay |
| PKCδ | > 3000 | In vitro kinase assay |
| PKCε | > 3000 | In vitro kinase assay |
| PKCζ | > 3000 | In vitro kinase assay |
| JAK2 | 130 | In vitro kinase assay |
| JAK3 | 370 | In vitro kinase assay |
| FLT3 | 0.7 | In vitro kinase assay |
| TrkA | 5 | In vitro kinase assay |
| TrkB | 30 | In vitro kinase assay |
| PKD1 (PKCμ) | Potent inhibitor | In vitro kinase assay |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here is a compilation from multiple sources for comparative purposes.[1][4][5][6]
Impact on Key Signaling Pathways
This compound's inhibitory action on multiple kinases allows it to modulate several critical signaling pathways implicated in cell proliferation, survival, and differentiation.
Protein Kinase C (PKC) Signaling Pathway
This compound is most renowned for its selective inhibition of the classical, Ca2+-dependent PKC isoforms (PKCα and PKCβ1).[1] These kinases are key nodes in signal transduction, activated by diacylglycerol (DAG) and intracellular calcium. They phosphorylate a wide array of substrate proteins, influencing processes such as cell growth, differentiation, and apoptosis.[7] By blocking PKCα and PKCβ1, this compound can effectively attenuate downstream signaling events.
JAK/STAT Signaling Pathway
This compound has been shown to be a potent inhibitor of Janus kinase 2 (JAK2).[3] The JAK/STAT pathway is a primary route for cytokine and growth factor signaling, playing a crucial role in hematopoiesis and immune regulation.[8] Ligand binding to cytokine receptors leads to JAK activation, which then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] Activated STATs dimerize, translocate to the nucleus, and regulate gene expression.[8] By inhibiting JAK2, this compound can block the activation of downstream STATs, thereby affecting cell proliferation and survival in contexts where this pathway is constitutively active, such as in certain hematological malignancies.[3]
FLT3 Signaling in Acute Myeloid Leukemia (AML)
This compound is a highly potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant form, which is a common driver of acute myeloid leukemia (AML).[4][10] FLT3-ITD is a constitutively active receptor tyrosine kinase that promotes leukemic cell proliferation and survival through the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/Akt pathways, as well as the STAT pathway.[4] this compound's inhibition of FLT3 leads to the suppression of these downstream signals, resulting in the downregulation of anti-apoptotic proteins like Mcl-1 and survivin, and ultimately inducing apoptosis in FLT3-ITD-positive leukemia cells.[4]
Experimental Protocols
In Vitro PKC Kinase Assay
This protocol outlines a method for measuring the activity of PKCα and PKCβ1 in the presence of this compound using a radioactive assay format.[5]
Materials:
-
Purified recombinant PKCα or PKCβ1
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
Lipid Activator: 100 µg/mL phosphatidylserine and 20 µg/mL diacylglycerol, sonicated
-
Substrate: Histone H1 (1 mg/mL)
-
[γ-32P]ATP (10 µCi/µL)
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, lipid activator, and Histone H1.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for 10-15 minutes.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 10% TCA to remove unincorporated [γ-32P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Invasion Assay (Boyden Chamber)
This protocol describes a method to assess the effect of this compound on the invasive potential of cancer cells using a Boyden chamber assay.[11][12]
Materials:
-
Cancer cell line of interest
-
This compound
-
Boyden chamber inserts with an 8 µm pore size Matrigel-coated membrane
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain (for visualization)
-
Microscope
Procedure:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Harvest and resuspend the cells in serum-free medium containing various concentrations of this compound (or DMSO control).
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Matrigel-coated Boyden chamber inserts into the wells.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
-
Quantify the results and compare the invasive capacity of cells treated with this compound to the control.
Conclusion
This compound is a versatile and potent kinase inhibitor with well-characterized activity against conventional PKC isoforms, JAK2, and FLT3. Its selectivity profile makes it an invaluable tool for investigating the roles of these kinases in a multitude of cellular processes. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in research settings, enabling deeper insights into the complex signaling networks that govern cell fate and function. As with any pharmacological inhibitor, careful experimental design and interpretation are crucial to understanding its specific effects in a given biological system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 7. This compound, a Potent FLT3 Kinase Inhibitor, Exerts Antiproliferative Activity Against Acute Myeloid Leukemia Via Inhibition Of Survivin and Mcl-1 In The Presence Of Human Serum | CiNii Research [cir.nii.ac.jp]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. ovid.com [ovid.com]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Downstream Effects of Go6976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Go6976 is a potent, cell-permeable, and selective inhibitor of conventional protein kinase C (PKC) isoforms, demonstrating significant utility in dissecting cellular signaling pathways. This technical guide provides an in-depth overview of the core downstream effects of this compound, its mechanism of action, and its impact on various signaling cascades. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's cellular impact.
Mechanism of Action and Target Profile
This compound is an indolocarbazole derivative that acts as an ATP-competitive inhibitor of protein kinases.[1] It exhibits high selectivity for the calcium-dependent conventional PKC isoforms, PKCα and PKCβ1.[2][3] It shows significantly less or no inhibitory activity against novel (PKCδ, -ε) and atypical (PKCζ) PKC isoforms.[4] Beyond its primary targets, this compound has been shown to inhibit other kinases, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (FLT3), Protein Kinase D (PKD), TrkA, and TrkB, although often at higher concentrations than those required for PKCα/β1 inhibition.[1][2][5][6] This off-target activity should be considered when interpreting experimental results.
Table 1: Inhibitory Activity of this compound Against Various Kinases
| Target Kinase | IC50 Value | Source(s) |
| PKCα | 2.3 nM | [1][2][3] |
| PKCβ1 | 6.2 nM | [1][2][3] |
| PKC (rat brain) | 7.9 nM | [2][5] |
| PKC (general) | 20 nM | [7] |
| PKD1 (PKCμ) | 20 nM | [1][5] |
| TrkA | 5 nM | [5] |
| TrkB | 30 nM | [5] |
| JAK2 | 130 nM | [5] |
| JAK3 | 370 nM | [5] |
| FLT3 | Potent inhibitor | [1][2][6] |
| PKCδ | > 3 µM | [5] |
| PKCε | > 3 µM | [5] |
| PKCζ | > 3 µM | [5] |
Core Downstream Signaling Pathways
The inhibition of PKCα and PKCβ1 by this compound leads to the modulation of several critical downstream signaling pathways that regulate a wide array of cellular processes, including proliferation, apoptosis, inflammation, and cell migration.
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been demonstrated to suppress the activation of the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways.[1][8] In microglia, this compound inhibits the lipopolysaccharide (LPS)-induced phosphorylation of p38 MAPK, leading to a reduction in the release of the pro-inflammatory cytokine TNFα.[8] Interestingly, in some contexts, such as in IL-6-dependent plasmacytoma cells, this compound can lead to an enhancement of p44/p42 MAPK (ERK1/2) activity.[9] This suggests a complex, cell-type-dependent regulatory role of PKC on the MAPK cascade.
JAK/STAT and PI3K/Akt Signaling Pathways
This compound has been shown to be a direct and potent inhibitor of JAK2.[6] This leads to the inhibition of signaling induced by cytokines such as IL-3 and GM-CSF, resulting in reduced proliferation and survival.[6] In primary acute myeloid leukemia (AML) cells, this compound reduces constitutive STAT activity.[6] Furthermore, this compound can also impact the PI3K/Akt signaling pathway. In some cancer cells, it has been observed to reduce the phosphorylation of Akt.[6] The anti-apoptotic effects of IL-4 have been shown to be partially blocked by this compound, suggesting an upstream regulatory role of PKC on Akt activation.[10]
Cellular Processes Modulated by this compound
Cell Cycle Progression and Apoptosis
This compound has a significant impact on cell cycle regulation. It has been identified as a potent inhibitor of DNA damage-induced S and G2 checkpoints.[11][12] This abrogation of cell cycle arrest can enhance the cytotoxicity of DNA-damaging agents, particularly in p53-defective cancer cells.[11] The mechanism is thought to involve the inhibition of the checkpoint kinases Chk1 and/or Chk2.[11][12] In glioma cells, this compound has been shown to inhibit G1/S and S phase progression, leading to a cytostatic effect.[13] Furthermore, this compound can induce apoptosis on its own and can synergize with chemotherapeutic agents like doxorubicin and paclitaxel to enhance cancer cell death.[14]
Table 2: Effects of this compound on Cell Cycle and Survival
| Cell Line(s) | Concentration | Effect | Source(s) |
| p53-defective cells | 30-100 nM | Abrogation of S and G2 arrest | [7][11] |
| Small cell lung cancer cells | < 6 µM | Enhanced cisplatin-induced apoptosis | [15] |
| Urinary bladder carcinoma cells | Not specified | Induces mitosis and apoptosis | [14] |
| Glioma cells (U-138MG, U-373MG) | 2 µM | Inhibition of G1/S and S phase progression | [13] |
| FLT3-ITD AML cells | Not specified | Reduced survival to 55% of control | [2][6] |
| FLT3-WT AML cells | Not specified | Reduced survival to 69% of control | [2][6] |
Cell Adhesion, Migration, and Invasion
This compound plays a crucial role in modulating cell-cell and cell-matrix interactions. In urinary bladder carcinoma cells, it induces the formation of desmosomes and adherens junctions, leading to cell clustering.[16][17] This is accompanied by a translocation of β1-integrin from cell-matrix junctions.[16][17] Consequently, this compound is a potent inhibitor of cancer cell migration and invasion.[16][17]
Experimental Protocols
Protein Kinase C (PKC) Activity Assay
This protocol describes a general method for measuring PKC activity in the presence of inhibitors.
Materials:
-
50 mM HEPES buffer (pH 7.5)
-
5 mM MgCl2
-
1 mM EDTA
-
1.25 mM EGTA
-
1.32 mM CaCl2
-
1 mM DTT
-
Phosphatidylserine (1 µg) and Diolein (0.2 µg)
-
Histone H1 (40 µg)
-
[γ-³²P]ATP (10 µM, 1 µCi/ml)
-
Purified PKC enzyme (5-10 units)
-
This compound or other inhibitors
-
8.5% H₃PO₄
-
0.45-µm nitrocellulose filters
-
Scintillation counter
Procedure:
-
Prepare a 200 µl assay mixture containing HEPES buffer, MgCl₂, EDTA, EGTA, CaCl₂, DTT, phosphatidylserine, diolein, and histone H1.[2]
-
Add the desired concentration of this compound or control vehicle (e.g., DMSO) to the mixture.
-
Add the purified PKC enzyme to the mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.[2]
-
Incubate the reaction for 5 minutes at 30°C.[2]
-
Stop the reaction by adding 2 ml of 8.5% H₃PO₄.[2]
-
Filter the mixture through 0.45-µm nitrocellulose filters to capture the phosphorylated histone H1.[2]
-
Wash the filters to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition relative to the control.
Cell Viability (MTS) Assay
This protocol outlines a common method to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium (e.g., RPMI/10% FCS)
-
96-well plates
-
This compound
-
MTS assay kit (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁵ cells per well in 200 µl of complete medium.[2]
-
Allow cells to adhere overnight.
-
Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.[2]
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Express the results as a percentage of the control (untreated cells).[2]
Western Blotting for Phosphorylated Proteins
This protocol provides a general workflow for analyzing changes in protein phosphorylation downstream of this compound treatment.
Conclusion
This compound is a valuable pharmacological tool for investigating cellular signaling pathways, primarily through its potent and selective inhibition of conventional PKC isoforms. Its downstream effects are multifaceted, impacting key cellular processes such as proliferation, survival, inflammation, and migration through the modulation of the MAPK, JAK/STAT, and Akt signaling pathways. The ability of this compound to abrogate cell cycle checkpoints highlights its potential as an anti-cancer agent, particularly in combination with DNA-damaging therapies. Researchers utilizing this compound should remain mindful of its off-target effects, especially at higher concentrations, to ensure accurate interpretation of experimental outcomes. This guide provides a foundational understanding of the downstream consequences of this compound inhibition, offering a framework for future research and drug development endeavors.
References
- 1. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Go 6976, PKC Inhibitor - CD BioSciences [celluars.com]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gö6976 inhibits LPS-induced microglial TNFalpha release by suppressing p38 MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of chemical blockade of PKC with Gö6976 and Gö6983 on proliferation and MAPK activity in IL-6-dependent plasmacytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Effects of the PKC inhibitor PD 406976 on cell cycle progression, proliferation, PKC isozymes and apoptosis in glioma and SVG-transformed glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PKC inhibitor this compound induces mitosis and enhances doxorubicin-paclitaxel cytotoxicity in urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment with the Chk1 inhibitor Gö6976 enhances cisplatin cytotoxicity in SCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Go6976 in Neuroscience: A Technical Guide for Researchers
An In-depth Examination of a Potent Kinase Inhibitor and its Applications in Neuroscientific Research
Go6976, a synthetic indolocarbazole, has emerged as a critical tool for researchers in neuroscience, offering a potent and selective means to dissect complex signaling pathways implicated in a range of neurological processes and disorders. Initially characterized as a selective inhibitor of conventional protein kinase C (PKC) isoforms, its known targets have expanded to include other crucial kinases, making it a versatile agent for investigating neuronal function, survival, and pathology. This technical guide provides a comprehensive overview of this compound, including its target specificity, detailed experimental protocols, and its impact on key signaling cascades within the nervous system.
Core Properties and Mechanism of Action
This compound is a cell-permeable compound that acts as an ATP-competitive inhibitor of several protein kinases. Its primary targets are the calcium-dependent PKC isoforms, PKCα and PKCβ1.[1][2][3][4] Notably, it exhibits significantly lower affinity for calcium-independent PKC isoforms such as PKCδ, ε, and ζ.[1][2] This selectivity has made this compound an invaluable tool for distinguishing the roles of conventional versus novel and atypical PKCs in neuronal signaling.
Beyond PKC, this compound has been demonstrated to inhibit other kinases with significant potency, a factor that researchers must consider in experimental design and data interpretation. These off-target effects can also be leveraged to explore the roles of these additional kinases in neurological contexts.
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the in vitro inhibitory activity of this compound against its key kinase targets, as determined by half-maximal inhibitory concentration (IC50) values.
| Primary Targets | IC50 (nM) | Reference |
| Protein Kinase C (PKC)α | 2.3 | [1][2][3] |
| Protein Kinase C (PKC)β1 | 6.2 | [1][2][3] |
| Protein Kinase D1 (PKD1) | 20 | [3] |
| Secondary Targets | IC50 (nM) | Reference |
| Tropomyosin receptor kinase A (TrkA) | 5 | [2][5] |
| Tropomyosin receptor kinase B (TrkB) | 30 | [2][5] |
| Janus kinase 2 (JAK2) | 92.7 - 130 | [2][6] |
| FMS-like tyrosine kinase 3 (FLT3) | 0.7 | [6] |
| Janus kinase 3 (JAK3) | 370 | [2][5] |
Key Signaling Pathways Modulated by this compound in Neuroscience
This compound exerts its effects on the nervous system by impinging on several critical signaling cascades that regulate neuronal survival, apoptosis, synaptic plasticity, and neuroinflammation.
Protein Kinase C (PKC) Signaling
Conventional PKCs are central to a multitude of neuronal functions. This compound, by selectively inhibiting PKCα and PKCβ1, allows for the elucidation of their specific roles. In neurons, activated PKCα can phosphorylate a variety of substrates, including those involved in neurotransmitter release and receptor trafficking.[7] For instance, PKCα is implicated in the phosphorylation of the AMPA receptor subunit GluA2, a process linked to synaptic depression.[8]
Protein Kinase D (PKD) Signaling
PKD1, a downstream effector of PKC, is also inhibited by this compound. In the context of neuroscience, PKD1 has been implicated in the regulation of apoptosis.[9] Inhibition of PKD1 by this compound can therefore influence neuronal survival pathways, a critical consideration in studies of neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. JAK2-STAT3 signaling pathway mediates thrombin-induced proinflammatory actions of microglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Role of JAK2/STAT3 signaling pathway in microglia activation after hypoxic-ischemic brain damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TrkB Signaling Is Required for Postnatal Survival of CNS Neurons and Protects Hippocampal and Motor Neurons from Axotomy-Induced Cell Death | Journal of Neuroscience [jneurosci.org]
- 5. Polycystin-1 induces resistance to apoptosis through the phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polycystin-1 Induces Resistance to Apoptosis through the Phosphatidylinositol 3-Kinase/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protein Kinase C: Targets to Regenerate Brain Injuries? [frontiersin.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
Go6976 (CAS Number 136194-77-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Go6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isoforms, demonstrating significant therapeutic potential in various research areas, including oncology and neurology. This technical guide provides an in-depth overview of this compound, its mechanism of action, biophysical properties, and detailed experimental protocols for its use in laboratory settings.
Core Properties and Mechanism of Action
This compound, with the CAS number 136194-77-9, is an indolocarbazole compound that functions as an ATP-competitive inhibitor of protein kinases.[1][2] It exhibits high selectivity for the calcium-dependent isoforms of PKC, namely PKCα and PKCβ1.[3] The inhibitory action of this compound is attributed to its competition with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates.[2]
While renowned for its potent PKC inhibition, this compound also demonstrates inhibitory activity against other kinases, including Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinases A and B (TrkA and TrkB).[3][4][5] This broader kinase profile should be considered when designing and interpreting experiments.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 136194-77-9 | [3] |
| Molecular Formula | C24H18N4O | [3] |
| Molecular Weight | 378.43 g/mol | [3] |
| Purity | ≥95% (HPLC) | [3] |
| Solubility | Soluble in DMSO (to 10 mM) | [5] |
| Storage | Store at -20°C | [3] |
Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values highlighting its potency and selectivity.
| Target Kinase | IC50 Value (nM) | Reference |
| PKC (total rat brain) | 7.9 | [3][4] |
| PKCα | 2.3 | [3][4] |
| PKCβ1 | 6.2 | [3][4] |
| PKCδ | > 3000 | [3] |
| PKCε | > 3000 | [3] |
| PKCζ | > 3000 | [3] |
| JAK2 | 130 | [3] |
| FLT3 | 0.7 | |
| TrkA | 5 | [3] |
| TrkB | 30 | [3] |
Signaling Pathway Interactions
This compound's inhibitory action on key kinases allows it to modulate several critical cellular signaling pathways. Its primary effect is on the PKC signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By inhibiting conventional PKCs, this compound can influence downstream pathways such as the MAPK/ERK pathway. Furthermore, its inhibition of JAK2 and FLT3 implicates it in the regulation of the JAK/STAT signaling pathway, which is vital for immune responses and hematopoiesis.[4] this compound has also been shown to abrogate S and G2 phase cell cycle arrest, suggesting an interaction with cell cycle checkpoint controls.[6]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro PKC Kinase Assay
This protocol is adapted from a general procedure for measuring PKC activity.[3]
1. Reagents:
-
Assay Buffer (2x): 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM EDTA, 2.5 mM EGTA, 2.64 mM CaCl₂, 2 mM DTT.
-
Substrate Mix: 2 µg/µL Histone H1 in Assay Buffer.
-
Lipid Activator: 1 µg/µL Phosphatidylserine and 0.2 µg/µL Diolein in Assay Buffer.
-
Enzyme: Purified, active PKCα or PKCβ1.
-
ATP: [γ-³²P]ATP (10 µCi/µL) and 10 mM cold ATP.
-
This compound Stock: 10 mM in DMSO.
-
Stop Solution: 8.5% Phosphoric Acid.
2. Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
10 µL of Assay Buffer (1x)
-
10 µL of Substrate Mix
-
10 µL of Lipid Activator
-
10 µL of diluted this compound or vehicle (DMSO)
-
10 µL of PKC enzyme solution
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATP mix (final concentration 10 µM).
-
Incubate at 30°C for 15 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid.
-
Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle of a chosen cell line.
1. Reagents:
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
2. Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
This technical guide provides a comprehensive overview of this compound for research and drug development professionals. The provided data and protocols are intended to facilitate the effective use of this potent kinase inhibitor in a laboratory setting.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. ovid.com [ovid.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of the PKC inhibitor PD 406976 on cell cycle progression, proliferation, PKC isozymes and apoptosis in glioma and SVG‐transformed glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 136194-77-9 | Sun-shinechem [sun-shinechem.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Go6976 In Vivo Studies: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of in vivo applications of Go6976, a potent protein kinase inhibitor. It includes detailed summaries of experimental data, protocols for key in vivo studies, and visualizations of relevant signaling pathways.
This compound is a well-established inhibitor of conventional protein kinase C (PKC) isoforms, specifically PKCα and PKCβ1. More recent research has highlighted its potent inhibitory activity against other crucial kinases, including FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2). This multi-target profile has positioned this compound as a compound of significant interest for in vivo studies across various therapeutic areas, most notably in oncology and inflammatory diseases.
Data Summary
The following tables summarize the quantitative data from key in vivo and in vitro studies involving this compound, providing a clear comparison of its efficacy and experimental parameters.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Acute Liver Injury
| Animal Model | Treatment | Dosage | Administration Route | Key Findings | Reference |
| LPS/D-GalN-challenged mice | This compound | 2.5 mg/kg | Intraperitoneal (i.p.) | - Effectively prevented acute liver injury.- Reduced TNF-α production.- Significantly improved survival. | [1] |
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | IC50 | Reference |
| MV4-11, MOLM13 | Acute Myeloid Leukemia (FLT3-ITD) | - Markedly inhibited proliferation.- Suppressed phosphorylation of FLT3, STAT3/5, Erk1/2, and Akt.- Induced apoptosis via downregulation of survivin and MCL-1. | 0.7 nM (recombinant FLT3) | [2][3] |
| Various AML cells | Acute Myeloid Leukemia | - Reduced survival to 55% in FLT3-ITD cases and 69% in FLT3-WT cases. | Not specified | [4] |
| 5637, T24 | Urinary Bladder Carcinoma | - Inhibited migration and invasion. | Not specified | [5] |
| M2, M4T2 | Metastatic Melanoma | - Reversed the E- to N-cadherin switch.- Inhibited metastatic potential. | Not specified | [6] |
Signaling Pathways
This compound exerts its biological effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below, generated using the DOT language, illustrate the primary mechanisms of action.
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the literature.
Protocol 1: Evaluation of this compound in a Mouse Model of Acute Liver Injury
Objective: To assess the protective effect of this compound against lipopolysaccharide (LPS) and D-galactosamine (D-GalN)-induced acute liver injury in mice.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO and diluted in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
D-galactosamine (D-GalN)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection and serum analysis (e.g., for ALT and AST levels)
-
Materials for liver tissue harvesting, fixation (e.g., 10% formalin), and histopathological analysis (H&E staining)
-
ELISA kits for TNF-α measurement
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly divide mice into experimental groups (e.g., Control, LPS/D-GalN, this compound + LPS/D-GalN). A typical group size is 8-10 mice.
-
This compound Administration: Administer this compound (2.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour prior to the induction of liver injury.[1]
-
Induction of Liver Injury: Co-administer LPS (e.g., 10 μg/kg) and D-GalN (e.g., 400 mg/kg) via i.p. injection to all groups except the control group.
-
Monitoring: Monitor the mice for clinical signs of distress and mortality over a 24-hour period.
-
Sample Collection: At a predetermined time point (e.g., 6 or 8 hours post-LPS/D-GalN injection), anesthetize the mice and collect blood via cardiac puncture. Euthanize the mice and harvest the liver tissue.
-
Serum Analysis: Separate serum from the blood and measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Cytokine Analysis: Measure the serum levels of TNF-α using an ELISA kit.
-
Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of liver necrosis and inflammation.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different experimental groups.
Protocol 2: Evaluation of this compound in a Leukemia Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of this compound in a xenograft model of human acute myeloid leukemia (AML) with FLT3-ITD mutation.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Human AML cell line with FLT3-ITD mutation (e.g., MV4-11 or MOLM13)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Matrigel (optional, to enhance tumor engraftment)
-
Syringes and needles for subcutaneous or intravenous injection
-
Calipers for tumor measurement
-
Equipment for blood collection and analysis (e.g., complete blood count)
-
Materials for tumor harvesting and analysis (e.g., Western blotting, immunohistochemistry)
Procedure:
-
Cell Culture: Culture the AML cells under appropriate conditions.
-
Animal Acclimatization: Acclimatize mice as described in Protocol 1.
-
Tumor Cell Implantation:
-
Subcutaneous Model: Resuspend a defined number of AML cells (e.g., 5-10 x 10^6 cells) in PBS, optionally mixed with Matrigel. Inject the cell suspension subcutaneously into the flank of each mouse.
-
Systemic Model: Inject the AML cells intravenously via the tail vein to establish a disseminated leukemia model.
-
-
Tumor Establishment: Monitor the mice for tumor engraftment. For the subcutaneous model, this involves regular measurement of tumor volume with calipers. For the systemic model, this may involve monitoring for signs of disease (e.g., weight loss, hind limb paralysis) or using bioluminescent imaging if the cells are engineered to express luciferase.
-
Grouping and Treatment Initiation: Once tumors are established (e.g., palpable tumors of ~100 mm³ for the subcutaneous model), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound or vehicle according to a predetermined dosing schedule. The exact dose and schedule would need to be optimized, but based on in vitro potency, a starting point could be in the range of 2.5-10 mg/kg daily or every other day via i.p. or oral gavage.
-
Monitoring:
-
Tumor Growth: For the subcutaneous model, measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Survival: For the systemic model, monitor survival.
-
-
Endpoint and Sample Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size, or when mice show signs of advanced disease), euthanize the animals.
-
Analysis:
-
Tumor Analysis: Excise the tumors from the subcutaneous model. A portion can be snap-frozen for Western blot analysis (to assess target inhibition, e.g., p-FLT3, p-STAT5) and another portion fixed for immunohistochemistry.
-
Blood Analysis: Collect blood for a complete blood count to assess the effects on hematological parameters.
-
Organ Infiltration: For the systemic model, assess the infiltration of leukemic cells into organs such as the bone marrow, spleen, and liver.
-
-
Data Analysis: Analyze tumor growth curves, survival data, and biomarker data using appropriate statistical methods.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals, institutional guidelines, and relevant literature. Appropriate ethical approval for all animal experiments is mandatory.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
Go6976: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Go6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isoforms, demonstrating significant utility in cell biology research and drug development. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. It includes information on its mechanism of action, target kinases, and established protocols for studying its effects on various cellular processes.
Introduction to this compound
This compound is an indolocarbazole compound that acts as a competitive inhibitor of the ATP-binding site of protein kinases. It exhibits high selectivity for calcium-dependent PKC isoforms, particularly PKCα and PKCβ1.[1][2][3] Due to its specificity, this compound is a valuable tool for dissecting the roles of these kinases in various signaling pathways and cellular functions, including cell cycle regulation, apoptosis, and cell migration.
Mechanism of Action and Target Specificity
This compound primarily targets the conventional PKC (cPKC) subfamily. It shows significantly less activity against novel PKC (nPKC) isoforms (δ, ε, η, θ) and atypical PKC (aPKC) isoforms (ζ, ι/λ).[2][4] Beyond PKC, this compound has been shown to inhibit other kinases at higher concentrations, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), and Tropomyosin receptor kinases A and B (TrkA, TrkB).[1][2][3][5]
Signaling Pathway Inhibition
This compound's inhibition of PKCα and PKCβ1 disrupts the downstream signaling cascades they regulate. This includes the modulation of mitogen-activated protein kinase (MAPK) pathways and the regulation of transcription factors involved in cell proliferation and survival.
References
Go6976 Application Notes and Protocols for Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go6976 is a potent, cell-permeable, and selective inhibitor of conventional protein kinase C (PKC) isoforms, specifically PKCα and PKCβ1.[1][2] It acts as an ATP-competitive inhibitor and is widely utilized in cell signaling research to investigate the roles of these kinases in various cellular processes.[1] This document provides detailed application notes and protocols for the use of this compound in Western blot analysis to probe its effects on target proteins and downstream signaling pathways.
Mechanism of Action
This compound exhibits high affinity for the ATP-binding site of PKCα and PKCβ1, thereby preventing the phosphorylation of their downstream substrates.[1] While highly selective for conventional PKCs, it is important to note that at higher concentrations, this compound can also inhibit other kinases such as JAK2 (Janus kinase 2) and Flt3 (Fms-like tyrosine kinase 3).[1][2] Understanding these potential off-target effects is crucial for accurate data interpretation.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (in vitro) | Reference |
| PKCα | 2.3 nM | [1][2] |
| PKCβ1 | 6.2 nM | [1][2] |
| PKC (rat brain) | 7.9 nM | [2] |
| PKD (PKCμ) | 20 nM | [1] |
| TrkA | 5 nM | |
| TrkB | 30 nM | |
| JAK2 | 130 nM | |
| JAK3 | 370 nM |
Recommended Working Concentrations for Western Blot
The optimal concentration of this compound for cell treatment prior to Western blot analysis is cell-type and target-dependent. A dose-response experiment is recommended to determine the effective concentration for your specific model system.
| Concentration Range | Incubation Time | Expected Effect | Reference |
| 0.1 - 10 µM | 0.5 - 24 hours | Inhibition of PKCα/β1-mediated phosphorylation | [1] |
| 30 nM | 6 - 24 hours | Abrogation of S and G2 phase arrest | [3] |
| 100 nM - 1 µM | 48 hours | Inhibition of cancer cell invasion |
Signaling Pathways and Downstream Targets
This compound, by inhibiting PKCα and PKCβ1, can modulate several key signaling pathways implicated in cell proliferation, differentiation, apoptosis, and migration. Western blotting is an ideal method to study the phosphorylation status of key proteins within these pathways.
Key Downstream Targets for Western Blot Analysis:
-
MAPK/ERK Pathway: this compound has been shown to enhance the phosphorylation of ERK1/2 in some contexts, possibly through indirect mechanisms.[4]
-
CREB Phosphorylation: this compound can inhibit TPA-stimulated phosphorylation of CREB at Ser133, a downstream event of PKCα activation.[1]
-
Retinoblastoma Protein (Rb): this compound can induce the dephosphorylation of hyperphosphorylated Rb at Ser795 and Ser807/811, leading to G1 cell cycle arrest.[5]
-
STAT Signaling: Due to its inhibitory effect on JAK2, this compound can reduce the constitutive activity of STAT proteins in certain cancer cells.
-
PKC Substrates: A general antibody recognizing phosphorylated serine residues in PKC substrates can be used to assess the overall inhibition of PKC activity.[6]
Signaling Pathway Diagram
Caption: this compound inhibits PKCα/β1 and affects downstream pathways.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline. Optimization of cell density, this compound concentration, and treatment time is essential for each experimental system.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution typically in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
Cell Lysis and Protein Quantification
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit (or equivalent)
Procedure:
-
After treatment, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
Western Blot Protocol
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-phospho-ERK, anti-phospho-CREB, anti-phospho-Rb, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): To detect total protein levels as a loading control, the membrane can be stripped of the phospho-specific antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein of interest.
Experimental Workflow Diagram
Caption: A typical workflow for a Western blot experiment.
Dose-Response Experiment Logic
References
- 1. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The protein kinase C inhibitor this compound [12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo(2,3-a)pyrrolo(3,4-c)-carbazole] potentiates agonist-induced mitogen-activated protein kinase activation through tyrosine phosphorylation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKCalpha/beta I inhibitor this compound induces dephosphorylation of constitutively hyperphosphorylated Rb and G1 arrest in T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-(Ser) PKC Substrate Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Go6976 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Go6976 is a potent and selective inhibitor of conventional protein kinase C (PKC) isoforms, making it a valuable tool for investigating cellular signaling pathways. These application notes provide detailed protocols for utilizing this compound in immunofluorescence (IF) staining experiments to study its effects on protein localization and expression.
Introduction
This compound is a synthetic indolocarbazole compound that exhibits high selectivity for the calcium-dependent PKC isoenzymes, PKCα and PKCβ1.[1][2][3] It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of these enzymes.[4] Due to its specificity, this compound is widely used in cell biology to dissect the roles of conventional PKCs in various signaling cascades, including those involved in cell proliferation, differentiation, apoptosis, and migration.[2][5] Immunofluorescence staining following this compound treatment allows for the visualization of changes in the subcellular localization of target proteins, providing insights into PKC-dependent cellular processes.
Mechanism of Action
This compound selectively inhibits the conventional, Ca2+-dependent PKC isoforms (PKCα and PKCβ1) with high potency.[2][6] It shows significantly less activity against novel (δ, ε) and atypical (ζ) PKC isoforms.[1][2] In addition to its effects on PKC, this compound has been reported to inhibit other kinases such as JAK2, Flt3, TrkA, and TrkB at nanomolar concentrations.[1][4] This off-target activity should be considered when interpreting experimental results.
Data Presentation
Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Species | Notes |
| PKCα | 2.3[1][2][4] | Rat Brain[1] | Potent and selective inhibition. |
| PKCβ1 | 6.2[1][2][4] | Rat Brain[1] | High affinity for Ca2+-dependent PKC. |
| PKC (total) | 7.9[1] | Rat Brain[1] | Strong overall inhibition of PKC. |
| PKD1 (PKCμ) | 20[4] | - | Potent inhibitor. |
| JAK2 | 130 | - | Off-target effect. |
| Flt3 | - | - | Potent inhibitor.[1] |
| TrkA | 5 | - | Off-target effect. |
| TrkB | 30 | - | Off-target effect. |
| PKCδ | > 3000 | - | No significant inhibition. |
| PKCε | > 3000 | - | No significant inhibition. |
| PKCζ | > 3000 | - | No significant inhibition. |
Recommended Working Concentrations
For cell-based assays, this compound is typically used at a working concentration of 0.1 to 10 µM.[4] The optimal concentration and treatment time will vary depending on the cell type and the specific biological question being addressed. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving conventional PKC isoforms and the inhibitory action of this compound. Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) can lead to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+). Both DAG and Ca2+ are required for the activation of conventional PKCs (cPKCs) like PKCα and PKCβ1. Activated cPKCs then phosphorylate a wide range of downstream target proteins, leading to various cellular responses. This compound acts by directly inhibiting the kinase activity of cPKCs.
Caption: this compound inhibits conventional PKC signaling.
Experimental Protocols
The following is a general protocol for immunofluorescence staining of cultured cells treated with this compound. Optimization of specific steps, such as fixation, permeabilization, and antibody concentrations, may be required for different cell lines and target proteins.
Immunofluorescence Experimental Workflow
Caption: Workflow for this compound immunofluorescence.
Materials and Reagents
-
This compound (stock solution in DMSO, store at -20°C)[4]
-
Cultured cells grown on sterile glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS with 0.1% Triton X-100
-
Primary Antibody (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Antifade Mounting Medium
Protocol
-
Cell Seeding: Seed cells onto sterile glass coverslips or chamber slides in a culture dish and allow them to adhere and grow to the desired confluency (typically 50-70%).[7][8]
-
This compound Treatment: a. Prepare the desired concentration of this compound in fresh culture medium. A final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects. Include a vehicle control (DMSO alone). b. Aspirate the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium. c. Incubate for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.[4]
-
Fixation: a. Aspirate the medium and gently wash the cells twice with PBS.[9] b. Add 4% PFA in PBS to the cells and incubate for 10-20 minutes at room temperature.[9][10] c. Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[10]
-
Permeabilization (for intracellular targets): a. Add 0.1-0.5% Triton X-100 in PBS to the fixed cells and incubate for 5-15 minutes at room temperature.[8][10] b. Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.[10]
-
Blocking: a. Add Blocking Buffer to the cells and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.[8][9]
-
Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the appropriate antibody dilution buffer (often the blocking buffer or a variation of it). b. Aspirate the blocking buffer and add the diluted primary antibody solution to the cells. c. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7][9]
-
Washing: a. Aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.[7][8]
-
Secondary Antibody Incubation: a. Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Protect from light from this point forward. b. Aspirate the wash buffer and add the diluted secondary antibody solution to the cells. c. Incubate for 1 hour at room temperature in the dark.[10]
-
Washing: a. Aspirate the secondary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, followed by a final rinse with PBS.[7][8]
-
Counterstaining: a. If desired, incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.[8] b. Rinse briefly with PBS.
-
Mounting: a. Carefully mount the coverslips onto glass slides using an antifade mounting medium.[8][9] b. Seal the edges of the coverslip with clear nail polish if necessary.
-
Imaging: a. Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. b. Store the slides at 4°C in the dark.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Go 6976, PKC inhibitor (CAS 136194-77-9) | Abcam [abcam.com]
- 3. Go 6976 (Go-6976) | PKC inhibitor | Probechem Biochemicals [probechem.com]
- 4. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 5. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Go6976 Dosage in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
Go6976 is a potent and selective inhibitor of conventional protein kinase C (PKC) isoforms, specifically PKCα and PKCβ1. It is a valuable tool for in vivo studies in mice to investigate the roles of these signaling pathways in various physiological and pathological processes, including inflammation, cancer, and neurological disorders. This document provides detailed application notes and protocols for the use of this compound in mice, including dosage recommendations for different disease models, administration routes, and vehicle formulations. Experimental protocols and visualizations of the relevant signaling pathways are also included to guide researchers in their study design.
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Vehicle | Frequency | Reference |
| Collagen-Induced Arthritis | HLA-DR1 | 2.3 mg/kg | Intraperitoneal (i.p.) | 7.6% v/v DMSO in saline | Once daily | [1] |
| Acute Liver Injury | Not specified | 2.5 mg/kg | Intraperitoneal (i.p.) | Not specified | 30 minutes prior to injury induction | [2] |
| Neuromuscular Junction Dismantlement in an ALS model | MLC/SOD1 G93A | Not specified | Intraperitoneal (i.p.) | Not specified | Daily for 10 days | [3] |
| Peritoneal Tumor Dissemination | BALB/c | Not specified | Intraperitoneal (i.p.) or Intravenous (i.v.) | Not specified | On days 5 and 9 after tumor implantation | [4] |
Note: The table above summarizes reported dosages. It is crucial to perform dose-response studies to determine the optimal dosage for your specific mouse model and experimental conditions.
Mechanism of Action and Signaling Pathways
This compound is a selective inhibitor of the calcium-dependent PKC isoforms, PKCα and PKCβ1.[5] These kinases are key components of intracellular signaling cascades that regulate a multitude of cellular processes.
The activation of conventional PKCs is initiated by signals from G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), and both DAG and Ca2+ are required for the activation of conventional PKCs like PKCα and PKCβ1.[7][8]
Once activated, PKCα and PKCβ1 phosphorylate a wide range of downstream target proteins, thereby influencing various cellular functions. One of the well-established downstream pathways affected by PKC is the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK pathway.[9] this compound, by inhibiting PKCα and PKCβ1, can modulate the activity of these downstream pathways.
Signaling Pathway Diagrams
Below are diagrams illustrating the PKC signaling pathway and the experimental workflow for in vivo studies using this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
(Optional) Solubilizing agents such as PEG300, Cremophor EL, or SBE-β-CD
Protocol for Intraperitoneal (i.p.) Injection:
A common vehicle for intraperitoneal administration of this compound is a solution of DMSO in saline.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mg/mL stock solution.
-
Working Solution Preparation: On the day of injection, dilute the stock solution with sterile saline to the desired final concentration. For a vehicle of 7.6% DMSO in saline, as used in one study, the appropriate volume of the DMSO stock solution would be added to saline.[1] It is recommended to prepare the working solution fresh for each use.
-
Solubility Considerations: this compound has poor water solubility. Ensure the final concentration of DMSO is sufficient to keep the compound in solution, but low enough to be well-tolerated by the animals. If solubility issues persist, consider using a co-solvent system. One suggested formulation for oral and intraperitoneal injection is to add a DMSO stock solution to a 20% SBE-β-CD in saline solution.[10] Another option for poorly soluble compounds is a vehicle containing 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400).[11]
Administration Protocols
Intraperitoneal (i.p.) Injection:
Intraperitoneal injection is a common and convenient route for administering this compound to mice.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Inject into the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle Gauge: Use a 25-27 gauge needle.
-
Injection Volume: The maximum recommended volume for intraperitoneal injection in mice is typically 10 ml/kg.
-
Procedure: Insert the needle at a 30-40 degree angle. Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a vessel or organ. Inject the solution slowly and steadily.
Intravenous (i.v.) Injection:
Intravenous injection provides rapid and complete bioavailability.
-
Animal Restraint: Place the mouse in a suitable restrainer to immobilize the tail.
-
Injection Site: The lateral tail vein is the most common site for intravenous injection in mice.
-
Needle Gauge: Use a 27-30 gauge needle.
-
Injection Volume: The maximum bolus injection volume is typically 1-5 ml/kg.
-
Procedure: Warm the tail to dilate the veins. Insert the needle, bevel up, into the vein. A successful injection is indicated by the lack of resistance and no swelling at the injection site.
Oral Gavage (p.o.):
Oral gavage is used for precise oral dosing.
-
Animal Restraint: Proper restraint is crucial for safe oral gavage.
-
Gavage Needle: Use a flexible, bulb-tipped gavage needle (18-20 gauge for adult mice).[12]
-
Dosing Volume: The maximum recommended dosing volume is 10 ml/kg.[12]
-
Procedure: Measure the length from the mouse's mouth to the last rib to ensure proper tube placement in the stomach. Gently pass the gavage needle along the roof of the mouth and down the esophagus. Administer the solution slowly.
Pharmacokinetics and Toxicity
Limited public information is available on the specific pharmacokinetics and toxicity of this compound in mice. Researchers should consult commercial suppliers for any available data. In general, for any new compound, it is essential to conduct preliminary studies to determine the maximum tolerated dose (MTD) and to observe for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.[13] Pharmacokinetic studies to determine parameters like half-life and bioavailability are also recommended for robust experimental design.[14][15] One study reported that after a 10 mg/kg intraperitoneal dose of ketamine in mice, the plasma half-life was approximately 25 minutes.[16] While this is a different compound, it provides a general idea of what to expect for small molecules administered intraperitoneally in mice.
Conclusion
This compound is a valuable research tool for investigating PKCα and PKCβ1 signaling in vivo. The information and protocols provided in this document are intended to serve as a guide for researchers. It is imperative to optimize dosages, administration routes, and vehicle formulations for each specific experimental model to ensure reliable and reproducible results. Careful monitoring for any adverse effects is also crucial for animal welfare and data integrity.
References
- 1. PKC-epsilon is upstream and PKC-alpha is downstream of mitoKATP channels in the signal transduction pathway of ischemic preconditioning of human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting AURKA in treatment of peritoneal tumor dissemination in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protein kinase C (PKC) signaling pathwayRat Genome Database [rgd.mcw.edu]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. murigenics.com [murigenics.com]
- 14. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ketamine Pharmacokinetics and Pharmacodynamics Are Altered by P-Glycoprotein and Breast Cancer Resistance Protein Efflux Transporters in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Go6976 in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go6976 is a potent and selective inhibitor of conventional protein kinase C (PKC) isoforms, demonstrating significant utility in in vitro research to dissect cellular signaling pathways. It exhibits high affinity for PKCα and PKCβ1, making it a valuable tool for investigating the specific roles of these kinases in various cellular processes, including proliferation, apoptosis, differentiation, and migration. This document provides detailed application notes and protocols for the in vitro use of this compound, aimed at assisting researchers in designing and executing experiments to explore its effects on cellular function.
Mechanism of Action and Target Profile
This compound is a synthetic indolocarbazole that acts as an ATP-competitive inhibitor of protein kinases. It shows strong selectivity for the calcium-dependent PKC isoforms, PKCα and PKCβ1.[1][2] While highly potent for its primary targets, it is important to note that this compound can also inhibit other kinases at higher concentrations. Therefore, careful dose-response studies are recommended to ensure target-specific effects in your experimental system.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its effective concentrations in different cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Notes |
| PKC (total) | 7.9 nM[1][3][4] | From rat brain lysate. |
| PKCα | 2.3 nM[1][2][3][4] | Highly potent inhibition. |
| PKCβ1 | 6.2 nM[1][2][3][4] | Potent inhibition. |
| PKCδ | > 3 µM[1][4] | No significant inhibition. |
| PKCε | > 3 µM[1][4] | No significant inhibition. |
| PKCζ | > 3 µM[1][4] | No significant inhibition. |
| TrkA | 5 nM[1][4] | Off-target effect. |
| TrkB | 30 nM[1][4] | Off-target effect. |
| JAK2 | 130 nM[1][4] | Off-target effect. |
| JAK3 | 370 nM[1][4] | Off-target effect. |
| Flt3 | Potent inhibitor[3] | IC50 not specified. |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| Vero | Cytotoxicity | CC50 = 6 µM[3] | 5 days | Reduction in cell viability. |
| Primary microglial cells | Western Blot | 1.3 µM[3] | Not specified | Inhibition of IFN-γ-induced signaling. |
| Primary AML cells | Cell Viability | 1 µM | 48 hours | Reduced cell survival.[3] |
| Urinary Bladder Carcinoma (5637 and T24) | Cell Invasion | 100 nM - 1 µM | 48 hours | Inhibition of cell invasion.[2] |
| Glioma and SVG-transformed glial cells | Cell Cycle Analysis | 2 µM | 2-hour intervals | Inhibition of G1 to S phase progression.[3] |
| MDA-MB-231 | Cell Cycle Arrest Abrogation | 30 - 100 nM | 6 - 24 hours | Abrogation of S and G2 arrest.[5] |
Signaling Pathway
The following diagram illustrates the primary signaling pathway inhibited by this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is soluble in DMSO.[1][4]
-
Reconstitution: Dissolve this compound powder in sterile DMSO to create a stock solution of 1-10 mM. For example, to make a 10 mM stock solution of this compound (M.W. = 378.43 g/mol ), dissolve 3.78 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[5] When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration immediately before use. It is recommended to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cytotoxicity.
2. General Cell Culture and Treatment
The following is a general protocol for treating adherent cells with this compound.
3. Western Blot Analysis of PKC Downstream Targets
This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets of PKC.
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 10 nM - 1 µM) for a specified time (e.g., 30 minutes to 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., PMA, a PKC activator).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated downstream target of PKC (e.g., phospho-MARCKS) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein level of the target.
4. In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on PKC activity.
-
Reaction Mixture: Prepare a reaction mixture containing the purified active PKC enzyme (PKCα or PKCβ1), a suitable substrate (e.g., histone H1 or a specific peptide substrate), and a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, and 100 µM CaCl₂).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 10-100 µM) and incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or a high concentration of ATP).
-
Detection: Detect the phosphorylation of the substrate. This can be done using various methods:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of ³²P into the substrate by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and counting the radioactivity using a scintillation counter.[3]
-
ELISA-based Assay: Use a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Use a commercial kit that measures ATP consumption (e.g., Kinase-Glo®).
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
5. Cell Viability/Cytotoxicity Assay
This protocol can be used to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Assay: Perform a cell viability assay using a reagent such as MTT, MTS, or a resazurin-based reagent (e.g., alamarBlue™).
-
Data Analysis: Measure the absorbance or fluorescence according to the manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or CC50 value.
6. Cell Migration and Invasion Assays
This protocol utilizes a Transwell® system to assess the effect of this compound on cell migration and invasion.
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell® insert membrane (e.g., 8 µm pore size) with a thin layer of Matrigel® and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the Transwell® insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 12-48 hours).
-
Cell Removal and Staining:
-
Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a staining solution such as crystal violet or DAPI.
-
-
Imaging and Quantification:
-
Image the stained cells on the lower surface of the membrane using a microscope.
-
Count the number of cells in several random fields of view for each condition.
-
-
Data Analysis: Calculate the percentage of migration or invasion relative to the vehicle control.
7. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours or overnight.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting and Considerations
-
Off-Target Effects: As this compound can inhibit other kinases at higher concentrations, it is crucial to use the lowest effective concentration possible and, if necessary, confirm findings using a structurally different PKC inhibitor or through genetic approaches (e.g., siRNA-mediated knockdown of PKCα/β1).
-
Solubility: Ensure that this compound is fully dissolved in DMSO before further dilution in aqueous solutions to prevent precipitation.
-
Cell Type Specificity: The effective concentration and cellular effects of this compound can vary significantly between different cell types. It is essential to perform dose-response and time-course experiments for each new cell line.
-
Control Experiments: Always include appropriate controls in your experiments, including a vehicle control (DMSO), a positive control for the pathway of interest, and a negative control where applicable.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the PKC inhibitor PD 406976 on cell cycle progression, proliferation, PKC isozymes and apoptosis in glioma and SVG‐transformed glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Go6976 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go6976 is a potent and selective inhibitor of protein kinase C (PKC) isoforms that are dependent on calcium.[1][2][3] It is a valuable tool for studying cellular signaling pathways regulated by PKC. Specifically, this compound shows high selectivity for PKCα and PKCβ1 isozymes with IC50 values in the low nanomolar range (2.3 nM and 6.2 nM, respectively).[2][3][4] Conversely, it demonstrates weak to no inhibitory activity against calcium-independent PKC isoforms such as δ, ε, and ζ.[2][3] In addition to its effects on PKC, this compound has been reported to inhibit other kinases including JAK2, Flt3, TrkA, and TrkB.[1][2][4] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in research settings.
Product Information and Specifications
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Citations |
| Molecular Weight | 378.43 g/mol | [2][5][6] |
| Molecular Formula | C₂₄H₁₈N₄O | [3][4] |
| Appearance | Off-white to solid lyophilized powder | [3][4] |
| Primary Target(s) | PKCα, PKCβ1 | [1][2][4] |
| IC₅₀ Values | PKCα: 2.3 nM, PKCβ1: 6.2 nM, Rat Brain PKC: 7.9 nM | [1][2][4] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][4][5][7] |
| Solubility in DMSO | Up to 45.0 mg/mL (118.9 mM) | [1][5] |
| Solubility in Water | Insoluble / Very Poorly Soluble (~1-5 µM) | [1][4] |
| Solubility in Ethanol | Insoluble | [1][4] |
Experimental Protocols
Materials Required
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care, avoiding contact with skin and eyes.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Perform all weighing and reconstitution steps in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for laboratory experiments.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using its molecular weight (MW = 378.43 g/mol ).
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 1 mL x 10 mM x 378.43 g/mol / 1000 = 3.7843 mg
Step-by-Step Procedure:
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a precision balance. For example, weigh 3.78 mg to make 1 mL of a 10 mM solution.
-
Solubilization: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the corresponding volume of high-purity DMSO to the tube.
-
Dissolving: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary.[5][8] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[4][5][7] The volume of the aliquots should be based on the typical experimental needs.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
-
Long-term Storage: Store the aliquoted stock solution at -80°C for optimal stability, where it can be kept for a year or more.[5] Alternatively, storage at -20°C is suitable for shorter periods, typically ranging from 1 to 6 months.[4][7][8]
-
Protection from Light: Protect the solution from light to prevent photodegradation.[4]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to the degradation of the compound.[4][5][7]
Visualization of Pathways and Workflows
Signaling Pathway Inhibition by this compound
This compound primarily targets the conventional Protein Kinase C (PKC) pathway. Upon activation by diacylglycerol (DAG) and intracellular calcium (Ca²⁺), conventional PKCs (like PKCα and PKCβ) phosphorylate a wide range of downstream substrates, leading to various cellular responses. This compound acts as an ATP-competitive inhibitor, blocking this phosphorylation step.
Caption: this compound inhibits Ca²⁺-dependent PKC signaling.
General Experimental Workflow Using this compound
The following diagram illustrates a typical workflow for investigating the effect of this compound on a specific cellular process, such as analyzing the phosphorylation status of a downstream target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 3. Go 6976, PKC inhibitor (CAS 136194-77-9) | Abcam [abcam.com]
- 4. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 5. This compound | PKC | TargetMol [targetmol.com]
- 6. InSolution G 6976 [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for Go6976
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go6976 is a potent, cell-permeable, and reversible ATP-competitive inhibitor of protein kinase C (PKC). It exhibits high selectivity for calcium-dependent PKC isoforms, particularly PKCα and PKCβ1. This compound is a valuable tool for studying signal transduction pathways mediated by these kinases. It has also been shown to inhibit other kinases, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinase A (TrkA) and B (TrkB), which should be considered when designing experiments.[1][2] These application notes provide detailed information on the solubility of this compound in DMSO, its mechanism of action, and protocols for its use in research settings.
Physicochemical Properties and Solubility
-
Molecular Formula: C₂₄H₁₈N₄O[2]
-
Molecular Weight: 378.43 g/mol [2]
-
Appearance: Off-white to solid lyophilized powder[2]
This compound is poorly soluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO for reconstitution, as moisture can reduce the solubility of the compound.[1] Sonication or warming to 37°C can aid in dissolution.[3][4]
Table 1: DMSO Solubility of this compound
| Supplier/Source | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| Selleck Chemicals | 44.7 | 118.43 | Use fresh, moisture-free DMSO.[1] |
| MedchemExpress | Not specified | Not specified | - |
| Sigma-Aldrich (Calbiochem®) | 5 | Not calculated | Also available as a 500 µg/ml solution in anhydrous DMSO.[5] |
| Tocris Bioscience | 3.78 | 10 | - |
| APExBIO | Not specified | Not specified | - |
| Cell Signaling Technology | 25 | Not calculated | Reconstitute 500 µg in 1.32 ml DMSO for a 1 mM stock.[2] |
| TargetMol | 45.0 | 118.9 | Sonication is recommended.[3] |
| GlpBio | 10 | >10 | Warm to 37°C and/or sonicate to aid dissolution.[4] |
Note: The solubility of this compound in DMSO can vary between different suppliers and batches. It is recommended to perform a solubility test for your specific batch if high concentrations are required.
Mechanism of Action and Signaling Pathways
This compound is a selective inhibitor of conventional PKC isoforms (cPKCs), which are dependent on Ca²⁺ and diacylglycerol (DAG) for their activation. It has been demonstrated to potently inhibit PKCα and PKCβ1 with IC₅₀ values in the low nanomolar range. In contrast, it does not significantly affect the activity of Ca²⁺-independent novel (nPKCs) or atypical (aPKCs) PKC isoforms, such as PKCδ, -ε, and -ζ, at similar concentrations. The inhibitory action of this compound is ATP-competitive.
Recent studies have revealed that this compound also inhibits other kinases, including JAK2, FLT3, TrkA, and TrkB.[1][2] This broader activity profile makes it a useful tool for investigating various signaling pathways but also necessitates careful interpretation of experimental results. For instance, its ability to inhibit JAK2 and FLT3 has made it a compound of interest in studies of hematological malignancies.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to a 1 mg vial of this compound (MW: 378.43 g/mol ), add 264.25 µL of DMSO.
-
Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Vortex thoroughly to dissolve the powder completely. Gentle warming to 37°C or sonication may be used to aid dissolution if necessary.[3][4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the lyophilized powder at -20°C, protected from light.[2] The DMSO stock solution should be stored at -20°C or -80°C.[6] Stock solutions are generally stable for up to 3-6 months when stored properly.[2][6]
General Protocol for Cell-Based Assays
This protocol provides a general workflow for using this compound to inhibit PKC activity in a cell-based assay, such as a cell proliferation or invasion assay.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Multi-well plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., MTS reagent for viability)
Protocol:
-
Cell Seeding: Seed cells into a multi-well plate at a density appropriate for your specific assay and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A typical working concentration range is 0.1 µM to 10 µM.[2] Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Inhibitor Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the cells for a pre-determined time, typically 30 minutes to 1 hour, at 37°C in a CO₂ incubator.[2]
-
Cellular Stimulation (Optional): If your experiment involves activating the PKC pathway, add the appropriate stimulus (e.g., phorbol esters like PMA, growth factors) to the wells and incubate for the desired period.
-
Assay Endpoint: Following the treatment period, perform the desired assay according to the manufacturer's instructions. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTS, MTT, or CellTiter-Glo®) to assess the effect of this compound on cell growth.[1]
-
Cell Invasion/Migration Assays: To determine the role of PKC in cancer cell motility.[7][8]
-
Western Blotting: To analyze the phosphorylation status of downstream targets of PKC.
-
-
Data Analysis: Measure the output of the assay (e.g., absorbance, fluorescence) and normalize the data to the vehicle control.
General Protocol for In Vitro Kinase Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on PKC activity in a cell-free system.
Materials:
-
Recombinant active PKC enzyme (e.g., PKCα)
-
PKC substrate (e.g., histone H1 or a specific peptide)
-
This compound stock solution
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)[1]
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit
-
Phosphatidylserine and Diolein (for PKC activation)[1]
Protocol:
-
Reaction Setup: In a microcentrifuge tube or a multi-well plate, prepare the kinase reaction mixture. The final volume and components may vary, but a typical reaction could include:
-
Kinase assay buffer
-
PKC enzyme
-
PKC substrate
-
Activators (Phosphatidylserine and Diolein)
-
Varying concentrations of this compound or vehicle control (DMSO)
-
-
Pre-incubation: Incubate the reaction mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 5-15 minutes).[1] The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction. If using [γ-³²P]ATP, this can be done by adding a stop solution like 8.5% H₃PO₄ or by spotting the reaction mixture onto phosphocellulose paper.[1] For non-radioactive assays, follow the kit manufacturer's instructions.
-
Detection and Analysis:
-
Radioactive Assay: Quantify the incorporation of ³²P into the substrate using a scintillation counter or by autoradiography.[9]
-
Non-Radioactive Assay: Measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader.
-
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 3. This compound | PKC | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
Go6976: Application Notes and Protocols for the Inhibition of Protein Kinase C Alpha (PKCα)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Go6976 is a potent, cell-permeable, and reversible ATP-competitive inhibitor of Protein Kinase C (PKC). It exhibits high selectivity for the calcium-dependent conventional PKC isoforms, particularly PKCα and PKCβ1, over the novel and atypical PKC isoforms.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in inhibiting PKCα activity in various research settings. It includes summaries of quantitative data, step-by-step experimental methodologies, and visual representations of key signaling pathways and workflows.
Chemical and Physical Properties
This compound, an indolocarbazole, is a valuable tool for investigating the physiological and pathological roles of PKCα.[3] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 12-(2-Cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]-carbazole | [4] |
| Molecular Formula | C₂₄H₁₈N₄O | [4] |
| Molecular Weight | 378.43 g/mol | [4] |
| CAS Number | 136194-77-9 | [4] |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in DMSO (up to 25 mg/mL) | [5] |
| Storage | Store at -20°C, protect from light. | [2] |
Mechanism of Action and Selectivity
This compound functions as an ATP-competitive inhibitor, binding to the catalytic domain of PKC and preventing the transfer of phosphate from ATP to its substrates.[2] It shows marked selectivity for Ca²⁺-dependent PKC isoforms. The inhibitory concentrations (IC₅₀) for various kinases are detailed in the table below, highlighting its potency towards PKCα.
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| PKCα | 2.3 | [2][3] |
| PKCβ1 | 6.2 | [2][3] |
| PKC (rat brain) | 7.9 | [3] |
| PKD/PKCμ | 20 | [2] |
| TrkA | 5 | [2] |
| TrkB | 30 | [2] |
| JAK2 | 130 | [2] |
| JAK3 | 370 | [2] |
| PKCδ | > 3000 | [2] |
| PKCε | > 3000 | [2] |
| PKCζ | > 3000 | [2] |
Signaling Pathway
PKCα is a key enzyme in various signaling pathways that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.[6] The diagram below illustrates a simplified signaling cascade leading to the activation of PKCα and its subsequent downstream effects.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound to study PKCα inhibition.
In Vitro PKCα Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PKCα.
Materials:
-
Recombinant active PKCα enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂)
-
Phosphatidylserine and Diacylglycerol
-
Trichloroacetic acid (TCA) or phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare this compound dilutions: Prepare a series of this compound dilutions in DMSO, and then dilute further in the kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare reaction mixture: In a microcentrifuge tube, combine the kinase assay buffer, phosphatidylserine/diacylglycerol vesicles, PKC substrate, and the desired concentration of this compound or vehicle control (DMSO).
-
Initiate the reaction: Add recombinant PKCα enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Start the phosphorylation: Add [γ-³²P]ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for PKCα.
-
Incubate: Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction: Terminate the reaction by adding ice-cold TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the precipitated proteins or the phosphocellulose paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC₅₀ value.
Cell-Based Assays
This protocol assesses the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar) or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add Reagent: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure Absorbance: For MTS assays, directly measure the absorbance at the appropriate wavelength. For MTT assays, first solubilize the formazan crystals with a solubilization buffer and then measure the absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
This protocol is used to determine the effect of this compound on the phosphorylation of known downstream targets of PKCα.
Materials:
-
Cells of interest
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-PKCα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce PKCα activity.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Studies in Animal Models
This protocol provides a general framework for evaluating the efficacy of this compound in a xenograft mouse model of cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
This compound
-
Vehicle solution (e.g., DMSO, saline, or a specific formulation)
-
Calipers for tumor measurement
Procedure:
-
Xenograft Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle to the mice via a suitable route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and vehicle-treated groups to assess the anti-tumor efficacy.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate typical workflows for screening and characterizing PKC inhibitors.
Troubleshooting and Considerations
-
Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before diluting in aqueous buffers. The final DMSO concentration should be kept low to avoid solvent effects.
-
Selectivity: While this compound is selective for conventional PKCs, it can inhibit other kinases at higher concentrations (e.g., TrkA, TrkB, JAK2).[2] It is crucial to use the lowest effective concentration and to consider potential off-target effects in data interpretation.
-
Cell Type Variability: The cellular response to this compound can vary depending on the cell type and the specific signaling pathways active in those cells.
-
In Vivo Studies: The formulation, dose, and administration route for in vivo studies need to be carefully optimized for bioavailability and efficacy.
Conclusion
This compound is a powerful and selective research tool for investigating the roles of PKCα in cellular signaling. The protocols and data presented in these application notes provide a comprehensive guide for its effective use in both in vitro and in vivo experimental systems. Careful experimental design and consideration of its selectivity profile will ensure the generation of reliable and interpretable data.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential Protein Kinase C (PKC)-dependent and PKC-independent Protein Kinase D Catalytic Activation via Gq-coupled Receptors: DIFFERENTIAL REGULATION OF ACTIVATION LOOP SER744 AND SER748 PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Deciphering the Role and Signaling Pathways of PKCα in Luminal A Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Go6976 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go6976 is a potent and selective inhibitor of protein kinase C (PKC) isoforms, demonstrating high affinity for Ca2+-dependent conventional PKCs, particularly PKCα and PKCβ1.[1][2] Its utility in cellular biology stems from its ability to dissect signaling pathways involving these kinases, which are crucial mediators in a myriad of cellular processes including proliferation, differentiation, apoptosis, and cellular migration.[2][3] These application notes provide detailed protocols and guidelines for the effective use of this compound in primary cell culture, a critical tool for studying cellular physiology in a more biologically relevant context.
Mechanism of Action
This compound is an indolocarbazole derivative that acts as an ATP-competitive inhibitor of PKC.[4] It exhibits high selectivity for the conventional PKC isoforms (cPKCs), which are dependent on Ca2+ and diacylglycerol (DAG) for their activation. While it potently inhibits PKCα and PKCβ1, it shows significantly less activity against novel (nPKCs) and atypical (aPKCs) PKC isoforms.[2] It is important to note that this compound has also been reported to inhibit other kinases, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), and Tropomyosin receptor kinase A (TrkA) and B (TrkB), which should be considered when interpreting experimental results.[1]
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC50 Value | Cell/System | Reference |
| PKC (rat brain) | 7.9 nM | In vitro kinase assay | [1] |
| PKCα | 2.3 nM | In vitro kinase assay | [1] |
| PKCβ1 | 6.2 nM | In vitro kinase assay | [1] |
| PKCδ | > 3 µM | In vitro kinase assay | |
| PKCε | > 3 µM | In vitro kinase assay | |
| PKCζ | > 3 µM | In vitro kinase assay | |
| JAK2 | 130 nM | In vitro kinase assay | |
| Flt3 | Potent inhibitor | Primary acute myeloid leukaemia cells | [5] |
| TrkA | 5 nM | In vitro kinase assay | |
| TrkB | 30 nM | In vitro kinase assay |
Table 2: Recommended Working Concentrations and Conditions for this compound in Cell Culture
| Parameter | Recommended Range/Condition | Reference |
| Working Concentration | 0.1 - 10 µM | [4] |
| Incubation Time | 0.5 - 24 hours (can be longer depending on the experiment) | [4] |
| Solvent | DMSO (soluble up to 10 mM) | |
| Storage | -20°C, desiccated, and protected from light. | [4] |
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. Go 6976, PKC inhibitor (CAS 136194-77-9) | Abcam [abcam.com]
- 3. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 5. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Go6976 Application Notes and Protocols for Cellular Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go6976 is a potent, cell-permeable, and reversible inhibitor of protein kinase C (PKC) isoforms, demonstrating high selectivity for Ca2+-dependent conventional PKCs (cPKCs), particularly PKCα and PKCβ1.[1][2] It operates as an ATP-competitive inhibitor.[2] Beyond its well-characterized effects on PKC, this compound has been shown to inhibit other kinases, including Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), expanding its potential applications in cellular research and drug development.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of this compound in cell-based assays.
Mechanism of Action
This compound primarily targets the ATP-binding site of conventional PKC isoforms, thereby preventing the phosphorylation of their downstream substrates. This inhibition of PKCα and PKCβ1 signaling can impact a multitude of cellular processes. Additionally, its inhibitory activity against JAK2 and FLT3 makes it a valuable tool for studying cellular pathways regulated by these kinases, which are often implicated in hematological malignancies and other proliferative disorders.[1][3]
Data Presentation
Table 1: IC50 Values of this compound for Various Kinases
| Target Kinase | IC50 Value | Notes |
| PKC (rat brain) | 7.9 nM | Broad PKC inhibition.[1] |
| PKCα | 2.3 nM | Highly potent against this isoform.[1][2] |
| PKCβ1 | 6.2 nM | Potent against this isoform.[1][2] |
| JAK2 | 92.7 nM | Inhibition of Janus kinase 2.[3] |
| FLT3 | 0.7 nM | Potent inhibition of FMS-like tyrosine kinase 3.[4] |
| Aurora-A | 118.2 nM | Inhibition of Aurora kinase A.[3] |
| Aurora-B | 77.7 nM | Inhibition of Aurora kinase B.[3] |
| TrkA | 5 nM | Inhibition of Tropomyosin receptor kinase A.[2] |
| TrkB | 30 nM | Inhibition of Tropomyosin receptor kinase B.[2] |
Table 2: Recommended this compound Treatment Times and Concentrations for Cellular Assays
| Cell Line | Assay | Concentration | Treatment Time | Expected Outcome | Reference |
| MDA-MB-231 | Cell Cycle Arrest Abrogation | 100 nM | 6h (S-phase), 24h (G2-phase) | Abrogation of S and G2 arrest. | [5] |
| Vero | Cytotoxicity | 6 µM (CC50) | 5 days | Reduction in cell viability. | [5] |
| Primary AML Cells | Cell Viability (MTS) | 1 µM | 48 hours | Reduced cell survival. | [6] |
| U-138MG & U-373MG (Glioma) | Cell Cycle Analysis | 2 µM | 2-hour intervals post-treatment | Delay in S phase entry and progression. | [7] |
| U-373MG (Glioma) | PKC Activity Assay | 2 µM | 48-72 hours | Decreased PKC enzyme activity.[7] | |
| 5637 & T24 (Bladder Carcinoma) | Cell Invasion Assay | 100 nM - 1 µM | 48 hours | Inhibition of cell invasion.[8] | |
| SCLC Cell Lines | Apoptosis Enhancement (with Cisplatin) | <6 µM | Not specified | Enhanced apoptosis and decreased G2 arrest.[9] | |
| PC12 | Cell Adhesion and Spreading | 1 µM | Not specified | Enhanced adhesion and spreading. | [10] |
| P7 CGNs | Western Blot (p-Ser96 RhoGDI) | 1 µM | 30 minutes | Diminished interaction of RhoGDI with p75NTR.[11] |
Experimental Protocols
Cell Viability Assay (MTS-based)
Objective: To determine the effect of this compound on the viability of a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of Protein Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of a target protein (e.g., PKC substrates, STAT3/5).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere.
-
Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC substrate) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin, GAPDH).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualizations
Caption: this compound inhibits conventional PKC signaling.
References
- 1. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with the Chk1 inhibitor Gö6976 enhances cisplatin cytotoxicity in SCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase Cα/β inhibitor Gö6976 promotes PC12 cell adhesion and spreading through membrane recruitment and activation of protein kinase Cδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Go6976: Application Notes and Protocols for Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Go6976 is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isozymes.[1][2][3] It demonstrates high affinity for the ATP-binding site of conventional PKC isoforms, particularly PKCα and PKCβ1, exhibiting inhibitory concentrations in the low nanomolar range.[1][2][3][4] this compound is a valuable tool for studying the physiological roles of these kinases and for screening potential therapeutic agents. This document provides detailed protocols for utilizing this compound in kinase assays and summarizes its inhibitory activity against a panel of kinases.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the catalytic domain of target kinases and preventing the transfer of the gamma-phosphate from ATP to the substrate.[5] It shows a strong preference for Ca2+-dependent PKC isoforms (conventional PKCs) over Ca2+-independent isoforms (novel and atypical PKCs).[2][3][4]
Target Profile and Potency
This compound has been characterized against a variety of protein kinases. The following table summarizes its inhibitory potency (IC50) for several key targets.
| Kinase Target | IC50 (nM) | Species | Notes |
| PKCα | 2.3[1][2][3] | Rat Brain | Highly potent inhibition of this conventional PKC isoform. |
| PKCβ1 | 6.2[1][2][3] | Rat Brain | Strong inhibition of another conventional PKC isoform. |
| PKC (total) | 7.9[1][2][3] | Rat Brain | Potent inhibition of the overall PKC population in rat brain. |
| PKC (general) | 20[6][7] | Not Specified | General reported potency for PKC. |
| JAK2 | 130[2][3] | Not Specified | Also inhibits Janus kinase 2. |
| Flt3 | Potent inhibitor[1][8] | Not Specified | Activity against Fms-like tyrosine kinase 3. |
| TrkA | 5[2][3] | Not Specified | Inhibition of Tropomyosin receptor kinase A. |
| TrkB | 30[2][3] | Not Specified | Inhibition of Tropomyosin receptor kinase B. |
| PKCδ | > 3000[2][3] | Not Specified | Significantly less potent against this novel PKC isoform. |
| PKCε | > 3000[2][3] | Not Specified | Significantly less potent against this novel PKC isoform. |
| PKCζ | > 3000[2][3] | Not Specified | No significant inhibition of this atypical PKC isoform. |
Signaling Pathways
This compound can be used to investigate signaling pathways regulated by its target kinases. Below are simplified diagrams of key pathways.
Experimental Protocols
Here we provide protocols for a traditional radioactive kinase assay and a modern, non-radioactive luminescence-based kinase assay to determine the inhibitory activity of this compound.
Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay for PKC
This protocol is adapted from a method for measuring PKC activity from rat brain extracts.[1]
Materials:
-
Purified active PKCα or PKCβ1 enzyme
-
This compound
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂
-
Lipid Activators: Phosphatidylserine and Diolein
-
Dithiothreitol (DTT)
-
Stop Solution: 8.5% H₃PO₄
-
Nitrocellulose filters (0.45 µm)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Assay Mixture: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂, 1 mM DTT, 1 µg of phosphatidylserine, 0.2 µg of diolein, 40 µg of histone H₁, and 5-10 units of PKC enzyme.[1]
-
Add Inhibitor: Add this compound at the desired final concentrations (e.g., a serial dilution from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM (specific activity of ~1 µCi/ml).[1]
-
Incubation: Incubate the reaction for 5 minutes at 30°C.[1]
-
Stop Reaction: Terminate the reaction by adding 2 ml of 8.5% H₃PO₄.[1]
-
Filter: Filter the reaction mixture through a 0.45-µm nitrocellulose filter to capture the phosphorylated histone H1.[1]
-
Wash: Wash the filters three times with 2 ml of 8.5% H₃PO₄ to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Non-Radioactive Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol provides a general framework for using a commercially available luminescence-based kinase assay kit, such as the Kinase-Glo® assay from Promega.[9][10] This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction.[9][10] A decrease in luminescence indicates higher kinase activity.
Materials:
-
Purified active PKCα or PKCβ1 enzyme
-
This compound
-
Suitable PKC substrate peptide (e.g., a synthetic peptide derived from a known PKC substrate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Kinase reaction buffer (specific to the kinase, but a general buffer could be 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction: In the wells of a white, opaque multiwell plate, add the kinase, substrate, and kinase reaction buffer. The final volume of the kinase reaction is typically 10-25 µL.
-
Add Inhibitor: Add this compound at various concentrations. Include a "no kinase" control (for background) and a "vehicle" control (for 100% activity).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase, if known, to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Detection: Add an equal volume of the Kinase-Glo® Reagent to each well.
-
Incubation for Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[2][3] Prepare a concentrated stock solution in DMSO and dilute it in the assay buffer. Be mindful of the final DMSO concentration in the assay, as high concentrations can affect enzyme activity.
-
ATP Concentration: For ATP-competitive inhibitors like this compound, the apparent IC50 value will be dependent on the ATP concentration in the assay. It is recommended to use an ATP concentration close to the Km of the kinase for accurate determination of potency.
-
Enzyme and Substrate Concentrations: Optimize the concentrations of the kinase and substrate to ensure the assay is in the linear range and provides a good signal-to-background ratio.
-
Controls: Always include appropriate controls, such as "no enzyme," "no substrate," and "vehicle" (inhibitor solvent) controls, to ensure the validity of the results.
Conclusion
This compound is a powerful and selective tool for investigating the roles of conventional PKC isoforms and other susceptible kinases in cellular signaling. The protocols provided here offer a starting point for researchers to incorporate this compound into their kinase assay workflows, enabling detailed studies of kinase function and the discovery of novel kinase inhibitors.
References
- 1. Protein kinase C beta (PKC beta): normal functions and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. betalifesci.com [betalifesci.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Reactome | PRKCB (Protein kinase C beta, PKC-beta) binds diacylglycerol and phosphatidylserine [reactome.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.com [promega.com]
- 10. Kinase-Glo® Luminescent Kinase Assays [promega.com]
Troubleshooting & Optimization
Go6976 solubility problems in media
Welcome to the technical support center for Go6976. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of protein kinase C (PKC) isoforms.[1][2][3] It primarily targets the calcium-dependent isoforms, PKCα and PKCβ1, with high affinity.[3][4][5] It is an ATP-competitive inhibitor.[4] this compound shows significantly less activity against Ca2+-independent PKC isoforms such as δ, ε, and ζ.[1][3][5] In addition to PKC, this compound has been shown to inhibit other kinases such as JAK2 and Flt3.[1][4][6]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][4][5][6][7][8] It is practically insoluble in water and ethanol.[1][4]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.[1][2] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to a year.[1][2][7] The lyophilized powder is stable for up to 24 months when stored at -20°C, protected from light.[4]
Q4: I am observing precipitation when I dilute my this compound stock solution into my cell culture media. What could be the cause and how can I prevent this?
Precipitation upon dilution into aqueous solutions like cell culture media is a common issue with hydrophobic compounds like this compound. This can be caused by a few factors:
-
Low aqueous solubility: this compound is poorly soluble in water.[4]
-
Hygroscopic DMSO: DMSO can absorb moisture from the air, which reduces its ability to dissolve this compound.[1] Always use fresh, anhydrous DMSO.
-
Temperature: Diluting a cold stock solution into warmer media can cause the compound to come out of solution.
To prevent precipitation, it is recommended to pre-warm both the stock solution and the cell culture medium to 37°C before dilution.[7] Additionally, instead of a single large dilution step, consider a serial dilution approach.[7]
Q5: What are some general tips for working with this compound in cell-based assays?
-
Final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[9]
-
Direct dilution: For dose-response experiments, it is best to make serial dilutions of your compound in DMSO first, and then add a small volume of each DMSO dilution directly to the cell culture medium.[9]
-
Sonication and warming: If you observe precipitation, gentle warming to 37°C or brief sonication can help redissolve the compound.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO has absorbed moisture. 2. Insufficient solvent volume for the amount of powder. | 1. Use fresh, anhydrous DMSO.[1] 2. Ensure you are using the correct volume of DMSO to achieve the desired concentration (see solubility data below). Gentle warming to 37°C and/or brief sonication can aid dissolution.[2][6][7] |
| Precipitate forms immediately upon dilution into aqueous media. | 1. Poor aqueous solubility of this compound. 2. "Salting out" effect. 3. Temperature shock. | 1. Ensure the final concentration in the media does not exceed the aqueous solubility limit. 2. Perform a serial dilution in DMSO first, then add the final diluted DMSO solution to the media.[7] 3. Pre-warm both the stock solution and the media to 37°C before mixing.[7] |
| Precipitate forms over time in the incubator. | 1. Compound is coming out of solution at the working concentration. 2. Interaction with components in the serum or media. | 1. Lower the final working concentration of this compound. 2. Test different serum concentrations or use serum-free media if your experiment allows. |
| Inconsistent experimental results. | 1. Inaccurate stock solution concentration due to incomplete dissolution. 2. Degradation of this compound. 3. Precipitation of the compound in the assay. | 1. Ensure complete dissolution of the powder when making the stock solution. 2. Follow proper storage guidelines and avoid repeated freeze-thaw cycles.[1][4] 3. Visually inspect for precipitation before and during the experiment. If observed, follow the troubleshooting steps for precipitation. |
Quantitative Data Summary
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 18 - 65 mg/mL | 47.69 - 171.76 mM | Solubility can be enhanced with gentle warming and sonication.[1][2][4][5][6][7] Use of fresh, anhydrous DMSO is critical.[1] |
| Water | Insoluble / Very Poorly Soluble | ~1-5 µM | [1][4] |
| Ethanol | Insoluble | [1] | |
| DMF | 10 mg/mL | [6] | |
| DMF:PBS (pH 7.2) (1:10) | 0.1 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder vial and anhydrous DMSO to room temperature.
-
Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 378.43 g/mol ), you will need approximately 264.2 µL of DMSO.
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the vial to 37°C or use a sonicator bath for a short period to aid dissolution.[2][6][7]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][2][7]
-
Protocol 2: Dilution of this compound to a Working Concentration in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
-
Procedure (for a final concentration of 1 µM):
-
Pre-warm the cell culture medium and the 10 mM this compound stock solution to 37°C.[7]
-
Perform a serial dilution of the this compound stock solution in DMSO to minimize the risk of precipitation. For example, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate solution.
-
Add the appropriate volume of the intermediate or stock solution to the pre-warmed cell culture medium. To achieve a final concentration of 1 µM from a 1 mM intermediate solution, you would add 1 µL to every 1 mL of media (a 1:1000 dilution).
-
Mix immediately and thoroughly by gentle pipetting or swirling.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: this compound inhibits Ca2+-dependent PKC signaling.
Caption: Workflow for preparing this compound stock solution.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | PKC | TargetMol [targetmol.com]
- 8. Go 6976, PKC Inhibitor - CD BioSciences [celluars.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Go6976
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the kinase inhibitor Go6976. If you are experiencing issues with this compound in your assay, please consult the information below.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a cell-permeable, reversible, and ATP-competitive small molecule inhibitor. It is highly potent and selective for calcium-dependent isoforms of Protein Kinase C (PKC), specifically PKCα and PKCβ1.[1][2] It shows significantly lower or no activity against calcium-independent PKC isoforms such as PKCδ, -ε, and -ζ.[1]
Q2: Why might this compound not be working in my cell-based assay?
There are several potential reasons for a lack of effect in a cellular context:
-
Target Isoform Expression: The biological effect you are studying may be mediated by a PKC isoform that is not sensitive to this compound (e.g., novel or atypical PKCs like PKCδ, ε, or ζ).[3] It is crucial to verify which PKC isoforms are expressed in your cell line and are relevant to the pathway of interest.
-
Compensatory Pathways: Cells can adapt to the inhibition of one pathway by activating compensatory signaling routes that bypass the need for the inhibited kinase.[4]
-
Inhibitor Stability and Concentration: The inhibitor may degrade in your cell culture media over long incubation periods.[4] Ensure you are using an effective concentration, typically in the range of 0.1-10 µM for cell-based experiments.[2]
-
Solubility: this compound has poor aqueous solubility.[2] If the compound precipitates out of the culture medium, its effective concentration will be much lower than intended.
Q3: I'm not seeing inhibition in my in vitro kinase assay. What could be the cause?
-
ATP Concentration: this compound is an ATP-competitive inhibitor. If the concentration of ATP in your assay is too high, it can out-compete the inhibitor, leading to a significant decrease in observed potency.[5] Assays are often performed at ATP concentrations well below physiological levels to increase inhibitor potency.[6]
-
Incorrect PKC Isoform: Ensure the recombinant enzyme you are using is a calcium-dependent isoform (like PKCα or PKCβ1) that is sensitive to this compound.[1]
-
Reagent Quality: The activity of the kinase and the purity of other reagents, such as the substrate, can impact the results.[6]
-
Inhibitor Handling: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation and loss of potency.[2]
Q4: I'm observing unexpected cytotoxicity or off-target effects. Is this possible with this compound?
Yes. While this compound is selective for conventional PKCs, it is known to inhibit other kinases, which can lead to off-target effects.[4] Notable off-targets include JAK2, FLT3, TrkA, TrkB, and PKD (PKCμ).[2][3] If the observed phenotype does not align with the known functions of PKCα and PKCβ1, consider investigating potential off-target inhibition.[4]
Q5: How should I properly dissolve and store this compound?
-
Solubility: this compound is soluble in DMSO, with reported solubilities ranging from 5 mg/mL to 45 mg/mL.[7] It is very poorly soluble in water and ethanol.[2]
-
Stock Solutions: Prepare a concentrated stock solution in high-quality, anhydrous DMSO.[3] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Storage: Store the lyophilized powder at -20°C for up to 3 years.[7] Store the DMSO stock solution at -80°C for up to one year or at -20°C for 1-3 months.[2][3][7] Always protect the compound from light.[2]
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets and common off-targets. Lower values indicate higher potency.
| Kinase Target | IC50 Value (nM) | Target Class | Reference |
| PKCα | 2.3 | Primary (Conventional PKC) | [1][2][3] |
| PKCβ1 | 6.2 | Primary (Conventional PKC) | [1][2][3] |
| PKC (Rat Brain) | 7.9 | Primary (Conventional PKC) | [1][3] |
| PKC (General) | 20 | Primary (Conventional PKC) | [8] |
| PKCδ | > 3000 | Non-Target (Novel PKC) | [1] |
| PKCε | > 3000 | Non-Target (Novel PKC) | [1] |
| PKCζ | > 3000 | Non-Target (Atypical PKC) | [1] |
| TrkA | 5 | Off-Target | [1] |
| FLT3 | Not specified, but potent | Off-Target | [2][3] |
| JAK2 | Not specified, but potent | Off-Target | [1][2][3] |
| TrkB | 30 | Off-Target | [1] |
| PKD1 (PKCμ) | 20 | Off-Target | [2] |
Table 2: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₈N₄O | [1][2] |
| Molecular Weight | ~378.43 g/mol | [1] |
| Appearance | Off-white solid | |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Soluble in DMSO (up to 10 mM) | [1] |
| Powder Storage | -20°C, protected from light, desiccated | [2] |
| Solution Storage | -20°C or -80°C (aliquot to avoid freeze-thaw) | [2][3] |
Visual Guides
Signaling Pathway and Troubleshooting Workflows
The following diagrams illustrate the relevant signaling pathway and provide logical workflows for troubleshooting common issues.
Caption: Simplified conventional PKC signaling pathway showing inhibition by this compound.
Caption: Troubleshooting workflow for experiments where this compound is not working as expected.
Experimental Protocols
Protocol 1: General In Vitro PKC Kinase Assay
This protocol is a general guideline for measuring PKC activity in vitro using a radioactive label.[3]
Reagents & Buffers:
-
Assay Buffer (200 µL total volume): 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂, 1 mM DTT.
-
Lipid Activators: 1 µg phosphatidylserine and 0.2 µg diolein.
-
Substrate: 40 µg Histone H1.
-
ATP: 10 µM [γ-³²P]ATP (specific activity ~1 µCi/ml).
-
Enzyme: 5-10 units of purified PKCα or PKCβ1.
-
Inhibitor: this compound dissolved in DMSO (prepare serial dilutions).
-
Stop Solution: 8.5% H₃PO₄.
Procedure:
-
Prepare the assay mixture by combining the assay buffer, lipid activators, and histone H1 substrate in a microcentrifuge tube.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the respective tubes. Pre-incubate for 10 minutes at room temperature.
-
Add the PKC enzyme to the mixture and briefly vortex.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 5-10 minutes at 30°C.
-
Stop the reaction by adding 2 ml of ice-cold 8.5% H₃PO₄.
-
Filter the mixture through a 0.45-µm nitrocellulose filter to capture the phosphorylated substrate.
-
Wash the filter extensively with the stop solution.
-
Quantify the incorporated radioactivity on the filter using scintillation counting.
-
Calculate the percent inhibition relative to the vehicle control.
Protocol 2: General Cell-Based Assay (Western Blot Analysis)
This protocol provides a general workflow for treating cells with this compound and analyzing the phosphorylation of a downstream target.[2][3]
Materials:
-
Cells of interest plated in appropriate culture vessels.
-
Complete culture medium (e.g., RPMI/10% FCS).
-
This compound stock solution in DMSO.
-
Stimulator (e.g., Phorbol 12-myristate 13-acetate - PMA) if required to activate the pathway.
-
PBS, lysis buffer, and reagents for Western blotting.
-
Phospho-specific antibody for a downstream target of PKCα/β.
Procedure:
-
Seed cells at an appropriate density (e.g., 2 x 10⁵ cells/well in a 12-well plate) and allow them to adhere overnight.
-
The next day, replace the medium with fresh, serum-reduced medium if necessary.
-
Pre-treat the cells by adding this compound at the desired final concentration (e.g., 0.1, 1, 10 µM). Add an equivalent volume of DMSO for the vehicle control.
-
Incubate for 30-60 minutes at 37°C, 5% CO₂.[2]
-
If the pathway requires activation, add the appropriate stimulator (e.g., PMA) and incubate for the desired time (e.g., 15-30 minutes).
-
To terminate the experiment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Analyze the phosphorylation status of the target protein by Western blotting using a relevant phospho-specific antibody. Be sure to also probe for the total protein as a loading control.
References
- 1. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | PKC | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Go6976 Concentration
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Go6976. Below are troubleshooting guides and frequently asked questions to help optimize its concentration and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets? this compound is a potent, cell-permeable, ATP-competitive inhibitor of Protein Kinase C (PKC).[1][2] It is highly selective for calcium-dependent PKC isoforms, primarily PKCα and PKCβ1, with IC50 values in the low nanomolar range.[2][3][4] It does not significantly inhibit calcium-independent PKC isoforms like δ, ε, or ζ at similar concentrations.[2]
Q2: What is a typical working concentration for this compound in cell culture? The optimal concentration is highly dependent on the cell line, assay type, and experimental goal. However, a general working range for cell-based assays is between 0.1 µM and 10 µM.[4] For specific applications like abrogating cell cycle checkpoints, concentrations as low as 30-100 nM have been shown to be effective.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound stock solutions? this compound is typically supplied as a lyophilized powder.[4]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving the powder in fresh, anhydrous DMSO.[3][4] Moisture-absorbing DMSO can reduce solubility.[3]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Protect from light.[4] Once in solution, it is recommended to use it within 1 to 3 months to prevent loss of potency.[1][4]
Q4: this compound is precipitating in my aqueous cell culture medium. How can I prevent this? this compound has very poor solubility in aqueous solutions.[4] Precipitation is a common issue. To mitigate this:
-
Serial Dilution: Avoid diluting the high-concentration DMSO stock directly into your aqueous medium. First, perform an intermediate dilution in DMSO, and then add this lower-concentration stock to your final medium.[5]
-
Pre-warming: Gently pre-warm the cell culture medium to 37°C before adding the inhibitor.[5]
-
Mixing: Add the inhibitor to the medium while gently vortexing or mixing to ensure rapid and even dispersion.
-
Sonication: If precipitation still occurs, gentle sonication can help redissolve the compound.[5]
Q5: What are the known off-target effects of this compound? While selective for Ca²⁺-dependent PKC isoforms, this compound is known to inhibit other kinases, especially at higher concentrations.[6] It is a potent inhibitor of JAK2, Flt3, TrkA, and TrkB.[2][3][4] Studies have shown that at 100 nM, this compound can substantially inhibit dozens of other kinases.[6] It is crucial to consider these off-target effects when interpreting results. Using a second, structurally different PKC inhibitor or genetic knockdown approaches can help validate that the observed phenotype is due to PKC inhibition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in cell culture media. | Poor aqueous solubility of this compound.[4] | Perform serial dilutions in DMSO before the final dilution into aqueous media.[5] Pre-warm media to 37°C and mix well during addition.[5] Use sonication if necessary to aid dissolution.[5] |
| No observable effect at expected concentrations. | Compound Inactivity: Improper storage (light exposure, multiple freeze-thaws) may have degraded the compound.[1][4] | Use a fresh aliquot or newly prepared stock solution. Confirm the activity of the compound in a well-established positive control assay. |
| Suboptimal Concentration: The concentration may be too low for the specific cell line or assay. | Perform a dose-response experiment (see protocol below) to determine the IC50 or effective concentration. | |
| Pathway Inactivity: The targeted PKC pathway may not be active or relevant in your specific experimental model. | Confirm pathway activation using a positive control (e.g., phorbol esters like PMA) and western blotting for downstream phosphorylation events. | |
| High cell toxicity or unexpected phenotype. | Off-Target Effects: At higher concentrations, this compound can inhibit other kinases like JAK2 or Flt3, leading to unintended biological effects.[3][6] | Lower the concentration of this compound. Validate findings using a more specific inhibitor or an alternative method like siRNA-mediated knockdown of PKCα/β. |
| Solvent Toxicity: The final concentration of the solvent (DMSO) may be too high for your cells. | Ensure the final DMSO concentration in your culture medium is consistent across all conditions (including vehicle control) and is below the toxic threshold for your cell line (typically <0.5%). | |
| Results are inconsistent or not reproducible. | Inconsistent Dosing: Inaccurate pipetting or precipitation can lead to variability in the final concentration. | Prepare a master mix of the final working solution to add to all relevant wells for consistency. Visually inspect for precipitation before use. |
| Variable Cell State: Differences in cell passage number, confluency, or growth phase can alter cellular response. | Standardize cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase for all experiments. |
Data & Pathway Visualizations
Quantitative Inhibitor Data
Table 1: this compound Inhibitory Concentrations (IC50)
| Target | IC50 Value | Target Class |
|---|---|---|
| PKCα | 2.3 nM | Ca²⁺-dependent PKC[2][3] |
| PKCβ1 | 6.2 nM | Ca²⁺-dependent PKC[2][3] |
| PKC (rat brain) | 7.9 nM | Ca²⁺-dependent PKC[2][3] |
| TrkA | 5 nM | Tyrosine Kinase[2] |
| PKD1 (PKCμ) | 20 nM | Serine/Threonine Kinase[4] |
| TrkB | 30 nM | Tyrosine Kinase[2] |
| JAK2 | 130 nM | Tyrosine Kinase[2] |
| PKCδ, ε, ζ | > 3 µM | Ca²⁺-independent PKC[2] |
Table 2: Recommended Working Concentrations in Cell-Based Assays
| Application | Cell Line(s) | Concentration Range | Incubation Time |
|---|---|---|---|
| General PKC Inhibition | Various | 0.1 - 10 µM | 0.5 - 24 hours[4] |
| Abrogation of S and G2 Cell Cycle Arrest | MDA-MB-231 | 30 - 100 nM | 6 - 24 hours[1] |
| Inhibition of HIV-1 Induction | ACH-2, U1 | 100 nM - 1 µM | Not Specified[7] |
| Cytotoxicity (CC50) | Vero Cells | 6 µM | 5 days[3] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits Ca²⁺-dependent PKCα/β signaling.
Caption: Workflow for determining the optimal this compound concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution and a subsequent 10X working solution for treating cells.
Materials:
-
This compound (lyophilized powder, MW: 378.43 g/mol )[4]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Calculate DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 378.43 g/mol )) * 1,000,000 µL/L ≈ 264.2 µL
-
-
Reconstitution: Aseptically add 264.2 µL of anhydrous DMSO to the vial containing 1 mg of this compound. Mix thoroughly by vortexing until fully dissolved. This is your 10 mM stock solution .
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.[1][4]
-
Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
To treat cells with a final concentration of 1 µM, you can prepare a 10 µM (10X) working solution in complete cell culture medium.
-
Important: To avoid precipitation, do not dilute the 10 mM stock directly. First, make an intermediate dilution (e.g., 1:100 to 100 µM in DMSO), then dilute this into pre-warmed (37°C) medium.[5]
-
Add the appropriate volume of the 10X working solution to your cells (e.g., add 10 µL to 90 µL of medium in a well).
-
Always prepare a vehicle control using the same final concentration of DMSO.
-
Protocol 2: Determining Optimal Concentration using a Dose-Response Assay
This protocol provides a general framework for a dose-response experiment to find the effective concentration (e.g., IC50) of this compound for inhibiting a specific cellular process.[8][9]
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach over-confluence by the end of the experiment. Allow cells to adhere and recover for 24 hours.[9]
-
Prepare Drug Dilutions: On the day of the experiment, thaw an aliquot of this compound stock. Prepare a serial dilution series in cell culture medium. A common approach is a 2-fold or 3-fold dilution series spanning a wide range of concentrations (e.g., 20 µM down to 1 nM). Remember to include a "vehicle only" (DMSO) control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Typically, each concentration is tested in triplicate.[9]
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 1 hour for acute signaling events, 24-72 hours for viability or proliferation assays).[4]
-
Endpoint Measurement: After incubation, measure your experimental endpoint. This could be:
-
Cell Viability/Proliferation: Using assays like MTS, MTT, or CellTiter-Glo.[3]
-
Target Phosphorylation: Lyse the cells and perform a Western blot to detect the phosphorylation of a known downstream target of PKC.
-
Gene Expression: Extract RNA to measure changes in target gene transcription via RT-qPCR.
-
Morphological Changes: Analyze cell morphology using microscopy.
-
-
Data Analysis:
-
For viability assays, normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the response (e.g., % inhibition) against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value (the concentration at which 50% of the maximal response is inhibited).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 5. This compound | PKC | TargetMol [targetmol.com]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. escholarship.org [escholarship.org]
- 9. synentec.com [synentec.com]
Technical Support Center: Go6976 Off-Target Effects in Cells
This guide provides researchers, scientists, and drug development professionals with information to troubleshoot and understand the off-target effects of Go6976, a potent inhibitor of Protein Kinase C (PKC). While this compound is widely used to study PKC signaling, its interactions with other kinases can lead to unexpected cellular responses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are undergoing apoptosis even at low concentrations of this compound. Is this expected?
A1: While high concentrations of any compound can induce toxicity, this compound's off-target effects can induce apoptosis through mechanisms independent of PKC inhibition. This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly in leukemia cells with FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][2][3] Inhibition of FLT3 can suppress downstream pro-survival signaling pathways such as STAT3/5, Erk1/2, and Akt, leading to the downregulation of anti-apoptotic proteins like survivin and Mcl-1.[3] Additionally, this compound has been shown to induce apoptosis on its own in urinary bladder carcinoma cells.[4]
Troubleshooting Steps:
-
Verify FLT3 status: If working with hematopoietic or cancer cell lines, check for the presence of FLT3 mutations.
-
Western Blot Analysis: Probe for decreased phosphorylation of FLT3 and its downstream targets (p-STAT5, p-Akt) to confirm off-target inhibition.
-
Use a structurally different PKC inhibitor: Compare results with a different class of PKC inhibitors to see if the apoptotic effect is specific to this compound.
Q2: I'm observing cell cycle arrest in G2/M, which is not a typical outcome of PKC inhibition in my cell line. What could be the cause?
A2: this compound has been shown to abrogate DNA damage-induced S and G2 cell cycle checkpoints.[5] This effect is attributed to the inhibition of the checkpoint kinases Chk1 and/or Chk2 at concentrations lower than what is required to inhibit PKC.[5] In some cancer cell lines, this compound has been observed to induce mitosis, even in non-synchronized cells, by activating cdc2.[4]
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry to precisely determine the phase of cell cycle arrest.
-
Chk1/Chk2 Activity Assay: Measure the activity of Chk1 and Chk2 in the presence of this compound to confirm their inhibition.
-
Combination with Chemotherapeutics: Be aware that this compound can enhance the cytotoxicity of DNA-damaging agents like doxorubicin by overriding cell cycle checkpoints.[4][6]
Q3: My experimental results with this compound are inconsistent, and I suspect off-target effects. Which other kinases are known to be inhibited by this compound?
A3: this compound is known to inhibit several other kinases, some with high potency. The most well-documented off-targets include Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][7] It also inhibits TrkA, TrkB, and JAK3 at nanomolar concentrations.[8] The inhibition of these kinases can lead to a variety of cellular effects that may confound the interpretation of results intended to be specific for PKC inhibition. For example, inhibition of the JAK/STAT pathway can impact cytokine signaling and cell proliferation.[1]
Troubleshooting Steps:
-
Kinome Profiling: If available, perform a kinome-wide selectivity screen to identify all kinases inhibited by this compound at the concentration used in your experiments.
-
Phospho-protein arrays: Use antibody arrays to get a broader picture of the signaling pathways affected by this compound treatment in your specific cell model.
-
Consult inhibitor databases: Utilize online resources that provide selectivity data for various kinase inhibitors to understand the potential off-target landscape of this compound.
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and key off-targets.
| Target Kinase | IC50 (nM) | Notes |
| On-Target | ||
| PKCα | 2.3 | A calcium-dependent PKC isoform.[7][8] |
| PKCβ1 | 6.2 | A calcium-dependent PKC isoform.[7][8] |
| PKC (rat brain) | 7.9 | A mixture of PKC isoforms.[7][8] |
| Off-Target | ||
| FLT3 | 0.7 | A receptor tyrosine kinase involved in hematopoiesis.[3] |
| TrkA | 5 | A receptor tyrosine kinase for nerve growth factor.[8] |
| TrkB | 30 | A receptor tyrosine kinase for brain-derived neurotrophic factor.[8] |
| JAK2 | 130 | A non-receptor tyrosine kinase involved in cytokine signaling.[8] |
| JAK3 | 370 | A non-receptor tyrosine kinase involved in cytokine signaling.[8] |
| Aurora-B | 77.7 | A serine/threonine kinase involved in mitosis.[9] |
| Chk1/Chk2 | - | Inhibition observed at concentrations lower than for PKC.[5] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase (target and potential off-targets)
-
Kinase-specific substrate peptide
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Methodology:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the purified kinase, its specific substrate, and this compound at various concentrations. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction. For radiometric assays, spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³³P]ATP. For ADP-Glo™, add the ADP-Glo™ reagent.
-
Quantify the kinase activity by measuring radioactivity or luminescence.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting to Validate Off-Target Effects in Cells
This protocol is designed to determine if this compound inhibits the phosphorylation of a known off-target kinase and its downstream substrate in a cellular context.
Materials:
-
Cultured cells of interest
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against:
-
Phospho-JAK2 (Tyr1007/1008)
-
Total JAK2
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-24 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.
Visualizations
Caption: Off-target signaling pathways of this compound.
Caption: Workflow for identifying this compound off-target effects.
References
- 1. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKC inhibitor this compound induces mitosis and enhances doxorubicin-paclitaxel cytotoxicity in urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with the Chk1 inhibitor Gö6976 enhances cisplatin cytotoxicity in SCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 9. ashpublications.org [ashpublications.org]
Go6976 stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Go6976 in solution over time. It includes troubleshooting guides and frequently asked questions to ensure the reliable and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C under desiccating conditions and protected from light.[1][2][3] In its lyophilized form, the chemical is stable for up to 3 years.[2][4]
Q2: What is the best solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][3][4][5] It is soluble in DMSO at concentrations up to 25 mg/mL.[1] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[4] this compound is very poorly soluble in ethanol and water.[1]
Q3: How should I store this compound stock solutions in DMSO?
A3: For optimal stability, stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2][3] Under these conditions, the solution can be stable for up to one year.[3][4] For more frequent use, storage at -20°C is possible, but the stability is reduced to a period of 1 to 6 months.[2][4] To prevent loss of potency, it is recommended to use the solution within 3 months when stored at -20°C.[1]
Q4: Can I store diluted, aqueous solutions of this compound?
A4: It is strongly recommended to prepare aqueous working solutions of this compound fresh on the day of use.[2] Due to its poor aqueous solubility and potential for degradation in aqueous buffers, long-term storage of diluted solutions is not advised.
Q5: Is this compound sensitive to light?
A5: Yes, this compound should be protected from light, both in its solid form and in solution.[1] Exposure to light can potentially lead to degradation and loss of activity.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
-
Cause: this compound has very low solubility in aqueous solutions (~1-5 µM).[1] Adding a concentrated DMSO stock directly into an aqueous medium can cause the compound to precipitate out of solution.
-
Solution:
-
Pre-warm solutions: Before dilution, gently warm both the this compound DMSO stock solution and the aqueous buffer or cell culture medium to 37°C.[3]
-
Use a gradient dilution: Instead of adding the stock directly, first, dilute the concentrated DMSO stock to an intermediate concentration with DMSO. Then, add this intermediate solution dropwise to the pre-warmed aqueous medium while gently vortexing.[3]
-
Sonication: If precipitation still occurs, brief sonication can help to redissolve the compound.[3] However, prolonged sonication should be avoided as it can potentially degrade the compound.
-
Issue 2: Inconsistent or lower-than-expected experimental results.
-
Cause 1: Degradation of this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to a loss of compound activity.
-
Cause 2: Off-target effects. this compound is a potent inhibitor of PKCα and PKCβ1, but it can also inhibit other kinases, such as JAK2, FLT3, TrkA, and TrkB, at higher concentrations.[1][5] This promiscuity can lead to unexpected biological effects.
-
Solution: Use the lowest effective concentration of this compound as determined by a dose-response experiment. To confirm that the observed effect is due to PKC inhibition, consider using other, structurally different PKC inhibitors as controls in your experiments.
-
Data Presentation
Table 1: Summary of this compound Stability in Solution
| Parameter | Condition | Recommendation |
| Storage of Solid | -20°C, desiccated, protected from light | Stable for up to 3 years[2][4] |
| Solvent | Anhydrous DMSO | Recommended for stock solutions[1][4] |
| Stock Solution Storage | -80°C in aliquots | Stable for up to 1 year[3][4] |
| -20°C in aliquots | Stable for 1 to 6 months[2][4] | |
| Freeze-Thaw Cycles | Avoid | Aliquot stock solutions to prevent degradation[1][2][3][4] |
| Aqueous Solution | Prepare fresh for each experiment | Poor stability in aqueous buffers[2] |
| Light Exposure | Protect from light | Can cause degradation[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 1 mM stock, reconstitute 500 µg in 1.32 ml DMSO).[1]
-
Vortex gently until the powder is completely dissolved. Brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Specific parameters will need to be optimized for your particular HPLC system and column.
-
Preparation of Standards: Prepare a fresh stock solution of this compound in DMSO at a known concentration. Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Sample Preparation:
-
To assess stability in DMSO, dilute the stock solution to a working concentration and store under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
To assess stability in aqueous buffer, dilute the DMSO stock into the chosen buffer (e.g., PBS, cell culture medium) to the final working concentration. Incubate at the desired temperature (e.g., 37°C).
-
-
HPLC Analysis:
-
At specified time points, inject a sample of the prepared solution onto the HPLC system.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Compare the peak area to the initial time point (T=0) to determine the percentage of this compound remaining.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
References
how to prevent Go6976 precipitation
Welcome to the technical support center for Go6976. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound to prevent common issues such as precipitation.
Troubleshooting Guide
Issue: this compound has precipitated out of solution.
Possible Cause 1: Improper Solvent
This compound has very poor solubility in aqueous solutions and ethanol.[1] Using solvents other than Dimethyl Sulfoxide (DMSO) for initial stock solutions is a primary cause of precipitation.
Solution:
-
Always use high-purity, anhydrous DMSO to prepare stock solutions of this compound. [1][2]
-
If you have already attempted to dissolve this compound in an inappropriate solvent, it may be possible to salvage the material by evaporating the current solvent under a gentle stream of nitrogen and then reconstituting the dried compound in DMSO.
Possible Cause 2: Low Temperature During Dilution
Diluting a concentrated DMSO stock solution of this compound into cold aqueous media (e.g., cell culture medium or phosphate-buffered saline) can cause the compound to precipitate.
Solution:
-
Pre-warm both the this compound stock solution and the aqueous medium to 37°C before dilution. [3] This can help to prevent a sharp temperature drop that can lead to precipitation.
-
Add the this compound stock solution to the aqueous medium dropwise while gently vortexing or swirling to ensure rapid and even distribution.
Possible Cause 3: Supersaturation
Attempting to prepare a working solution that is too concentrated in the final aqueous medium can lead to precipitation.
Solution:
-
Adhere to recommended working concentrations. For most cell-based assays, this compound is typically used at concentrations ranging from 0.1 µM to 10 µM.[1]
-
If you observe precipitation even at these concentrations, consider performing a serial dilution of your DMSO stock in DMSO first, before diluting into the final aqueous medium.[3]
Possible Cause 4: Freeze-Thaw Cycles
Repeatedly freezing and thawing a stock solution of this compound can lead to the formation of precipitates over time.
Solution:
-
Aliquot the stock solution into smaller, single-use volumes after initial preparation. [1][2][3] This will minimize the number of freeze-thaw cycles for the bulk of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[1][2] It is highly soluble in DMSO, with reported solubilities ranging from 10 mM to over 100 mM.[2][3][4][5]
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you are having difficulty dissolving this compound in DMSO, you can try the following:
-
Gently warm the solution to 37°C for about 10 minutes. [5]
-
Use sonication to aid dissolution. [3][5][6] A brief sonication in an ultrasonic bath can help to break up any clumps and facilitate complete dissolution.
Q3: What are the recommended storage conditions for this compound solutions?
A3:
-
Stock solutions in DMSO should be stored at -20°C or -80°C. [1][2][4][6]
-
When stored at -20°C, the solution is typically stable for at least one month.[2][6]
-
For longer-term storage (up to a year or more), -80°C is recommended.[2][3][6]
-
It is also advisable to protect the solution from light.[1]
Q4: Can I store my working dilution of this compound in cell culture medium?
A4: It is not recommended to store this compound in aqueous solutions like cell culture medium for extended periods. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[6] For in vitro experiments, prepare the final dilution just before adding it to your cells.
Data Presentation
This compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 3.78 - 45 | 10 - 118.9 | [3][4][7] |
| Ethanol | Very Poorly Soluble | Not Reported | [1] |
| Water | Very Poorly Soluble | ~1-5 µM | [1] |
This compound Storage Recommendations
| Storage Condition | Form | Duration | Reference(s) |
| -20°C | Lyophilized Powder | 3 years | [2][3] |
| -20°C | In DMSO | 1 month | [2][6] |
| -80°C | In DMSO | 6 months to 1 year | [2][3][6] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required volume of DMSO. The molecular weight of this compound is approximately 378.43 g/mol . To prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 378.43 g/mol ) = 0.000264 L = 264 µL
-
-
Equilibrate reagents. Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Reconstitute the this compound. Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve the compound. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If any particulates remain, you can warm the solution to 37°C for 10 minutes and/or sonicate for a few minutes.[5]
-
Aliquot for storage. Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile polypropylene tubes.
-
Store appropriately. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2][3][6]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits multiple kinases in signaling pathways.
References
Go6976 Cytotoxicity Technical Support Center
Welcome to the technical support center for Go6976. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed information for experiments involving this compound cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC). It is highly selective for calcium-dependent isoforms, particularly PKCα and PKCβ1.[1][2][3] It shows minimal to no activity against calcium-independent PKC isoforms such as δ, ε, and ζ.[1][3] Additionally, this compound is known to be a potent inhibitor of other kinases including FMS-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and Tropomyosin receptor kinases A and B (TrkA and TrkB).[1][2][3][4]
Q2: I'm not seeing the expected level of cytotoxicity. What could be the cause?
A2: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. Its cytotoxic effects can be potent in cell lines dependent on the signaling pathways it inhibits (e.g., leukemia cells with FLT3 mutations), but less so in others.[4]
-
Drug Concentration: Ensure the concentration range is appropriate for your cell line. Typical working concentrations range from 0.1 to 10 µM.[2] A dose-response experiment is crucial to determine the optimal concentration.
-
Solubility Issues: this compound has poor solubility in aqueous solutions (~1-5 µM).[2] Ensure your stock solution in DMSO is fully dissolved before diluting it in culture media. Precipitates can significantly lower the effective concentration.
-
Treatment Duration: Cytotoxic effects are time-dependent. An incubation time of 48 to 72 hours is common for assessing cell viability.[1] Shorter durations may not be sufficient to induce a significant effect.
-
Off-Target vs. On-Target Effects: The observed cytotoxicity might be a result of inhibiting kinases other than PKC, such as FLT3 or JAK2.[1] The cellular context and the dependence on these pathways are critical.
Q3: My this compound solution has precipitated in the culture medium. What should I do?
A3: this compound is poorly soluble in water.[2] To prevent precipitation, prepare a high-concentration stock solution in 100% DMSO and store it at -20°C.[2] When preparing your working solution, add the DMSO stock to your pre-warmed culture medium dropwise while vortexing or swirling to ensure rapid and even dispersion. Avoid using a final DMSO concentration above 0.5% in your culture, as it can be toxic to cells. If precipitation still occurs, consider lowering the final this compound concentration.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been shown to enhance the cytotoxicity of several chemotherapeutic agents. For example, it can abrogate DNA damage-induced S and G2 cell cycle checkpoints, making cancer cells more sensitive to drugs like cisplatin and the topoisomerase I inhibitor SN38.[5][6] It also shows synergistic cytotoxic effects when combined with doxorubicin and paclitaxel in urinary bladder carcinoma cells.[7]
Q5: Is this compound cytotoxic to normal (non-cancerous) cells?
A5: this compound has shown some level of selectivity. For instance, it exhibited minimal toxicity for normal human CD34(+) hematopoietic cells while being potent against leukemia cells with FLT3 mutations.[4] However, it does have a cytotoxic concentration (CC50) of 6 µM in Vero cells, which are a non-cancerous kidney epithelial cell line.[1][8] It is always recommended to test cytotoxicity in a relevant normal cell line in parallel with your cancer cell lines.
Data Presentation: this compound Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound against various kinases and its cytotoxic concentrations (CC50) in specific cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Reference |
| PKCα | 2.3 nM | [1][2][3] |
| PKCβ1 | 6.2 nM | [1][2][3] |
| PKC (Rat Brain) | 7.9 nM | [1][3] |
| FLT3 | 0.7 nM | [4] |
| TrkA | 5 nM | [3] |
| Protein Kinase D (PKD/PKCμ) | 20 nM | [2][3] |
| TrkB | 30 nM | [3] |
| JAK2 | 130 nM | [3] |
| JAK3 | 370 nM | [3] |
Table 2: Cytotoxicity of this compound in Selected Cell Lines
| Cell Line | Cell Type | Parameter | Value/Effect | Incubation Time | Reference |
| Vero | African Green Monkey Kidney | CC50 | 6 µM | 5 days | [1][8] |
| AML (FLT3-ITD) | Acute Myeloid Leukemia | % Survival | 55% of control at 1 µM | 48 hours | [1] |
| AML (FLT3-WT) | Acute Myeloid Leukemia | % Survival | 69% of control at 1 µM | 48 hours | [1] |
| MV4-11, MOLM13 | Human Leukemia (FLT3-ITD) | Proliferation | Marked Inhibition | Not specified | [4] |
| 5637 | Bladder Carcinoma | Apoptosis | Induced apoptotic cell death | Not specified | [7] |
| Normal CD34+ | Human Hematopoietic Cells | Toxicity | Minimal | Not specified | [4] |
Visualized Signaling Pathways and Workflows
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted from methodologies used to assess this compound cytotoxicity.[1]
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., RPMI/10% FCS)
-
This compound (powder) and DMSO
-
96-well clear-bottom, opaque-walled plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Prepare this compound Stock: Dissolve this compound in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light.[2]
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. This density should allow for logarithmic growth during the experiment.
-
Adherence: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the desired final concentrations of this compound. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "no treatment" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2. The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of "medium only" (background) wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Troubleshooting Guide
References
- 1. selleckchem.com [selleckchem.com]
- 2. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 3. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. Gö6976, a FLT3 kinase inhibitor, exerts potent cytotoxic activity against acute leukemia via inhibition of survivin and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with the Chk1 inhibitor Gö6976 enhances cisplatin cytotoxicity in SCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKC inhibitor this compound induces mitosis and enhances doxorubicin-paclitaxel cytotoxicity in urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Go6976 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Go6976 in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of conventional protein kinase C (PKC) isoforms, specifically PKCα and PKCβ1.[1] It acts as an ATP-competitive inhibitor. This compound is significantly less effective against calcium-independent PKC isoforms such as PKCδ, -ε, and -ζ. At higher concentrations, it may also inhibit other kinases like JAK2 and Flt3.
Q2: What is the recommended working concentration and incubation time for this compound in cell culture experiments prior to Western blotting?
The optimal concentration and incubation time are cell-type and target-dependent. However, a general starting point is a concentration range of 0.1-10 µM. Incubation times can vary from 30 minutes to 24 hours or longer, depending on the specific experimental goals.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q4: Can this compound treatment affect the expression of housekeeping proteins used for normalization in Western blots?
While there is no widespread evidence to suggest that this compound directly and universally alters the expression of common housekeeping proteins (e.g., GAPDH, β-actin, tubulin), it is crucial to validate their stability under your specific experimental conditions. Some treatments can alter the expression of these presumed stable proteins.[2][3] Therefore, it is best practice to test a panel of housekeeping proteins to determine the most stable one for your particular cell type and treatment conditions.
Troubleshooting Guide
This guide is divided into common Western blot problems, with specific considerations when using this compound.
Problem 1: Weak or No Signal
| Possible Causes (General) | Solutions (General) | This compound-Specific Considerations |
| Inefficient Protein Transfer | Verify transfer efficiency by Ponceau S staining of the membrane. Optimize transfer time and voltage, especially for high or low molecular weight proteins. | No specific considerations. |
| Inactive Antibody | Use a fresh aliquot of the primary antibody. Ensure the secondary antibody is compatible with the primary antibody's host species. | No direct interference is known, but it's always good practice to run a positive control for the antibody itself. |
| Insufficient Protein Load | Increase the amount of protein loaded per well (typically 20-40 µg of total cell lysate). | If your target protein is of low abundance, consider immunoprecipitation to enrich the protein of interest before Western blotting. |
| Suboptimal Antibody Concentration | Optimize the dilution of the primary and secondary antibodies. | No specific considerations. |
| Target Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. | Prolonged treatment with this compound can lead to the degradation of its target PKC isoforms in some cell types.[4] This is a real biological effect and not an experimental artifact. Consider shorter incubation times if you need to observe the inhibition of phosphorylation without protein degradation. |
Problem 2: High Background
| Possible Causes (General) | Solutions (General) | This compound-Specific Considerations |
| Inadequate Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Use a different blocking agent (e.g., 5% non-fat milk or 5% BSA). | No specific considerations. |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. | No specific considerations. |
| Insufficient Washing | Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer (e.g., 0.05-0.1% in TBS-T or PBS-T). | No specific considerations. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the incubation and washing steps. | No specific considerations. |
Problem 3: Non-Specific Bands
| Possible Causes (General) | Solutions (General) | This compound-Specific Considerations |
| Primary Antibody Cross-Reactivity | Use a more specific monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. | This compound has known off-target effects on other kinases at higher concentrations (e.g., JAK2, Flt3). If you observe unexpected changes in the phosphorylation of proteins not known to be downstream of PKCα/β, consider the possibility of off-target inhibition. |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody. | No specific considerations. |
| Protein Degradation or Modification | Use fresh samples and protease/phosphatase inhibitors. Check the literature for known post-translational modifications or cleavage products of your target protein. | As mentioned, this compound can induce the degradation of PKC isoforms, which might appear as lower molecular weight bands.[4] |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane. | No specific considerations. |
Quantitative Data from this compound Western Blot Experiments
The following table summarizes quantitative data from published studies that used this compound in Western blotting experiments. This data can serve as a reference for expected outcomes.
| Cell Line | Target Protein | This compound Concentration | Incubation Time | Observed Effect (Densitometry) | Reference |
| M2 Metastatic Melanoma | N-cadherin | 1 µM | 3 hours | ~50% decrease in expression | [5] |
| Human Mesangial Cells | TRPC6 | 300 nM | 7 days | Prevented high glucose-induced decrease in expression | [6] |
| 3Y1 cells | PKCα ubiquitination | 1 µM | 6 hours | Inhibited TPA-induced ubiquitination | [4] |
| HFLS-RA | Phospho-PKD | 1 µM | 45 minutes | Significant reduction in IL-1β induced phosphorylation | [7] |
Experimental Protocols
General Western Blot Protocol for Analyzing this compound Effects
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBS-T or PBS-T for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T or PBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T or PBS-T.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imager or X-ray film.
-
Perform densitometric analysis using appropriate software (e.g., ImageJ) to quantify band intensities. Normalize the intensity of the target protein to a validated housekeeping protein.
-
Signaling Pathway Diagrams
PKCα and PKCβ Signaling Pathway
The following diagram illustrates the canonical activation pathway for PKCα and PKCβ and some of their downstream effects. This compound inhibits the kinase activity of PKCα and PKCβ.
Caption: Canonical activation pathway of PKCα and PKCβ and its inhibition by this compound.
Experimental Workflow for this compound Western Blot
This diagram outlines the key steps in a Western blot experiment designed to investigate the effects of this compound.
Caption: A typical experimental workflow for Western blotting with this compound treatment.
References
- 1. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of housekeeping genes varies depending on mevalonate pathway inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of valid housekeeping genes for quantitative RT-PCR analysis of cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Protein Kinase C Triggers Its Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ameliorating effects of Gö6976, a pharmacological agent that inhibits protein kinase D, on collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Go6976
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Go6976. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC).[1][2] It selectively targets the conventional, calcium-dependent PKC isoforms, particularly PKCα and PKCβ1. It shows significantly less activity against calcium-independent PKC isoforms such as δ, ε, and ζ.
Q2: What are the known off-target effects of this compound?
While this compound is a selective PKC inhibitor, it has been shown to inhibit other kinases, which can lead to unexpected experimental results. Notable off-targets include JAK2, Flt3, TrkA, and TrkB.[1][3] This cross-reactivity is an important consideration when interpreting experimental data.
Q3: What is the recommended solvent and storage for this compound?
This compound is poorly soluble in water and ethanol.[1] The recommended solvent is DMSO, in which it is soluble up to 10 mM. For storage, it is advised to keep the lyophilized powder or a solution in DMSO at -20°C, protected from light.[1] To maintain potency, it is recommended to use the solution within three months of reconstitution and to aliquot it to avoid multiple freeze-thaw cycles.[1]
Troubleshooting Guide for Inconsistent Results
Q4: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results with this compound can stem from several factors, including its off-target effects, issues with solubility and stability, and the specific PKC isoforms expressed in your experimental system.
Below is a summary of the inhibitory activity of this compound against its primary targets and key off-targets. This data can help you assess whether the concentrations used in your experiments could be affecting other signaling pathways.
| Target Kinase | IC50 (nM) |
| PKCα | 2.3 |
| PKCβ1 | 6.2 |
| PKC (Rat Brain) | 7.9 |
| TrkA | 5 |
| PKD (PKCμ) | 20 |
| TrkB | 30 |
| JAK2 | 130 |
| JAK3 | 370 |
| PKCδ | >3000 |
| PKCε | >3000 |
| PKCζ | >3000 |
Data compiled from multiple sources.[1][3]
Q5: I am observing effects that are not consistent with PKCα/β inhibition. What could be the reason?
If your results do not align with the known functions of PKCα and PKCβ, it is possible that off-target effects are at play. For instance, this compound is also a potent inhibitor of TrkA, TrkB, JAK2, and Flt3.[3] Consider whether the signaling pathways involving these kinases are relevant to your experimental model. To investigate this, you could use a more specific inhibitor for the suspected off-target kinase as a control.
Q6: I am not seeing the expected inhibitory effect of this compound. What should I check?
Several factors could lead to a lack of inhibitory effect:
-
PKC Isoform Expression: Confirm that your cell line or experimental system expresses the calcium-dependent PKC isoforms (α or β) that are sensitive to this compound. The inhibitor is not effective against the calcium-independent isoforms PKCδ, ε, or ζ.
-
Solubility and Stability: this compound has poor aqueous solubility.[1] Ensure that your stock solution in DMSO is fully dissolved and that the final concentration in your aqueous experimental medium does not lead to precipitation. It is also crucial to use a fresh solution, as potency can decrease over time.[1]
-
Experimental Conditions: The timing of this compound addition can be critical. For instance, in studies of HIV-1 induction, the inhibitory effect was reduced if the compound was not added before or within one hour of the inducing agent.[4]
Signaling Pathways and Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate the primary signaling pathway of this compound and a suggested workflow for addressing inconsistent results.
Caption: this compound inhibits Ca²⁺-dependent PKC isoforms.
Caption: A logical workflow for troubleshooting this compound.
Experimental Protocols
Q7: Can you provide a general protocol for a cell-based assay using this compound?
This protocol provides a general workflow for assessing the effect of this compound on the phosphorylation of a downstream target of PKC in cultured cells.
Experimental Workflow: Inhibition of PKC-mediated Phosphorylation
Caption: Workflow for a cell-based kinase inhibition assay.
Detailed Methodology:
-
Cell Preparation: Plate your cells of interest in appropriate culture vessels and allow them to reach 70-80% confluency. The cell density should be optimized for your specific cell line and assay.
-
Serum Starvation (Optional): To reduce basal PKC activity, you may want to serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium for 4-24 hours prior to the experiment.
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in a serum-free medium to the desired final concentrations (a typical range is 0.1-10 µM).[1]
-
Remove the medium from the cells and add the medium containing this compound.
-
Incubate for 30 minutes to 1 hour at 37°C.[1]
-
-
PKC Activation:
-
Prepare a solution of a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA) or Thapsigargin (TPA).
-
Add the activator directly to the medium containing this compound at a pre-determined optimal concentration.
-
Incubate for a short period, typically 15-30 minutes, at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Perform SDS-PAGE and Western blot analysis using an antibody specific to the phosphorylated form of your target protein and an antibody for the total amount of that protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of the phosphorylated protein signal to the total protein signal to determine the relative level of phosphorylation.
-
References
- 1. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Gö 6976, a selective inhibitor of protein kinase C, is a potent antagonist of human immunodeficiency virus 1 induction from latent/low-level-producing reservoir cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Go6976 Technical Support Center: Troubleshooting Degradation and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of Go6976.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
A1: Lyophilized this compound should be stored at -20°C under desiccating conditions.[1][2] It is also recommended to protect it from light.[1] Under these conditions, the product is stable for up to 3 years.[3][4]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.[1][2][3][4][5] It is soluble in DMSO at concentrations ranging from 3.78 mg/mL to 65 mg/mL.[3] For example, to create a 1 mM stock solution from 500 µg of lyophilized powder, you can reconstitute it in 1.32 ml of DMSO.[1]
Q3: How should I store this compound stock solutions?
A3: Aliquot the this compound stock solution into smaller, single-use vials to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C.[1][4] For short-term storage (up to a month), -20°C is acceptable.[2][3][5] For long-term storage (up to 6 months or a year), -80°C is recommended.[3][4][5] Once in solution, it is advised to use it within 1 to 3 months to prevent loss of potency.[1][2][3][5]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive.[1][4] It is crucial to protect both the lyophilized powder and solutions from light to prevent degradation.
Q5: What should I do if the this compound powder does not dissolve completely in DMSO?
A5: If you encounter solubility issues, gentle warming of the solution to 37°C or 45°C and sonication can aid in dissolution.[3][4] Ensure you are using fresh, anhydrous DMSO, as moisture can affect solubility.[5]
Q6: Can I store this compound solutions at 4°C?
A6: For frequent use, stock solutions can be stored at 4°C for over a week.[4] However, for longer-term storage, freezing at -20°C or -80°C is recommended to maintain stability.[3][4][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound due to improper storage. | Ensure this compound powder is stored at -20°C, desiccated, and protected from light.[1] Prepare fresh stock solutions or use aliquots that have been stored at -80°C for no longer than 6 months.[3][5] |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials after preparation to minimize freeze-thaw cycles.[1][4] | |
| Precipitation of this compound in aqueous buffer or cell culture medium. | Low solubility of this compound in aqueous solutions. | First, dilute the DMSO stock solution to an intermediate concentration with DMSO before adding it to the aqueous medium.[4] Pre-warming both the stock solution and the medium to 37°C before mixing can also help prevent precipitation.[4] |
| Complete loss of compound activity. | Significant degradation has occurred. | Discard the old stock solution and prepare a fresh one from lyophilized powder. Always follow the recommended storage conditions. |
Quantitative Data Summary
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 24 months to 3 years | Store desiccated and protected from light.[1][3][4] |
| DMSO Stock Solution | -20°C | 1 to 4 months | Use within this period to prevent loss of potency.[1][3][5][6] |
| DMSO Stock Solution | -80°C | 6 months to 1 year | Recommended for long-term storage.[3][4][5] |
Table 2: this compound Solubility
| Solvent | Solubility |
| DMSO | 3.78 mg/mL to 65 mg/mL[3] |
| Water | Very poorly soluble (~1-5 µM)[1] |
| Ethanol | Very poorly soluble[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature for at least 1 hour before opening.[2]
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 1 mM stock from 500 µg, add 1.32 ml of DMSO).[1]
-
Vortex the solution to ensure the compound is fully dissolved. If necessary, use sonication or gentle warming (37-45°C) to aid dissolution.[3][4]
-
Aliquot the stock solution into smaller, single-use, light-protected vials.
Protocol 2: Assessment of this compound Stability (Loss of Potency)
This protocol outlines a general method to assess the stability of your this compound stock solution over time.
-
Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1. This will serve as your positive control (Time 0).
-
Perform a baseline activity assay. Use a well-established in vitro kinase assay for a known this compound target, such as PKCα or PKCβ1.[1][5] Determine the IC50 value of the fresh stock solution.
-
Store aliquots of the stock solution under your typical laboratory conditions (e.g., -20°C or -80°C).
-
Test at intervals. At regular intervals (e.g., 1, 2, 3, and 6 months), thaw a new aliquot of the stored this compound.
-
Repeat the activity assay. Determine the IC50 value of the aged stock solution using the same kinase assay protocol as in step 2.
-
Compare results. A significant increase in the IC50 value over time indicates a loss of potency and degradation of the compound.
Visualizations
Caption: this compound inhibits Ca2+-dependent PKC isoforms.
References
minimizing Go6976 toxicity to cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of Go6976 in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC).[1][2] It shows selectivity for calcium-dependent PKC isoforms, particularly PKCα and PKCβ1, with IC50 values in the low nanomolar range.[2][3][4] It is less effective against calcium-independent PKC isoforms like PKCδ, -ε, or -ζ.[2][3]
Q2: What are the known off-target effects of this compound?
In addition to its effects on PKC, this compound has been shown to inhibit other kinases, which can contribute to off-target effects and potential toxicity. These include:
Understanding these off-target effects is crucial, as they may influence experimental outcomes and contribute to cytotoxicity.
Q3: Is this compound expected to be toxic to all cell lines?
The toxicity of this compound can be cell-line dependent. Some studies report that this compound is "impressively nontoxic as a single agent" in certain cell lines.[6] However, in other contexts, this compound treatment alone has been shown to induce apoptotic cell death.[7] Its cytotoxicity can also be enhanced when used in combination with other drugs like doxorubicin and paclitaxel.[7]
Q4: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Storage of Stock Solution: Aliquot and store stock solutions in DMSO at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[4]
-
Preparation of Working Solutions: Prepare fresh dilutions from the stock solution for each experiment. This compound is soluble in DMSO at 25 mg/mL but has very poor solubility in ethanol and water.[4]
Troubleshooting Guide: Minimizing this compound Toxicity
This guide provides a step-by-step approach to troubleshoot and minimize unexpected cytotoxicity in your experiments.
Issue 1: High levels of cytotoxicity observed at expected effective concentrations.
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for your desired biological effect and the CC50 (cytotoxic concentration 50%) for cell viability in parallel. A significant difference between these values suggests a therapeutic window where you can achieve the desired effect with minimal toxicity.
-
Kinome Profiling: If available, consult kinome-wide selectivity screen data for this compound to identify other kinases that are potently inhibited at your working concentration.
-
Use a Structurally Different Inhibitor: Compare the effects of this compound with another PKC inhibitor that has a different chemical structure. If the cytotoxicity persists, it may be an on-target effect of PKC inhibition in your cell model.
-
Possible Cause 2: Compound instability or solubility issues.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your this compound stock solution has not degraded. Prepare a fresh stock solution and repeat the experiment.
-
Check Solubility in Media: Visually inspect your cell culture media after adding the final concentration of this compound to ensure there is no precipitation.
-
Possible Cause 3: Experimental variability.
-
Troubleshooting Steps:
-
Check Cell Health and Passage Number: Use cells at a consistent and low passage number. Ensure the cells are healthy and not overly confluent before treatment.
-
Optimize Incubation Time: For long-term experiments, consider that the effective concentration of this compound may decrease over time due to metabolism by the cells. Consider replacing the media with fresh inhibitor-containing media every 24-48 hours.
-
Evaluate Serum Concentration: The presence of serum proteins can sometimes affect the bioavailability of small molecule inhibitors.[6] If you are using serum-free or low-serum media, you may need to use a lower concentration of this compound.
-
Issue 2: Inconsistent or unexpected experimental results.
Possible Cause 1: Activation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Western Blot Analysis: Probe for the activation of known compensatory pathways that might be activated upon PKC inhibition.
-
Combination Therapy: Consider using a combination of inhibitors to block both the primary and compensatory pathways to achieve a more consistent and interpretable result.
-
Possible Cause 2: Non-specific effects of the vehicle (DMSO).
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO alone) at the same final concentration used for your this compound treatment to ensure the observed effects are not due to the solvent.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PKC, rat brain) | 7.9 nM | Cell-free | [2][3] |
| IC50 (PKCα) | 2.3 nM | Cell-free | [2][3][4] |
| IC50 (PKCβ1) | 6.2 nM | Cell-free | [2][3][4] |
| IC50 (PKD) | 20 nM | Cell-free | [4] |
| IC50 (TrkA) | 5 nM | Cell-free | [3] |
| IC50 (TrkB) | 30 nM | Cell-free | [3] |
| IC50 (JAK2) | 130 nM | Cell-free | [3] |
| IC50 (FLT3) | 0.7 nM | Cell-free | |
| CC50 | 6 µM | Vero cells | [1][2] |
| Typical Working Concentration | 0.1 - 10 µM | In vitro | [4] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
This protocol is designed to determine the cytotoxic concentration of this compound in your specific cell line.
Materials:
-
Your primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Serial Dilutions: Prepare serial dilutions of this compound in complete cell culture medium. A common approach is a 10-point, 2-fold dilution series starting from a high concentration (e.g., 20 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the CC50 value.
Protocol 2: Western Blot for Downstream Signaling
This protocol is to assess the on-target effect of this compound by measuring the phosphorylation of a known downstream target of PKC.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against the total protein of the substrate
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the antibody against the total protein to confirm equal loading.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: A troubleshooting workflow for addressing this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 5. Protective effect of Gö6976, a PKD inhibitor, on LPS/D: -GalN-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKC inhibitor this compound induces mitosis and enhances doxorubicin-paclitaxel cytotoxicity in urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Go6976 and Fluorescence Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using the protein kinase C (PKC) inhibitor Go6976 in fluorescence-based assays. This compound, an indolocarbazole derivative, has the potential to interfere with fluorescent readouts. This guide offers troubleshooting advice and frequently asked questions to help you identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence assay?
A1: Yes, it is possible. This compound belongs to the indolocarbazole class of compounds, some of which are known to possess intrinsic fluorescent properties.[1] This means this compound could emit its own light (autofluorescence) when excited by the light source in your assay, potentially leading to false-positive signals or increased background noise. Additionally, like many small molecules, this compound could absorb light at the excitation or emission wavelengths of your fluorescent probe (quenching), which could lead to a decrease in your signal and result in false negatives.
Q2: What are the specific excitation and emission wavelengths of this compound?
A2: The specific excitation and emission spectra for this compound are not widely reported in the scientific literature. The photophysical properties of indolocarbazole derivatives can vary depending on their specific chemical structure and the solvent they are in.[1] Therefore, it is crucial to experimentally determine the potential for autofluorescence under your specific assay conditions.
Q3: How can I check if this compound is autofluorescent in my experiment?
A3: You can perform a simple control experiment. Prepare a sample containing this compound at the concentration you use in your assay, in the same buffer, but without your fluorescent probe. Excite this sample using the same wavelength you use for your probe and measure the emission across the detection range of your instrument. A significant signal above the background of the buffer alone indicates that this compound is autofluorescent under your experimental conditions.
Q4: What should I do if I detect this compound autofluorescence?
A4: If this compound is autofluorescent, you have several options:
-
Subtract the background: If the autofluorescence is consistent across your samples, you can subtract the signal from a "this compound only" control from your experimental readings.
-
Switch to a different fluorophore: If possible, choose a fluorescent dye that has excitation and emission wavelengths that are spectrally distinct from the autofluorescence of this compound. Red-shifted fluorophores are often a good choice as small molecule autofluorescence is more common in the blue-green region of the spectrum.
-
Use a time-resolved fluorescence (TRF) assay: TRF assays can help to reduce interference from short-lived autofluorescence.
Q5: Can this compound quench the signal from my fluorescent dye?
A5: Yes, this is a possibility. To test for quenching, you can perform an experiment where you measure the fluorescence of your probe in the presence and absence of this compound. A significant decrease in the probe's fluorescence in the presence of this compound, which is not attributable to inhibition of the biological target, suggests a quenching effect.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving issues related to this compound interference in fluorescence assays.
Issue 1: Higher than expected background fluorescence.
-
Potential Cause: Autofluorescence of this compound.
-
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare a sample with this compound at the experimental concentration in the assay buffer, without the fluorescent reporter.
-
Measure fluorescence: Excite the control sample at the same wavelength used for your assay and measure the emission.
-
Analyze the results: A significant emission signal indicates autofluorescence.
-
Issue 2: Lower than expected fluorescence signal (potential false negative).
-
Potential Cause: Quenching of the fluorescent signal by this compound.
-
Troubleshooting Steps:
-
Run a quenching control: Prepare two samples containing your fluorescent probe at a fixed concentration. To one sample, add this compound at the experimental concentration. To the other, add the vehicle control (e.g., DMSO).
-
Measure fluorescence: Excite both samples and measure the emission intensity of your fluorophore.
-
Analyze the results: A significant decrease in fluorescence in the sample containing this compound suggests quenching.
-
Issue 3: Inconsistent or variable results.
-
Potential Cause: A combination of autofluorescence and/or quenching, or non-specific effects of this compound.
-
Troubleshooting Steps:
-
Perform both autofluorescence and quenching controls as described above.
-
Consider alternative inhibitors: If interference from this compound is significant and cannot be easily corrected, consider using an alternative PKC inhibitor with a different chemical structure that may not have the same fluorescent properties.
-
Validate with an orthogonal assay: Confirm your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay, to ensure the observed effects are due to the biological activity of this compound and not an artifact of fluorescence interference.
-
Data Presentation
Due to the lack of publicly available spectral data for this compound, we provide a template table for you to populate with your own experimental findings.
Table 1: User-Determined Spectral Properties of this compound
| Parameter | Wavelength (nm) | Intensity (Arbitrary Units) | Notes |
| Excitation Maximum | Determined by scanning excitation wavelengths while monitoring at a fixed emission wavelength. | ||
| Emission Maximum | Determined by exciting at the peak excitation wavelength and scanning emission wavelengths. | ||
| Autofluorescence in Assay Buffer | Measured at the assay's excitation/emission settings. |
Table 2: Potential for Interference with Common Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Potential for Spectral Overlap with this compound (User Determined) |
| DAPI | 358 | 461 | |
| FITC / GFP | 488 | 520 | |
| TRITC / RFP | 550 | 573 | |
| Cy5 | 650 | 670 |
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a "this compound only" sample by diluting the stock solution to the final experimental concentration in your assay buffer.
-
Prepare a "buffer only" blank sample containing only the assay buffer.
-
Use a spectrofluorometer or plate reader to measure the fluorescence spectra.
-
Perform an excitation scan: Set the emission wavelength to the detection wavelength of your assay and scan a range of excitation wavelengths (e.g., 300-600 nm).
-
Perform an emission scan: Set the excitation wavelength to the one used in your assay and scan a range of emission wavelengths (e.g., 400-700 nm).
-
Subtract the spectrum of the "buffer only" blank from the "this compound only" sample to obtain the net autofluorescence spectrum of this compound.
Protocol 2: Assessing Quenching by this compound
-
Prepare a stock solution of your fluorescent probe and this compound.
-
Prepare three sets of samples:
-
"Probe only": Your fluorescent probe at the final assay concentration in assay buffer.
-
"Probe + this compound": Your fluorescent probe and this compound at their final assay concentrations in assay buffer.
-
"Probe + Vehicle": Your fluorescent probe and the vehicle for this compound (e.g., DMSO) at the same final concentration in assay buffer.
-
-
Incubate the samples under the same conditions as your actual experiment.
-
Measure the fluorescence intensity of your probe in all samples using the appropriate excitation and emission wavelengths.
-
Compare the fluorescence intensity of the "Probe + this compound" sample to the "Probe + Vehicle" sample. A significant reduction in intensity in the presence of this compound indicates quenching.
Visualizations
Caption: this compound inhibits conventional Protein Kinase C (PKC) isoforms.
Caption: A decision tree for troubleshooting fluorescence assay interference.
Caption: Workflow for characterizing this compound's potential fluorescence interference.
References
Validation & Comparative
A Head-to-Head Showdown: Go6976 vs. Sotrastaurin for PKC Inhibition
In the landscape of protein kinase C (PKC) inhibitors, Go6976 and Sotrastaurin (also known as AEB071) stand out as critical tools for researchers in cell signaling, oncology, and immunology. While both are potent ATP-competitive inhibitors, their distinct selectivity profiles and off-target effects dictate their suitability for different experimental and therapeutic contexts. This guide provides a comprehensive comparison of this compound and Sotrastaurin, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Sotrastaurin (AEB071) |
| Primary Target Profile | Selective for conventional, Ca2+-dependent PKC isoforms (PKCα, PKCβ1).[1][2][3] | Pan-PKC inhibitor with high potency against conventional and novel PKC isoforms (PKCα, β, θ, δ, ε, η).[4][5] |
| Selectivity | Discriminates between Ca2+-dependent and -independent PKC isoforms.[2][3] | Broadly inhibits multiple PKC isoforms with nanomolar to subnanomolar potency.[4][5][6] |
| Off-Target Activities | Known to inhibit TrkA, TrkB, JAK2, JAK3, and PKD1.[1] | The only other kinase inhibited below 1 µM is glycogen synthase kinase 3β.[6] |
| Primary Applications | Studies on conventional PKC signaling, cancer research (e.g., bladder carcinoma).[7] | Immunology, transplant rejection, and oncology (e.g., lymphoma, uveal melanoma).[4][8] |
Delving Deeper: Mechanism of Action and Specificity
Both this compound and Sotrastaurin function by competing with ATP for binding to the catalytic domain of PKC, thereby preventing the phosphorylation of downstream substrates. However, their interaction with the diverse family of PKC isozymes differs significantly.
This compound is a well-established inhibitor that exhibits strong selectivity for the conventional, calcium-dependent PKC isoforms, namely PKCα and PKCβ1.[1][2][3] It shows significantly less activity against novel (δ, ε, θ) and atypical (ζ) PKC isoforms.[1][2] This selectivity makes it a valuable tool for dissecting the specific roles of conventional PKCs in cellular processes. However, researchers should be aware of its off-target effects, which include inhibition of Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), and Tropomyosin receptor kinases A and B (TrkA, TrkB).[1]
Sotrastaurin , in contrast, is characterized as a pan-PKC inhibitor, demonstrating potent inhibition across both conventional and novel PKC isoforms.[4][5][9] It displays particularly high potency against PKCθ, a key player in T-cell activation, which has led to its investigation as an immunosuppressive agent.[4][9][10] Notably, Sotrastaurin is reported to be highly selective for the PKC family, with minimal off-target kinase activity at therapeutic concentrations.[6]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the reported inhibitory concentrations (IC50) and binding affinities (Ki) of this compound and Sotrastaurin against various PKC isoforms and other kinases. It is crucial to note that IC50 values can vary depending on the experimental conditions, particularly the ATP concentration used in kinase assays.[11]
Table 1: Inhibitory Activity of this compound
| Target | IC50 / Ki | Reference |
| PKC (rat brain) | IC50: 7.9 nM | [1] |
| PKCα | IC50: 2.3 nM | [1][2] |
| PKCβ1 | IC50: 6.2 nM | [1][2] |
| PKCδ | IC50: > 3 µM | |
| PKCε | IC50: > 3 µM | |
| PKCζ | IC50: > 3 µM | |
| TrkA | IC50: 5 nM | |
| TrkB | IC50: 30 nM | |
| JAK2 | IC50: 130 nM | |
| JAK3 | IC50: 370 nM | |
| PKD1 (PKCμ) | IC50: 20 nM | [12] |
Table 2: Inhibitory Activity of Sotrastaurin (AEB071)
| Target | Ki | Reference |
| PKCα | 0.95 nM | [4][5] |
| PKCβ | 0.64 nM | [4][5][6] |
| PKCθ | 0.22 nM | [4][5][6][9] |
| PKCδ | 2.1 nM | [5][6] |
| PKCε | 3.2 nM | [5][6] |
| PKCη | 1.8 nM | [5][6] |
| PKCζ | Inactive | [9] |
Signaling Pathways and Experimental Workflows
To visualize the roles of these inhibitors, the following diagrams illustrate the PKC signaling pathway and a typical experimental workflow for assessing their efficacy.
Caption: Inhibition points of this compound and Sotrastaurin in the PKC signaling cascade.
Caption: A generalized experimental workflow for evaluating PKC inhibitor efficacy.
Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the evaluation of this compound and Sotrastaurin.
In Vitro PKC Kinase Assay (Radioactive)
This protocol is a generalized method for determining the IC50 of an inhibitor against a purified PKC isoform.
Materials:
-
Purified recombinant PKC isozyme
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl2, 1 mM DTT)[1]
-
Lipid activators (e.g., phosphatidylserine and diacylglycerol)[1]
-
Substrate (e.g., histone H1)[1]
-
Inhibitor (this compound or Sotrastaurin) dissolved in DMSO
-
8.5% Phosphoric acid or similar stop solution[1]
-
Nitrocellulose or phosphocellulose filters[1]
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, lipid activators, substrate, and the specific PKC isozyme.
-
Add serial dilutions of the inhibitor (or DMSO as a vehicle control) to the reaction mixture. Pre-incubate for a defined period (e.g., 10 minutes at room temperature).
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific PKC isozyme if determining Ki values.
-
Incubate the reaction at 30°C for a specified time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.[1]
-
Stop the reaction by adding a stop solution, such as 8.5% phosphoric acid.[1]
-
Spot the reaction mixture onto filters and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (e.g., CCK-8/MTS)
This protocol outlines a common method to assess the effect of PKC inhibitors on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell lines, lymphocytes)
-
Complete cell culture medium
-
96-well cell culture plates
-
Inhibitor (this compound or Sotrastaurin)
-
CCK-8 or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor (or DMSO as a vehicle control).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[13]
-
Add the CCK-8 or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[13]
-
Express the results as a percentage of the vehicle-treated control and calculate the IC50 or GI50 (concentration for 50% growth inhibition).
Western Blotting for Phosphorylated Substrates
This method is used to confirm target engagement within a cellular context by measuring the phosphorylation of a known PKC substrate.
Materials:
-
Cells of interest
-
Inhibitor (this compound or Sotrastaurin)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with the inhibitor or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).[8]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total protein of the substrate to ensure equal loading.
-
Quantify the band intensities to determine the reduction in substrate phosphorylation upon inhibitor treatment.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and Sotrastaurin hinges on the specific research question.
Sotrastaurin is more suitable for studies requiring broad inhibition of both conventional and novel PKC isoforms. Its pan-PKC activity and high selectivity for the PKC family make it a powerful tool for investigating cellular processes where multiple PKC isoforms are implicated, such as in complex immune responses or certain cancers. Its development for clinical applications also provides a rich dataset on its in vivo behavior.[4][10]
Ultimately, a thorough understanding of the isoform expression and signaling pathways in the experimental system, combined with the data presented in this guide, will enable researchers to select the most appropriate and effective PKC inhibitor for their studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Go 6976, PKC inhibitor (CAS 136194-77-9) | Abcam [abcam.com]
- 3. Go 6976, PKC Inhibitor - CD BioSciences [celluars.com]
- 4. mdpi.com [mdpi.com]
- 5. Sotrastaurin, pan-PKC inhibitor (CAS 425637-18-9) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide: Go6976 vs. Enzastaurin in Cancer Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent protein kinase C (PKC) inhibitors, Go6976 and Enzastaurin, with a focus on their application in cancer cell research. We will delve into their mechanisms of action, target specificity, and effects on cancer cell proliferation and survival, supported by experimental data and detailed protocols.
Introduction: Targeting Protein Kinase C in Oncology
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and angiogenesis. Dysregulation of PKC signaling is frequently implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound and Enzastaurin are two well-characterized small molecule inhibitors that have been extensively studied for their anti-cancer properties. While both compounds target PKC, they exhibit distinct isoform specificities and downstream effects, which are critical considerations for their application in research and drug development.
Mechanism of Action and Target Specificity
This compound and Enzastaurin are both ATP-competitive inhibitors, binding to the kinase domain of their target proteins and preventing the transfer of phosphate from ATP to their substrates. However, their selectivity for different PKC isoforms and other kinases varies significantly.
This compound is recognized as a potent inhibitor of the conventional PKC isoforms, primarily PKCα and PKCβ .[1] It shows significantly less activity against novel and atypical PKC isoforms.
Enzastaurin (also known as LY317615) is a selective inhibitor of PKCβ .[2][3][4] This selectivity is a key feature of Enzastaurin, potentially leading to a more targeted therapeutic effect with fewer off-target toxicities. Beyond its primary target, Enzastaurin has also been shown to suppress signaling through the PI3K/AKT pathway .[2][3][5][6]
The following diagram illustrates the primary targets of each inhibitor within the PKC family.
Quantitative Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of this compound and Enzastaurin against various PKC isoforms and their cytotoxic effects on a range of cancer cell lines.
Kinase Inhibition Profile
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | PKCα | 2.3 |
| PKCβ1 | 6.2 | |
| PKC (rat brain) | 7.9 | |
| JAK2 | Potent inhibitor | |
| FLT3 | Potent inhibitor | |
| Enzastaurin | PKCβ | 6 |
| PKCα | 39 | |
| PKCγ | 83 | |
| PKCε | 110 |
Data compiled from multiple sources.
Cytotoxicity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | 5637 | Bladder Carcinoma | ~1 |
| T24 | Bladder Carcinoma | ~1 | |
| Enzastaurin | MM.1S, MM.1R, RPMI 8226, NCI-H929, KMS-11, OPM-2, U266 | Multiple Myeloma | 0.6 - 1.6 |
| T98G, A172, LNZ308, LNZ428 | Malignant Glioma | ~5 | |
| Breast Cancer Cell Lines | Breast Cancer | 0.1 - 10 | |
| B-Cell ALL Cell Lines | Acute Lymphoblastic Leukemia | 1 - 20 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Impact on Key Signaling Pathways
Both this compound and Enzastaurin exert their anti-cancer effects by modulating critical signaling pathways that control cell fate.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Enzastaurin has been shown to suppress this pathway, leading to decreased phosphorylation of Akt and its downstream target, GSK3β.[5][6][7] This inhibition contributes to its pro-apoptotic and anti-proliferative effects. While this compound is primarily known for its PKCα/β inhibition, some studies suggest it can also indirectly affect Akt signaling.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is often constitutively active in various cancers, promoting cell proliferation and survival. Interestingly, both this compound and Enzastaurin have been reported to impact this pathway. This compound has been identified as a direct and potent inhibitor of JAK2.[8] Enzastaurin's sensitivity in certain lung cancer cells has been linked to the overexpression of JAK1, suggesting an interaction with the JAK/STAT pathway.[9]
Apoptosis Induction
Both inhibitors have been shown to induce apoptosis in cancer cells. Enzastaurin-induced apoptosis is associated with the activation of H2AX and Chk2, and the enhancement of MAPK family kinase phosphorylation in glioma cells.[10][11] this compound can induce apoptosis by inhibiting the anti-apoptotic effects of certain growth factors and can force cancer cells into mitosis, leading to cell death.[12][13][14]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Enzastaurin on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and Enzastaurin stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Enzastaurin in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Kinase Assay
This protocol is used to determine the direct inhibitory effect of this compound and Enzastaurin on their target kinases.
Materials:
-
Recombinant active PKC isoforms (e.g., PKCα, PKCβ)
-
Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound and Enzastaurin stock solutions
-
[γ-³²P]ATP or ATP (for non-radioactive assays)
-
Phosphocellulose paper or other capture method
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, recombinant PKC enzyme, and the specific substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or Enzastaurin to the reaction mixtures. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive methods).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter. For non-radioactive assays, use an appropriate detection method (e.g., antibody-based detection).
-
Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value.
Conclusion
This compound and Enzastaurin are valuable tools for investigating the role of PKC in cancer biology. This compound, with its potent inhibition of conventional PKC isoforms (α and β), serves as a broader tool to study the effects of inhibiting this class of kinases. In contrast, Enzastaurin's selectivity for PKCβ, coupled with its impact on the PI3K/Akt pathway, makes it a more targeted agent for dissecting the specific roles of PKCβ in tumorigenesis and for potential therapeutic development. The choice between these two inhibitors will depend on the specific research question, the cancer model being studied, and the desired level of target selectivity. This guide provides a foundational understanding to aid researchers in making informed decisions for their experimental designs.
References
- 1. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzastaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Enzastaurin - Wikipedia [en.wikipedia.org]
- 5. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzastaurin has anti-tumour effects in lung cancers with overexpressed JAK pathway molecules [pubmed.ncbi.nlm.nih.gov]
- 10. Enzastaurin induces H2AX phosphorylation to regulate apoptosis via MAPK signalling in Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzastaurin induces H2AX phosphorylation to regulate apoptosis via MAPK signalling in malignant glioma cells [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of PKC Isoforms in the Induction of Apoptosis Elicited by Aberrant Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PKC inhibitor this compound induces mitosis and enhances doxorubicin-paclitaxel cytotoxicity in urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of PKCα Inhibition: A Comparative Guide to Alternative Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of selective and potent protein kinase C alpha (PKCα) inhibitors is a critical endeavor in the quest for novel therapeutics targeting a spectrum of diseases, from cancer to autoimmune disorders. This guide provides an objective comparison of alternative PKCα inhibitors, supported by experimental data, to aid in the selection of the most suitable tool compounds and potential drug candidates.
The protein kinase C (PKC) family consists of multiple isozymes that play crucial roles in diverse cellular signaling pathways.[1] The alpha (α) isoform, in particular, has been implicated in the regulation of cell proliferation, apoptosis, and differentiation, making it an attractive target for therapeutic intervention.[2][3] However, the high degree of homology within the PKC family presents a significant challenge in developing isozyme-specific inhibitors.[4] This guide delves into a comparative analysis of various small molecule inhibitors of PKCα, presenting their potency, selectivity, and mechanisms of action.
Comparative Analysis of PKCα Inhibitors
The landscape of PKCα inhibitors is diverse, ranging from broad-spectrum pan-PKC inhibitors to more selective compounds. The following tables summarize the quantitative data for a selection of these inhibitors, providing a clear comparison of their potency and selectivity profiles.
| Inhibitor | Type | PKCα IC50/Ki | Selectivity Profile (IC50/Ki in nM for other PKC isozymes) | Off-Target Effects |
| Sotrastaurin (AEB071) | Pan-PKC Inhibitor | Ki: 0.95 nM[5][6] | PKCβ: 0.64 nM, PKCθ: 0.22 nM, PKCδ: 2.1 nM, PKCε: 3.2 nM, PKCη: 1.8 nM[6] | Generally selective for PKC isozymes.[4] |
| Staurosporine | Broad-Spectrum Kinase Inhibitor | IC50: 2 nM[5] | PKCγ: 5 nM, PKCη: 4 nM, PKCδ: 20 nM, PKCε: 73 nM, PKCζ: 1086 nM[5] | Inhibits a wide range of kinases including PKA, PKG, S6K, and CaMKII.[5] |
| Go 6976 | Pan-PKC Inhibitor | IC50: 2.3 nM[5] | PKCβ1: 6.2 nM[5] | Potent inhibitor of JAK2 and Flt3.[5] |
| Ro 31-8220 | Pan-PKC Inhibitor | IC50: 5 nM[5][7] | PKCβI: 24 nM, PKCβII: 14 nM, PKCγ: 27 nM, PKCε: 24 nM[5][7] | Potent inhibition of MAPKAP-K1b, MSK1, GSK3β, and S6K1.[5] |
| Go 6983 | Pan-PKC Inhibitor | IC50: 7 nM[5][8] | PKCβ: 7 nM, PKCγ: 6 nM, PKCδ: 10 nM[5][8] | Less potent against PKCζ and inactive against PKCμ.[5] |
| Bisindolylmaleimide I (GF109203X) | Pan-PKC Inhibitor | IC50: 20 nM[5] | PKCβI: 17 nM, PKCβII: 16 nM, PKCγ: 20 nM[5] | Over 3000-fold selectivity for PKC compared to EGFR, PDGFR, and insulin receptor.[5] |
| Enzastaurin (LY317615) | PKCβ Selective Inhibitor | IC50: 39 nM[4][9] | PKCβ: 6 nM[4][9] | 6- to 20-fold selectivity for PKCβ over PKCα, PKCγ, and PKCε.[5][10] |
| Ruboxistaurin (LY333531) | PKCβ Selective Inhibitor | - | PKCβ1: 4.7 nM, PKCβ2: 5.9 nM[4][5] | Highly selective for PKCβ isoforms.[4][5] |
| Rottlerin | PKCδ Selective Inhibitor | IC50: 30 µM[5] | PKCδ: 3-6 µM, PKCγ: 40 µM, PKCβ: 42 µM[5][8] | Also inhibits CaM kinase III and other kinases at higher concentrations.[5] |
| Aprinocarsen (ISIS 3521) | Antisense Oligonucleotide | N/A (Downregulates PKCα expression) | Specific for PKCα mRNA.[2][3] | Acts via an antisense mechanism, not direct kinase inhibition.[2][3] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Lower values indicate higher potency.
Signaling Pathways and Inhibition Mechanisms
The canonical activation of PKCα involves its recruitment to the cell membrane by diacylglycerol (DAG) and calcium, leading to the phosphorylation of downstream substrates. The following diagram illustrates this signaling pathway and the points of intervention by various inhibitors.
Figure 1: PKCα Signaling Pathway and Points of Inhibition. This diagram illustrates the activation of PKCα and the mechanisms of action for different classes of inhibitors.
Experimental Methodologies
The data presented in this guide are derived from various experimental assays designed to assess the potency and selectivity of PKC inhibitors. While specific, detailed protocols are proprietary to the conducting laboratories, the fundamental principles of these assays are outlined below.
Kinase Activity Assays
These assays are fundamental to determining the IC50 values of inhibitors. A common method is the in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase.
General Protocol:
-
Reaction Setup: Recombinant PKCα is incubated with a specific substrate (e.g., myelin basic protein or a synthetic peptide), ATP (often radiolabeled with ³²P or ³³P), and the test inhibitor at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by adding a solution that denatures the enzyme or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this is often done using a scintillation counter or phosphorimager. For non-radioactive methods, phosphorylation-specific antibodies and detection systems (e.g., ELISA, fluorescence polarization) are used.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Western Blotting for Cellular Activity
To assess the effect of inhibitors on PKCα activity within a cellular context, western blotting is frequently employed to measure the phosphorylation of downstream substrates.
General Protocol:
-
Cell Treatment: Cells are treated with the PKCα inhibitor at various concentrations for a specified time. Cells may be stimulated with a PKC activator (e.g., phorbol esters) to induce PKCα activity.
-
Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of a known PKCα substrate (e.g., phospho-MARCKS). A primary antibody against the total protein is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated substrate is quantified and normalized to the total protein or a loading control to determine the extent of inhibition.
High-Throughput Screening Workflow for Novel Inhibitors
The discovery of novel and selective PKCα inhibitors often begins with high-throughput screening (HTS) of large compound libraries. The following diagram outlines a typical HTS workflow.
Figure 2: High-Throughput Screening Workflow for PKCα Inhibitors. This diagram shows the typical stages involved in identifying and validating novel PKCα inhibitors from large compound libraries.
Conclusion
The development of PKCα inhibitors remains an active area of research, with a continuous effort to improve potency and selectivity. While pan-PKC inhibitors like Sotrastaurin and Staurosporine are valuable research tools, their broad activity can lead to off-target effects. More selective inhibitors, although often targeting other PKC isozymes more potently, can still provide valuable insights into the roles of specific PKC family members. The advent of novel approaches, such as antisense oligonucleotides like aprinocarsen, offers a highly specific method for targeting PKCα. The choice of an appropriate inhibitor will ultimately depend on the specific research question, whether it be dissecting the fundamental roles of PKCα in cellular processes or developing a targeted therapeutic. This guide provides a foundational dataset to inform these critical decisions.
References
- 1. Recent advances in PKC inhibitor development: Structural design strategies and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. The role of protein kinase C-alpha (PKC-alpha) in cancer and its modulation by the novel PKC-alpha-specific inhibitor aprinocarsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
Validating Go6976 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides a comprehensive comparison of Go6976, a well-characterized but promiscuous kinase inhibitor, with more selective alternatives for its primary targets: Protein Kinase C (PKC), Janus Kinase 2 (JAK2), FMS-like Tyrosine Kinase 3 (FLT3), and Tropomyosin receptor kinase A (TrkA). This document outlines their performance, supported by experimental data, and provides detailed protocols for validating target engagement.
This compound is a potent, cell-permeable inhibitor of several protein kinases. While initially identified as a selective inhibitor of calcium-dependent PKC isoforms, subsequent studies have revealed its activity against a broader range of kinases, including JAK2, FLT3, and TrkA.[1][2][3] This polypharmacology necessitates careful validation of its effects in any given experimental system to ensure that the observed phenotype is a result of inhibiting the intended target.
Comparative Analysis of this compound and Alternatives
To aid in the selection of the most appropriate tool compound for your research, the following tables summarize the in vitro potency of this compound against its primary targets and compare it with more selective, contemporary inhibitors.
Table 1: Comparison of Inhibitors Targeting Protein Kinase C (PKC)
| Compound | Target Isoform(s) | IC50 / Ki | Key Features |
| This compound | PKCα, PKCβ1 | IC50: 2.3 nM (PKCα), 6.2 nM (PKCβ1)[2][4] | Potent inhibitor of Ca2+-dependent PKC isoforms. Does not inhibit PKCδ, -ε, or -ζ at concentrations up to 3μM.[2][4] |
| Sotrastaurin (AEB071) | Pan-PKC (α, β, θ, η, δ, ε) | Ki: 0.95 nM (PKCα), 0.64 nM (PKCβ), 0.22 nM (PKCθ)[4] | A potent, orally active pan-PKC inhibitor.[4] |
| Gö6983 | Pan-PKC (α, β, γ, δ, ζ) | IC50: 7 nM (PKCα), 7 nM (PKCβ), 6 nM (PKCγ), 10 nM (PKCδ), 60 nM (PKCζ) | A broad-spectrum PKC inhibitor often used to delineate PKC-dependent signaling. |
Table 2: Comparison of Inhibitors Targeting Janus Kinase 2 (JAK2)
| Compound | Target(s) | IC50 / Ki | Key Features |
| This compound | JAK2 | Potent inhibitor[1][5] | Also inhibits PKC, FLT3, and Trk kinases. |
| Fedratinib (SAR302503) | JAK2 | IC50: 3 nM[5] | A selective JAK2 inhibitor with 35-fold and 334-fold selectivity over JAK1 and JAK3, respectively.[5] Also inhibits FLT3.[5] |
Table 3: Comparison of Inhibitors Targeting FMS-like Tyrosine Kinase 3 (FLT3)
| Compound | Target(s) | IC50 / Ki | Key Features |
| This compound | FLT3 | IC50: 0.7 nM[6] | Potent inhibitor of wild-type and mutant FLT3.[1] |
| Quizartinib (AC220) | FLT3 | IC50: 0.4 nM (cell proliferation) | A highly potent and selective second-generation type II FLT3 inhibitor, particularly against FLT3-ITD mutations.[6] |
Table 4: Comparison of Inhibitors Targeting Tropomyosin receptor kinase A (TrkA)
| Compound | Target(s) | IC50 / Ki | Key Features |
| This compound | TrkA, TrkB | IC50: 5 nM (TrkA), 30 nM (TrkB)[2] | Inhibits neurotrophin-induced signaling by directly targeting Trk receptor tyrosine kinases.[3] |
| Larotrectinib (LOXO-101) | TrkA, TrkB, TrkC | IC50: 6.5 nM (TrkA), 8.1 nM (TrkB), 10.6 nM (TrkC) | A first-in-class, highly selective pan-Trk inhibitor approved for the treatment of TRK fusion cancers. |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling cascades and the experimental steps to validate target engagement is crucial for robust research. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: Simplified signaling pathways of this compound's primary targets.
Caption: A logical workflow for validating target engagement.
Experimental Protocols for Target Engagement Validation
Accurate and reproducible data are the cornerstones of scientific research. The following sections provide detailed methodologies for key experiments to validate the engagement of this compound and its alternatives with their intended targets.
Western Blot for Phosphorylated Proteins
This protocol is designed to assess the phosphorylation status of downstream effectors of a signaling pathway following inhibitor treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (phospho-specific and total protein).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and treat with this compound or an alternative inhibitor at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
In Vitro Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate.
-
ATP.
-
Kinase assay buffer.
-
Test compounds (this compound and alternatives) serially diluted.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Microplate reader.
Procedure:
-
Assay Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Intact cells.
-
Test compounds.
-
PBS.
-
Lysis buffer with protease inhibitors.
-
Equipment for heat treatment (e.g., PCR cycler).
-
Western blot or ELISA setup for protein detection.
Procedure:
-
Compound Treatment: Treat intact cells with the test compound or vehicle control.
-
Heat Treatment: Aliquot the cell suspension and heat at a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the binding of a test compound to a target protein by quantifying Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase.
-
NanoBRET™ tracer specific for the target protein.
-
Test compounds.
-
Nano-Glo® substrate.
-
Microplate reader capable of measuring BRET.
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-fusion protein in a microplate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the specific NanoBRET™ tracer.
-
Incubation: Incubate the plate to allow the compound and tracer to reach equilibrium with the target protein.
-
Substrate Addition: Add the Nano-Glo® substrate.
-
BRET Measurement: Measure the BRET signal (ratio of tracer emission to NanoLuc® emission) using a plate reader.
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of the test compound indicates competitive binding to the target. Calculate the IC50 value from the dose-response curve.
Conclusion
Validating the on-target effects of a kinase inhibitor is a critical step in drug discovery and chemical biology research. This compound, while a potent inhibitor of several kinases, exhibits a degree of promiscuity that necessitates the use of more selective tool compounds for dissecting specific signaling pathways. This guide provides a framework for comparing this compound to its more selective counterparts for PKC, JAK2, FLT3, and TrkA, and offers detailed experimental protocols to rigorously validate target engagement in your experimental system. By employing these methods, researchers can enhance the reliability and specificity of their findings, ultimately contributing to a more precise understanding of cellular signaling and the development of next-generation therapeutics.
References
- 1. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on macrocyclic kinase inhibitors in clinical trials - Int J Pharm Chem Anal [ijpca.org]
- 3. Indirect treatment comparison (ITC) of momelotinib (MMB) vs fedratinib (FED) safety in patients (pts) with myelofibrosis (MF). - ASCO [asco.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer. [escholarship.org]
A Researcher's Guide to Confirming Protein Kinase C Inhibition by Go6976
For researchers, scientists, and drug development professionals, confirming the on-target activity of a small molecule inhibitor is a critical step in validating its utility. This guide provides a comparative framework for confirming the inhibition of Protein Kinase C (PKC) by Go6976, a potent and selective inhibitor of conventional PKC isoforms. We present experimental protocols and comparative data with other widely used PKC inhibitors to ensure robust and reliable results.
This compound is a well-characterized indolocarbazole inhibitor with high affinity for the ATP-binding site of conventional, Ca2+-dependent PKC isoforms (PKCα, PKCβ1).[1] Understanding its inhibitory profile and confirming its action in your experimental system is paramount. This guide outlines three key experimental approaches to validate this compound-mediated PKC inhibition: in vitro kinase assays, analysis of downstream signaling events by Western blot, and direct target engagement confirmation using the Cellular Thermal Shift Assay (CETSA).
Comparative Inhibitory Profile of PKC Inhibitors
This compound exhibits selectivity for conventional PKC isoforms. To provide a broader context, the following table compares the half-maximal inhibitory concentrations (IC50) of this compound with other commonly used PKC inhibitors, Bisindolylmaleimide I (a broad-spectrum PKC inhibitor) and Sotrastaurin (a potent inhibitor of both conventional and novel PKCs).[2]
| Inhibitor | PKCα | PKCβ1 | PKCδ | PKCε | PKCζ | Off-Target Kinases (Examples) |
| This compound | 2.3 nM[1] | 6.2 nM[1] | > 3 µM[1] | > 3 µM[1] | > 3 µM[1] | TrkA (5 nM), TrkB (30 nM), JAK2 (130 nM)[1] |
| Bisindolylmaleimide I | ~20 nM | ~20 nM | High nM range | High nM range | Micromolar range | Moderately promiscuous[2] |
| Sotrastaurin | Sub-nM | Sub-nM | Nanomolar | Nanomolar | >1 µM | Highly selective against a panel of other kinases[2] |
Experimental Protocols for Inhibition Confirmation
In Vitro PKC Kinase Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of purified PKC enzymes. The protocol below is a general guideline for a non-radioactive, ELISA-based assay.
Principle: A specific PKC substrate peptide is pre-coated onto a microplate. In the presence of ATP, active PKC phosphorylates the substrate. A phospho-specific antibody detects the phosphorylated substrate, which is then quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a colorimetric or chemiluminescent signal. The signal intensity is inversely proportional to the inhibitory activity of this compound.
Detailed Protocol:
-
Plate Preparation: Soak the wells of the PKC substrate microtiter plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature. Aspirate the buffer.[3]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Dilution Buffer.
-
Kinase Reaction Setup:
-
Add 30 µL of your purified active PKC enzyme preparation (or a positive control active PKC) to each well.
-
Add your diluted this compound or vehicle control to the wells.
-
Incubate the plate for a pre-determined time (e.g., 10-30 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Phosphorylation: Add 10 µL of reconstituted ATP to each well to start the kinase reaction. Incubate for 30-60 minutes at 30°C.[3]
-
Detection:
-
Terminate the reaction by washing the wells with Wash Buffer.
-
Add 50 µL of a phospho-specific substrate antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells and add 50 µL of an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[3][4]
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Downstream PKC Signaling
Confirming that this compound inhibits PKC in a cellular context can be achieved by monitoring the phosphorylation status of its downstream substrates. A widely recognized substrate of conventional PKCs is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[5][6][7] Upon PKC activation, MARCKS is phosphorylated, leading to its translocation from the plasma membrane to the cytoplasm. Inhibition of PKC by this compound should prevent or reduce this phosphorylation.
Detailed Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with an appropriate concentration of this compound or vehicle control for a predetermined time. Stimulate the cells with a PKC activator (e.g., phorbol 12-myristate 13-acetate - PMA) to induce MARCKS phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations of all samples. Prepare samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-MARCKS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MARCKS or a housekeeping protein (e.g., GAPDH or β-actin). Quantify the band intensities to determine the ratio of phosphorylated MARCKS to total MARCKS.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to directly confirm that a compound binds to its intended target protein within the complex environment of a cell.[8][9][10][11] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Detailed Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific duration.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., from 40°C to 70°C in a thermal cycler).
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble PKCα or PKCβ1 in the supernatant by Western blotting, using specific antibodies for these isoforms.
-
-
Data Analysis: Plot the amount of soluble PKC as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound confirms direct binding and stabilization of PKC.
Visualizing the Experimental Frameworks
To better illustrate the concepts described, the following diagrams were generated using the DOT language.
Caption: PKC Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflows for Confirming PKC Inhibition.
Caption: Logic for Comparing and Confirming PKC Inhibitors.
References
- 1. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. abcam.com [abcam.com]
- 5. Targeting Myristoylated Alanine-Rich C Kinase Substrate Phosphorylation Site Domain in Lung Cancer. Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MARCKS phosphorylation by PKC strongly impairs cell polarity in the chick neural plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The myristoylated alanine-rich C-kinase substrate (MARCKS) is sequentially phosphorylated by conventional, novel and atypical isotypes of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Go6976 Specificity Profiling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the protein kinase C (PKC) inhibitor Go6976 with alternative compounds. Supported by experimental data, this document outlines the specificity, performance, and methodologies required to evaluate these inhibitors in a laboratory setting.
This compound is a potent, cell-permeable inhibitor of Protein Kinase C (PKC), demonstrating selectivity for calcium-dependent isoforms.[1][2][3] While widely utilized in cell signaling research, a comprehensive understanding of its kinase specificity is crucial for the accurate interpretation of experimental results. This guide presents a comparative analysis of this compound with other notable PKC inhibitors, Sotrastaurin and Enzastaurin, summarizing key quantitative data and providing detailed experimental protocols for their evaluation.
Kinase Inhibition Profile: A Comparative Analysis
The inhibitory activity of this compound and its alternatives, Sotrastaurin and Enzastaurin, has been characterized against a panel of protein kinases. The following tables summarize their half-maximal inhibitory concentrations (IC50) and binding affinities (Ki), providing a quantitative comparison of their potency and selectivity.
Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) Against Protein Kinase C (PKC) Isoforms
| Target | This compound | Sotrastaurin (AEB071) | Enzastaurin (LY317615) |
| PKCα | 2.3[1][2] | 0.95 (Ki) | 39 |
| PKCβ1 | 6.2[1][2] | 0.64 (Ki) | 6 |
| PKCβII | - | - | - |
| PKCγ | - | - | 83 |
| PKCδ | > 3000[1] | 2.1 (Ki) | - |
| PKCε | > 3000[1] | 3.2 (Ki) | 110 |
| PKCζ | > 3000[1] | Inactive | - |
| PKCη | - | 1.8 (Ki) | - |
| PKCθ | - | 0.22 (Ki) | - |
| PKC (Rat Brain) | 7.9[2][4] | - | - |
Table 2: Off-Target Kinase Inhibition Profile (IC50 in nM)
| Target | This compound | Sotrastaurin (AEB071) | Enzastaurin (LY317615) |
| TrkA | 5[1] | - | - |
| TrkB | 30[1] | - | - |
| JAK2 | 130[1] | - | - |
| JAK3 | 370[1] | - | - |
| FLT3 | Potent Inhibitor[2] | - | - |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's activity, the following diagrams illustrate the canonical PKC signaling pathway and a typical experimental workflow for assessing kinase inhibition.
Caption: Canonical Protein Kinase C (PKC) signaling pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols outline standard procedures for determining the inhibitory activity of compounds like this compound.
Biochemical Kinase Assay for IC50 Determination
This protocol describes a radiometric assay for measuring the activity of PKC and the inhibitory potency of compounds.
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., Histone H1 or a specific peptide)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/ml phosphatidylserine, 50 µg/ml diacylglycerol)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
8.5% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and the purified PKC enzyme.
-
Serially dilute the inhibitor compound in DMSO and add it to the reaction mixture. Include a control with DMSO only (no inhibitor).
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 8.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Western Blot Assay for PKC Pathway Inhibition
This protocol assesses the ability of an inhibitor to block PKC-mediated phosphorylation of a downstream target in a cellular context.
Materials:
-
Cell line expressing the target PKC isoform (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Inhibitor compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the phosphorylated form of a downstream PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against the total form of the downstream substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the inhibitor (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., PMA) for a predetermined time (e.g., 15-30 minutes) to induce phosphorylation of downstream targets. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against the total substrate to confirm equal protein loading.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the extent of inhibition at each inhibitor concentration relative to the stimulated control.
Conclusion
This compound is a potent inhibitor of conventional PKC isoforms, but researchers should be aware of its off-target effects on other kinases such as Trk and JAK family members.[1] The choice of inhibitor should be guided by the specific research question and the kinase expression profile of the experimental system. For studies requiring high selectivity for PKC, especially for specific isoforms, alternatives like Sotrastaurin or Enzastaurin may be more suitable, although they also exhibit their own unique off-target profiles. The provided data and protocols serve as a valuable resource for the informed selection and application of these inhibitors in the study of cellular signaling pathways.
References
Genetic Validation of Go6976 Effects: A Comparative Guide for Researchers
In the realm of signal transduction research, small molecule inhibitors are indispensable tools for dissecting complex cellular pathways. Go6976 has been widely adopted as a potent, cell-permeable inhibitor, primarily targeting Protein Kinase C (PKC) isozymes. However, the integrity of data generated using chemical inhibitors hinges on their specificity. Off-target effects can lead to misinterpretation of experimental outcomes, making genetic validation a critical and necessary step.
This guide provides an objective comparison of this compound with alternative inhibitors, presents supporting experimental data, and details protocols for the genetic validation of its biological effects.
This compound: Target Profile and Known Off-Target Activities
This compound is an indolocarbazole compound that acts as an ATP-competitive inhibitor.[1] It exhibits high potency towards the calcium-dependent, conventional PKC isoforms, PKCα and PKCβ1.[1][2] It does not significantly inhibit calcium-independent novel (δ, ε) or atypical (ζ) PKC isoforms at similar concentrations.[2][3]
While selective for conventional PKCs, this compound is not entirely specific. It has been documented to potently inhibit other kinases, which is a crucial consideration for interpreting experimental data. Key off-targets include Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (FLT3), and Protein Kinase D (PKD).[1][2][4] This promiscuity underscores the necessity of complementing inhibitor studies with genetic approaches to validate that the observed phenotype is a direct result of PKCα or PKCβ inhibition.
Comparative Analysis of PKC Inhibitors
The selection of a PKC inhibitor should be guided by the specific isoforms expressed in the experimental system and the desired level of selectivity. This compound is often compared with other inhibitors that have different selectivity profiles.
| Inhibitor | Primary Target(s) | IC50 Values | Mechanism of Action | Key Characteristics |
| This compound | PKCα, PKCβ1 | PKCα: 2.3 nMPKCβ1: 6.2 nMPKC (rat brain): 7.9 nMPKD: 20 nMJAK2: Potent inhibitorFLT3: Potent inhibitor[1][2] | ATP-competitive | Selective for Ca²⁺-dependent (conventional) PKCs.[3] Known off-targets include JAK2 and FLT3.[2][4] |
| Go6983 | PKCα, β, γ, δ, ζ | PKCα: 7 nMPKCβ: 7 nMPKCγ: 6 nMPKCδ: 10 nMPKCζ: 60 nM[3] | ATP-competitive | Broad-spectrum PKC inhibitor, affecting conventional and novel isoforms.[3] Useful for determining general PKC involvement. |
| Sotrastaurin (AEB071) | PKCα, β, θ | Potent inhibitor of conventional and novel PKCs with nanomolar or sub-nanomolar IC50s.[3] | ATP-competitive | High potency and selectivity for conventional and novel PKCs over atypical PKCs and other kinases.[3] |
| Enzastaurin (LY317615) | PKCβ | PKCβ: 6 nMPKCα: 39 nMPKCγ: 83 nMPKCε: 110 nM[5] | ATP-competitive | Highly selective for PKCβ over other isoforms.[5] Has been evaluated in clinical trials for cancer.[6] |
| Ruboxistaurin (LY333531) | PKCβ1, PKCβ2 | PKCβ1: 4.7 nMPKCβ2: 5.9 nM[5] | ATP-competitive | Selective for PKCβ isoforms.[5] Notably studied in the context of diabetic retinopathy.[5] |
| Staurosporine | Broad Kinase Inhibitor | PKC: ~4 nM[5] | ATP-competitive | Extremely potent but highly non-selective inhibitor of many kinases.[5][7] Primarily used as a positive control or in broad screening assays. |
Signaling Pathways and Validation Logic
Genetic validation aims to confirm that the phenotype observed with this compound is due to the inhibition of its intended target (on-target) and not an unintended one (off-target). The workflow involves comparing the inhibitor's effect to the effect of specifically knocking down the target protein using methods like siRNA or CRISPR.
Simplified PKC Signaling Pathway
The following diagram illustrates a generalized pathway involving conventional PKCs and highlights the point of inhibition by this compound.
Caption: this compound inhibits conventional PKC activation downstream of receptor signaling.
Genetic Validation Workflow
Caption: Workflow comparing pharmacological inhibition with genetic knockdown.
Experimental Protocols
Detailed and consistent methodologies are essential for reproducible results. The following are representative protocols for experiments frequently used to assess the effects of this compound.
In Vitro Kinase Assay for PKC Activity
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified PKC isoform.
-
Objective: To determine the IC50 value of this compound for a specific PKC isoform.
-
Materials:
-
Purified, active PKC enzyme (e.g., PKCα, PKCβ1).
-
Specific peptide substrate for PKC (e.g., Myelin Basic Protein or a fluorescent peptide).
-
This compound stock solution (in DMSO).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Activators: Phosphatidylserine, Diacylglycerol, CaCl₂.
-
[γ-³²P]ATP or ATP for non-radioactive assays.
-
96-well plates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, PKC activators, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding the purified PKC enzyme to each well. Pre-incubate for 10 minutes at 30°C.
-
Start the phosphorylation reaction by adding ATP (e.g., 10 µM [γ-³²P]ATP).
-
Incubate for 20-30 minutes at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Quantify substrate phosphorylation. For radioactive assays, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure luminescence.
-
Plot the percentage of kinase activity against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50.
-
Western Blotting for Downstream PKC Signaling
This method assesses the effect of this compound on the phosphorylation of known PKC substrates within the cell.
-
Objective: To determine if this compound inhibits the phosphorylation of a downstream target of PKC in a cellular context.
-
Procedure:
-
Plate cells (e.g., HeLa, 5637 bladder carcinoma cells) and grow to 70-80% confluency.[8]
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1-10 µM) or DMSO for 1-2 hours.[1]
-
Stimulate the cells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS) or a pan-phospho-serine/threonine antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., total MARCKS) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of this compound to inhibit cancer cell invasion, a process where PKC activity is often implicated.[8]
-
Objective: To assess the functional effect of this compound on the invasive potential of cells.
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates.
-
Matrigel or another basement membrane extract.
-
Serum-free media and media containing a chemoattractant (e.g., 10% FBS).
-
-
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.
-
Add 50,000-100,000 cells to the upper chamber of each insert.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate for 24-48 hours to allow for invasion.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.
-
Elute the crystal violet with a solvent (e.g., 10% acetic acid) and measure the absorbance on a plate reader, or count the number of stained cells in several microscopic fields.
-
Compare the number of invading cells in this compound-treated samples to the vehicle control.
-
siRNA-Mediated Knockdown for Genetic Validation
This protocol provides a framework for genetically validating the on-target effect of this compound.
-
Objective: To confirm that the phenotype caused by this compound is reproducible by specifically depleting the target PKC isoform.
-
Procedure:
-
Select and procure validated siRNAs targeting the PKC isoform of interest (e.g., PRKCA for PKCα) and a non-targeting (scramble) control siRNA.
-
Transfect cells with the specific siRNA or scramble control using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Validation of Knockdown: Harvest a subset of the cells and perform Western blotting or qRT-PCR to confirm the specific and efficient reduction of the target protein/mRNA level in the siRNA-treated group compared to the scramble control.
-
Phenotypic Assay: Use the remaining cells (scramble control and PKCα knockdown) to perform the functional assay where this compound showed an effect (e.g., the cell invasion assay described above).
-
Comparison: Run the same assay in parallel on non-transfected cells treated with either DMSO or this compound.
-
Analysis: The validation is successful if the phenotype observed in the PKCα knockdown cells (e.g., reduced invasion) is similar to the phenotype in the this compound-treated cells, while the scramble control cells behave like the DMSO-treated cells.
-
By employing these comparative and genetic validation strategies, researchers can significantly increase the confidence in their findings and accurately attribute the biological effects of this compound to the inhibition of its intended PKC targets.
References
- 1. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein kinase C alpha/beta inhibitor this compound promotes formation of cell junctions and inhibits invasion of urinary bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Go6976 vs. siRNA Knockdown for PKC Inhibition
For researchers, scientists, and drug development professionals, the precise modulation of Protein Kinase C (PKC) activity is crucial for dissecting its role in cellular signaling and for developing targeted therapeutics. Two powerful and widely used techniques to achieve this are the small molecule inhibitor Go6976 and siRNA-mediated gene knockdown. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Executive Summary
Both this compound and siRNA knockdown offer effective means to reduce PKC activity, but they operate through fundamentally different mechanisms, leading to distinct advantages and disadvantages. This compound is a rapid-acting, reversible, ATP-competitive inhibitor with selectivity for conventional PKC isoforms. In contrast, siRNA knockdown provides a highly specific, albeit slower, method to deplete the total cellular pool of a target PKC isoform by degrading its mRNA. The choice between these two methods will depend on the specific experimental goals, the desired speed of inhibition, the required isoform specificity, and the tolerance for potential off-target effects.
Mechanism of Action
This compound: This indolocarbazole compound functions as an ATP-competitive inhibitor of protein kinases.[1] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins. Its action is rapid, with effects observable shortly after administration.
siRNA Knockdown: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway.[2] Once introduced into a cell, siRNAs are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the complementary messenger RNA (mRNA) of the target PKC isoform, leading to its cleavage and subsequent degradation.[3] This process effectively silences gene expression, resulting in a depletion of the target protein.
Performance Comparison
| Feature | This compound | siRNA Knockdown of PKC |
| Mechanism | ATP-competitive inhibitor of kinase activity | Post-transcriptional gene silencing via mRNA degradation |
| Target | Primarily conventional PKC isoforms (PKCα, PKCβ1)[1][4] | Specific PKC isoform mRNA |
| Speed of Onset | Rapid (minutes to hours)[5] | Slow (typically 48-72 hours for maximal effect)[2] |
| Duration of Effect | Transient and reversible upon washout | Long-lasting (days), dependent on protein turnover rate |
| Specificity | Isoform-selective (conventional vs. novel/atypical)[1] but can have off-target kinase effects[4][5][6] | Highly specific to the target PKC isoform sequence, including species-specificity[2] |
| Off-Target Effects | Inhibition of other kinases (e.g., TrkA, TrkB, JAK2, JAK3, PKD1), potential effects on cell cycle checkpoints[4][5][6][7] | Can have sequence-dependent off-target effects on other mRNAs, potential for inducing an immune response[8][9][10] |
| Reversibility | Reversible | Not readily reversible |
| Application | Acute inhibition studies, validating kinase activity-dependent processes | Studying the long-term consequences of protein depletion, target validation |
Quantitative Data Summary
This compound: Inhibitory Concentrations
| Target Kinase | IC50 (nM) | Reference |
| PKC (rat brain) | 7.9 | [4][6] |
| PKCα | 2.3 | [4][5][6] |
| PKCβ1 | 6.2 | [4][5][6] |
| PKCδ | > 3000 | [4] |
| PKCε | > 3000 | [4] |
| PKCζ | > 3000 | [4] |
| TrkA | 5 | [4] |
| TrkB | 30 | [4] |
| JAK2 | 130 | [4] |
| JAK3 | 370 | [4] |
| PKD1 (PKCμ) | 20 | [5] |
siRNA Knockdown of PKC: Efficacy
| Target PKC Isoform | Cell Line | Knockdown Efficiency | Time Point | Reference |
| PKCα | Human melanoma cells | Nearly abrogated expression | Not specified | [11] |
| PKCδ | HEK-293, HeLa | Maximum suppression | 48-72 hours | [2] |
| PKCε | MCF-7 | Substantial decrease | Not specified | [12] |
| PKCθ | Molt-4 | Significant reduction | 48 hours | [13] |
Signaling Pathways and Experimental Workflows
Caption: Simplified PKC signaling pathway and points of intervention for this compound and siRNA.
Caption: General experimental workflow for using this compound.
Caption: General experimental workflow for siRNA-mediated PKC knockdown.
Experimental Protocols
This compound Inhibition of PKC
Objective: To acutely inhibit conventional PKC activity in cultured cells.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Cultured cells of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagents
-
Antibodies for Western blotting (e.g., phospho-substrate and total protein antibodies)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound by dissolving it in DMSO.[5] For example, reconstitute 500 µg of this compound (MW: 378.4 g/mol ) in 1.32 ml of DMSO.[5] Aliquot and store at -20°C, protected from light.[5]
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the final desired working concentration (typically 0.1-10 µM).[5] Remove the existing medium from the cells and replace it with the this compound-containing medium. A vehicle control (DMSO-containing medium) should be run in parallel.
-
Incubation: Incubate the cells for the desired period, typically 30 minutes to 1 hour, prior to stimulation.[5]
-
Stimulation (Optional): If studying the effect of this compound on a specific signaling pathway, stimulate the cells with an appropriate agonist (e.g., phorbol esters) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Analysis: Determine the protein concentration of the lysates. Analyze the effect of this compound on PKC activity by Western blotting for a known downstream phosphorylated substrate.
siRNA Knockdown of PKC
Objective: To specifically deplete the cellular protein level of a target PKC isoform.
Materials:
-
siRNA targeting the specific PKC isoform of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cultured cells of interest
-
Appropriate cell culture medium
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., specific total PKC isoform antibody and a loading control like GAPDH or β-actin)
Procedure:
-
Cell Plating: Plate cells one day prior to transfection to ensure they are in the exponential growth phase and at an appropriate confluency (typically 50-70%) at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute the siRNA (e.g., to a final concentration of 10-100 nM) in a serum-free medium like Opti-MEM.
-
In a separate tube, dilute the transfection reagent in the same serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for the time specified by the manufacturer to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh culture medium (with or without serum, depending on the protocol).
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and subsequent protein depletion.[2]
-
Validation of Knockdown:
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting using an antibody specific to the target PKC isoform to confirm the reduction in protein levels compared to the non-targeting control siRNA-treated cells.[12][14] A loading control should be included to ensure equal protein loading.
-
-
Experimentation: Once knockdown is confirmed, the cells are ready for use in downstream experiments to assess the functional consequences of PKC depletion.
Conclusion
References
- 1. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 5. Gö6976 | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The protein kinase C inhibitor Gö6976 is a potent inhibitor of DNA damage-induced S and G2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. RNAi-mediated knockdown of protein kinase C-alpha inhibits cell migration in MM-RU human metastatic melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Go6976 Analogs as Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Go6976 is a well-established, potent, and selective inhibitor of the conventional protein kinase C (PKC) isoforms, PKCα and PKCβ1. As a member of the indolocarbazole family of natural products, it serves as a critical tool for studying cellular signaling pathways and as a foundational scaffold for the development of new therapeutic agents. This guide provides a comparative analysis of this compound and its analogs, summarizing their inhibitory activities, outlining the experimental protocols used for their evaluation, and visualizing the key signaling pathways involved.
Performance Comparison of this compound and Related Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Notes |
| This compound | PKCα | 2.3 [1][2] | Highly potent against conventional PKCα. |
| PKCβ1 | 6.2 [1][2] | Potent against conventional PKCβ1. | |
| PKC (rat brain) | 7.9[1][2] | Potent against mixed PKC isoforms. | |
| PKCδ | > 3000[2] | Demonstrates high selectivity over novel PKCs. | |
| PKCε | > 3000[2] | Demonstrates high selectivity over novel PKCs. | |
| PKCζ | > 3000[2] | No significant activity against atypical PKCs. | |
| JAK2 | 2.3[1] | Potent off-target activity. | |
| Flt3 | 6.2[1] | Potent off-target activity. | |
| TrkA | 5[2] | Off-target activity against tyrosine kinase. | |
| TrkB | 30[2] | Off-target activity against tyrosine kinase. | |
| Go6983 | PKCα | 7 | Broad-spectrum PKC inhibitor. |
| PKCβ | 7 | Broad-spectrum PKC inhibitor. | |
| PKCγ | 10 | Broad-spectrum PKC inhibitor. | |
| PKCδ | 7 | Broad-spectrum PKC inhibitor. | |
| PKCζ | 60 | Broad-spectrum PKC inhibitor. | |
| Staurosporine | PKC | ~1 | Potent, non-selective kinase inhibitor. |
Structure-Activity Relationship (SAR) Insights: Studies on the broader class of indolocarbazole inhibitors reveal that the rigid, planar indolocarbazole core is essential for binding to the ATP pocket of kinases. The lactam ring, present in this compound, is considered crucial for PKC inhibitory activity; replacing it with an acyclic amide group eliminates the inhibitory effect. Modifications to the sugar moiety or the indole nitrogens can drastically alter the selectivity profile, sometimes reducing PKC inhibition while increasing activity against other targets like topoisomerase I.
Key Signaling Pathways
Protein Kinase C (PKC) Activation Pathway
The diagram below illustrates a simplified, canonical signaling pathway leading to the activation of conventional PKC isoforms. This compound and its analogs act by competitively inhibiting the ATP-binding site on PKC, thereby preventing the phosphorylation of downstream substrates.
Caption: Canonical PKC signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of IC₅₀ values for this compound and its analogs is typically performed using an in vitro kinase assay. The following is a generalized protocol based on common methodologies.
In Vitro PKC Kinase Assay (Radiometric)
This assay measures the transfer of a radioactive phosphate from ATP to a substrate peptide by the PKC enzyme.
-
Reaction Mixture Preparation : A reaction buffer is prepared containing HEPES buffer, MgCl₂, CaCl₂, dithiothreitol, phosphatidylserine (a lipid cofactor), and diolein (a diacylglycerol analog activator).[1]
-
Enzyme and Substrate Addition : Purified, recombinant PKC isozyme (e.g., PKCα or PKCβ1) and a suitable substrate (e.g., histone H1) are added to the reaction mixture.[1]
-
Inhibitor Addition : The test compound (this compound or an analog), dissolved in DMSO, is added at various concentrations to different reaction tubes. A control reaction with DMSO alone is also prepared.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of [γ-³²P]ATP.[1]
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).[1]
-
Termination and Separation : The reaction is stopped by adding an acid solution (e.g., phosphoric acid). The mixture is then filtered through a phosphocellulose paper, which binds the phosphorylated substrate while allowing the free [γ-³²P]ATP to be washed away.[1]
-
Quantification : The amount of radioactivity incorporated into the substrate, which is trapped on the filter paper, is measured using a scintillation counter.
-
IC₅₀ Calculation : The percentage of inhibition at each compound concentration is calculated relative to the control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Kinase Inhibitor Screening
The diagram below outlines the typical workflow for screening and characterizing novel kinase inhibitors like this compound analogs.
Caption: Workflow for the synthesis and evaluation of this compound analogs.
References
Safety Operating Guide
Navigating the Safe Disposal of Go6976: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like Go6976 are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, a potent protein kinase C (PKC) inhibitor. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in proper waste handling and disposal procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
General Handling:
-
Avoid the formation of dust if handling the solid form.
-
Do not eat or drink in areas where chemicals are handled.
-
Ensure thorough skin-cleansing after handling the product.
Quantitative Data Summary
For proper waste labeling and documentation, the following table summarizes key properties of this compound.
| Property | Value | Source |
| Chemical Name | 5,6,7,13-Tetrahydro-13-methyl-5-oxo-12H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-12-propanenitrile | [1] |
| CAS Number | 136194-77-9 | [1][2][3] |
| Molecular Formula | C₂₄H₁₈N₄O | [3] |
| Molecular Weight | 377.42 g/mol (Note: some sources state 378.43 g/mol ) | [4] |
| Appearance | Off-white solid or lyophilized powder | [3] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL, 25 mg/mL, 44.7 mg/mL); poorly soluble in ethanol and water. | [3][4] |
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, such as those dissolved in DMSO, must be collected in a separate, leak-proof container designated for halogenated or non-halogenated solvent waste, depending on the solvent used and institutional guidelines. Do not mix with aqueous waste unless explicitly permitted by your institution's waste management plan.
-
Contaminated Materials: Items such as gloves, pipette tips, and lab paper contaminated with this compound should be disposed of in a designated container for chemically contaminated solid waste.
-
-
Container Selection and Labeling:
-
Use appropriate, leak-proof, and chemically compatible containers for waste collection. The container must be in good condition with a secure, tight-fitting cap.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (CAS: 136194-77-9)". List all contents, including solvents, and their approximate concentrations.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not pour this compound solutions down the drain.
-
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols for handling potent small molecule inhibitors. For specific experimental protocols involving this compound, such as its use in cell culture or kinase assays, refer to the following:
-
PKC Activity Assay: A typical assay mixture includes 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1.25 mM EGTA, 1.32 mM CaCl₂, 1 mM dithiothreitol, phosphatidylserine, diolein, histone H₁, and [γ-³²P]ATP. The reaction is incubated at 30°C and stopped with H₃PO₄ before filtration and scintillation counting.[4]
-
Cell Culture Application: this compound is often reconstituted in DMSO to create a stock solution (e.g., 1 mM).[3] Working concentrations in cell culture typically range from 0.1-10 µM for various treatment times.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This compound Waste Disposal Decision Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
